ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-2-14-8(13)6-5-10-9-11(7(6)12)3-4-15-9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEBZSXGWQRHLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N(C1=O)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356964 | |
| Record name | ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32278-52-7 | |
| Record name | ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthesis of Ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate: A Technical Guide
Introduction: The Significance of the Thiazolo[3,2-a]pyrimidine Scaffold
The fused heterocyclic system of thiazolo[3,2-a]pyrimidine is a cornerstone in medicinal chemistry and drug development. This scaffold is recognized for its diverse and potent biological activities, which include antitumor, antibacterial, antifungal, and antidiabetic properties.[1] The inherent structural features of this bicyclic system provide a rigid and tunable platform for the design of novel therapeutic agents. Ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, the subject of this guide, is a key derivative that serves as a versatile intermediate for the synthesis of more complex and biologically active molecules. Its synthesis is a critical process for researchers aiming to explore the full therapeutic potential of this chemical class.
Strategic Approaches to Synthesis: A Comparative Analysis
The construction of the thiazolo[3,2-a]pyrimidine core can be approached through several synthetic strategies. The choice of a particular route is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Two primary and mechanistically distinct pathways are prevalent in the literature for accessing this scaffold:
-
The Gould-Jacobs Reaction Pathway: This is a powerful and direct method for constructing the pyrimidine ring onto a pre-existing 2-aminothiazole core. It involves the reaction of 2-aminothiazole with diethyl ethoxymethylenemalonate (DEEM) followed by a thermal cyclization. This approach is often favored for its efficiency and convergence.
-
The Biginelli-Condensation Pathway: This alternative route involves the initial construction of a dihydropyrimidine-2-thione via a Biginelli or similar multicomponent reaction. This intermediate is then subjected to a cyclocondensation reaction with an appropriate reagent, such as ethyl chloroacetate, to form the fused thiazole ring. While a longer sequence, it offers modularity in the synthesis of substituted analogues.
This guide will focus on the more direct Gould-Jacobs reaction pathway, as it represents a highly efficient method for the synthesis of the title compound.
The Gould-Jacobs Reaction Pathway: Mechanism and Rationale
The synthesis of this compound via the Gould-Jacobs reaction is a two-step process. The underlying mechanism is a testament to the principles of nucleophilic addition-elimination and pericyclic reactions.
Step 1: Formation of the Enamine Intermediate
The reaction is initiated by the nucleophilic attack of the exocyclic amino group of 2-aminothiazole on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to yield the key enamine intermediate, diethyl 2-(((thiazol-2-yl)amino)methylene)malonate.[2] This step is typically performed at a moderately elevated temperature to facilitate the elimination of ethanol.
Step 2: Thermal Cyclization
The crucial ring-closing step is a thermally induced intramolecular cyclization. At high temperatures, the enamine intermediate undergoes a 6-π electrocyclization, a type of pericyclic reaction. The endocyclic nitrogen of the thiazole ring acts as the nucleophile, attacking one of the ester carbonyl groups. This is followed by the elimination of a second molecule of ethanol to afford the final aromatic thiazolo[3,2-a]pyrimidine system.[3] This high-temperature cyclization is often carried out in a high-boiling solvent like diphenyl ether or Dowtherm A to achieve the necessary thermal energy for the reaction to proceed efficiently.
Reaction Mechanism Overview
Caption: Overall workflow of the Gould-Jacobs synthesis pathway.
Experimental Protocol: A Step-by-Step Guide
This protocol is a representative procedure for the synthesis of this compound based on the Gould-Jacobs reaction.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |
| 2-Aminothiazole | 100.14 | 96-50-4 | Purity ≥ 98% |
| Diethyl ethoxymethylenemalonate (DEEM) | 216.23 | 87-13-8 | Purity ≥ 98% |
| Diphenyl ether | 170.21 | 101-84-8 | High boiling solvent |
| Ethanol | 46.07 | 64-17-5 | For recrystallization |
Step-by-Step Procedure
Step 1: Synthesis of Diethyl 2-(((thiazol-2-yl)amino)methylene)malonate (Enamine Intermediate)
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminothiazole (10.0 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol).
-
Heat the reaction mixture with stirring at 110-120 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.
-
After cooling to room temperature, the excess diethyl ethoxymethylenemalonate is removed under reduced pressure. The resulting crude product is a viscous oil or a low-melting solid. This intermediate can be used in the next step without further purification, or it can be purified by recrystallization from ethanol.
Step 2: Synthesis of this compound
-
In a round-bottom flask fitted with a reflux condenser, add the crude diethyl 2-(((thiazol-2-yl)amino)methylene)malonate (from the previous step, approx. 0.1 mol) to diphenyl ether (100 mL).
-
Heat the mixture to a gentle reflux (approximately 250-260 °C) with continuous stirring.
-
Maintain the reflux for 30-60 minutes. The progress of the cyclization can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. Upon cooling, the product will precipitate from the diphenyl ether.
-
Collect the solid product by vacuum filtration and wash it thoroughly with petroleum ether or hexane to remove the diphenyl ether.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the title compound as a crystalline solid.
Experimental Workflow Diagram
Sources
An In-Depth Technical Guide to Ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Thiazolo[3,2-a]pyrimidine Scaffold
The fused heterocyclic system of thiazolo[3,2-a]pyrimidine represents a privileged scaffold in medicinal chemistry and materials science. As a bioisostere of purine, this core structure has garnered significant attention, leading to the development of compounds with a wide array of biological activities. Derivatives of this versatile nucleus have been investigated for their potential as antimicrobial, antiviral, anti-inflammatory, and antitumor agents.[1][2] The inherent drug-like properties and the synthetic tractability of the thiazolo[3,2-a]pyrimidine core make it a focal point for the design of novel therapeutic agents and functional organic materials.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of a key derivative, ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. The strategic placement of the ethyl carboxylate group offers a reactive handle for further molecular elaboration, making it a valuable intermediate for the synthesis of diverse compound libraries. This document will serve as a detailed resource for researchers and drug development professionals working with this important class of heterocyclic compounds.
Physicochemical and Spectroscopic Properties
The fundamental chemical and physical properties of this compound are summarized below. While experimentally determined values for melting point and solubility are not widely reported in the literature, its identity is well-defined by its spectroscopic signature.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₃S | |
| Molecular Weight | 224.24 g/mol | |
| CAS Number | 32278-52-7 | |
| Physical Form | Solid | |
| InChI Key | SEEBZSXGWQRHLB-UHFFFAOYSA-N |
Spectroscopic Characterization
The structural elucidation of this compound is unequivocally confirmed by a combination of spectroscopic techniques. Representative data, accessible through public databases such as SpectraBase, provide a spectral fingerprint for this molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as signals for the protons on the heterocyclic core. The chemical shifts of the pyrimidine and thiazole ring protons are indicative of the aromatic and electronic environment of the fused ring system.
-
¹³C-NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the ester and the pyrimidone ring, the sp² hybridized carbons of the heterocyclic core, and the sp³ hybridized carbons of the ethyl group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. Strong absorption bands are anticipated for the C=O stretching vibrations of the ester and the amide-like carbonyl group in the pyrimidine ring. Characteristic bands for C-H, C-N, and C-S bonds within the heterocyclic structure will also be present.
-
Mass Spectrometry (MS): Mass spectral analysis confirms the molecular weight of the compound. The fragmentation pattern can provide valuable structural information, often involving the loss of the ethoxy group from the ester or cleavage of the heterocyclic rings.
Synthesis of the Thiazolo[3,2-a]pyrimidine Core
The synthesis of the 5-oxo-5H-thiazolo[3,2-a]pyrimidine skeleton is typically achieved through cyclocondensation reactions. A prevalent and efficient method involves the reaction of a 2-thiouracil derivative with an appropriate three-carbon electrophilic synthon.
A highly effective approach is the two-component reaction between 2-thiouracil and a dialkyl acetylenedicarboxylate under thermal, solvent-free conditions. This method offers a clean and straightforward route to substituted 5-oxo-5H-thiazolo[3,2-a]pyrimidines in good yields.[3]
Caption: General synthetic workflow for the formation of the target compound.
Exemplary Experimental Protocol
The following protocol is a representative procedure adapted from established methods for the synthesis of analogous thiazolo[3,2-a]pyrimidine derivatives.[3]
Step 1: Reaction Setup
-
In a clean, dry round-bottom flask, combine 2-thiouracil (1 mmol) and diethyl acetylenedicarboxylate (1 mmol).
-
The reaction is performed neat (without solvent).
Step 2: Thermal Reaction
-
Heat the reaction mixture to 100°C with continuous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30-40 minutes.
Step 3: Purification
-
Upon completion, the resulting viscous residue is purified by preparative layer chromatography or column chromatography on silica gel.
-
A suitable eluent system, such as a mixture of petroleum ether and ethyl acetate, is used to isolate the desired product.
Self-Validating System: The purity and identity of the synthesized compound should be rigorously confirmed by comparing its spectroscopic data (¹H-NMR, ¹³C-NMR, IR, and MS) with the known data for this compound. Elemental analysis can provide further validation of its elemental composition.
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is characterized by the interplay of the electron-deficient pyrimidine ring, the fused thiazole ring, and the reactive ethyl ester functionality.
Caption: Key reaction pathways for the derivatization of the title compound.
Reactions at the Ethyl Carboxylate Group
The ester group at the 6-position is a prime site for modification.
-
Aminolysis: The ethyl ester can be readily converted to a wide range of amides by reaction with primary or secondary amines. This reaction is typically carried out by heating the ester with the desired amine, often in a suitable solvent like ethanol.[1] This pathway is crucial for structure-activity relationship (SAR) studies, as it allows for the introduction of diverse functional groups to modulate the compound's biological properties.
-
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid.[4] The resulting carboxylic acid can then be used in further synthetic transformations, such as the formation of different esters or coupling reactions to generate more complex molecules.
Reactivity of the Heterocyclic Core
The fused ring system exhibits a distinct reactivity pattern.
-
Electrophilic Substitution: The pyrimidine ring, being electron-deficient, is generally deactivated towards electrophilic attack. However, the fused thiazole ring can influence the electron distribution. Electrophilic substitution reactions, such as halogenation or nitration, may be possible under specific conditions, potentially occurring at electron-rich positions of the heterocyclic core. The precise regioselectivity would depend on the reaction conditions and the directing effects of the existing substituents.
-
Nucleophilic Attack: The carbonyl group at the 5-position and the electron-deficient nature of the pyrimidine ring make the core susceptible to nucleophilic attack, although this may require harsh conditions.
Applications in Drug Discovery and Development
The thiazolo[3,2-a]pyrimidine scaffold is a cornerstone in the development of novel therapeutic agents due to its broad spectrum of biological activities. The introduction of substituents, particularly at the 6-position, has been shown to significantly enhance the physiological activity of these molecules.[1]
-
Antimicrobial and Antiviral Agents: Pyrimidine derivatives are widely recognized for their antimicrobial and antiviral properties.[1][2] The thiazolo[3,2-a]pyrimidine core has been incorporated into molecules designed to combat various pathogens.
-
Anticancer Activity: Numerous studies have highlighted the potential of thiazolo[3,2-a]pyrimidine derivatives as antitumor agents.[5] Their mechanism of action can involve the inhibition of key enzymes or disruption of cellular processes essential for tumor cell replication.
-
Anti-inflammatory Properties: Certain derivatives of this scaffold have demonstrated potent anti-inflammatory activity.[6] This suggests their potential for development into treatments for inflammatory diseases.
The this compound, as a versatile intermediate, provides a valuable starting point for the synthesis of libraries of novel compounds to be screened for these and other biological activities.
Conclusion
This compound is a heterocyclic compound of significant interest due to its foundational role in the synthesis of a wide range of biologically active molecules. Its well-defined chemical properties and versatile reactivity make it an invaluable tool for researchers in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering a solid foundation for further research and development in this promising area of chemical science.
References
-
Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[1][2][4]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. Oriental Journal of Chemistry. [Link]
-
Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. [Link]
-
4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. MDPI. [Link]
-
In vitro and in silico biological studies of novel thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives. ResearchGate. [Link]
-
Experimental and computational insights for identification of dialkyl 5-oxo-5H-[1][4] thiazolo[3,2-a]pyrimidine-2,3-dicarboxylat. Chemical Review and Letters. [Link]
-
Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities. National Institutes of Health. [Link]
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrevlett.com [chemrevlett.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate [mdpi.com]
- 6. Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate: Synthesis, Structure, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its precise chemical identity, outline a robust synthetic pathway, and discuss the well-documented biological activities of the broader thiazolo[3,2-a]pyrimidine class, offering insights into its potential as a scaffold for drug discovery.
Chemical Identity and Structure
The foundational step in understanding any chemical entity is to unequivocally establish its structure and nomenclature.
IUPAC Name and Synonyms
The formal IUPAC name for the compound of interest is This compound . It is also known by synonyms such as ethyl 5-oxo-5H-[1][2]thiazolo[3,2-a]pyrimidine-6-carboxylate. For precise identification in databases and literature, the Chemical Abstracts Service (CAS) Registry Number is 32278-52-7 .
Chemical Structure
The molecular structure consists of a fused bicyclic system where a thiazole ring is fused to a pyrimidine ring. Key structural features include a ketone group at position 5, an ethyl carboxylate group at position 6, and the characteristic thiazolo[3,2-a]pyrimidine core.
Figure 1. Chemical structure of this compound.
Synthesis of the Thiazolo[3,2-a]pyrimidine Core
The synthesis of the thiazolo[3,2-a]pyrimidine scaffold is a well-established process in organic chemistry. A common and effective method involves the reaction of a 2-aminothiazole derivative with a suitable three-carbon electrophile, leading to the formation of the fused pyrimidine ring.
General Synthetic Strategy
The most direct route to this compound involves the condensation of 2-aminothiazole with diethyl ethoxymethylenemalonate (DEEM). This reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of 2-aminothiazole on the electron-deficient double bond of DEEM, followed by an intramolecular cyclization and elimination of ethanol to yield the final product.
Figure 2. General workflow for the synthesis of the target compound.
Experimental Protocol (Exemplary)
The following protocol is a generalized procedure based on the synthesis of analogous thiazolo[3,2-a]pyrimidine derivatives. Researchers should optimize conditions for their specific setup.
Materials:
-
2-Aminothiazole
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of 2-aminothiazole and diethyl ethoxymethylenemalonate in a high-boiling point solvent.
-
Reaction: Heat the mixture to reflux (typically 180-250 °C, depending on the solvent) and maintain for a period of 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. The product may precipitate out upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
Causality in Experimental Choices:
-
High-Boiling Point Solvent: The use of a high-boiling point solvent is crucial to provide the necessary activation energy for the intramolecular cyclization step, which involves the formation of the pyrimidine ring.
-
Equimolar Reactants: Using equimolar amounts of the reactants ensures efficient conversion and minimizes the presence of unreacted starting materials in the final product, simplifying purification.
-
Recrystallization: This is a standard and effective technique for purifying solid organic compounds, allowing for the removal of soluble impurities and yielding a crystalline product of high purity.
Physicochemical Properties and Spectral Data
The characterization of a newly synthesized compound is paramount for confirming its identity and purity.
| Property | Value |
| Molecular Formula | C₉H₈N₂O₃S |
| Molecular Weight | 224.24 g/mol |
| Appearance | Solid |
| Boiling Point | 361.7 ± 52.0 °C at 760 mmHg |
| Storage | 4°C |
Note: Physical properties can vary slightly based on experimental conditions and purity.
-
¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), and distinct aromatic protons of the thiazolo[3,2-a]pyrimidine core.
-
¹³C NMR: Resonances for the carbonyl carbons (ketone and ester), the carbons of the heterocyclic rings, and the ethyl group carbons.
-
IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ketone and ester groups, as well as C=N and C=C stretching vibrations of the aromatic system.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.
Therapeutic Potential and Biological Activity
The thiazolo[3,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This suggests that this compound is a promising candidate for further investigation in drug discovery programs.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of thiazolo[3,2-a]pyrimidine derivatives.[1][2][3] These compounds are considered structural analogs of purine bases and can act as purine antagonists, thereby interfering with nucleic acid synthesis and cell proliferation.[3][4]
Potential Mechanisms of Action:
-
DNA Intercalation and Minor Groove Binding: Some thiazolo[3,2-a]pyrimidine derivatives have been shown to intercalate into the DNA double helix or bind to the minor groove.[2][5] This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.
-
Enzyme Inhibition: A key target for many anticancer drugs is topoisomerase II, an enzyme crucial for managing DNA topology during replication. Certain thiazolo[3,2-a]pyrimidines have been identified as potent inhibitors of this enzyme.[5] By stabilizing the enzyme-DNA cleavage complex, these compounds induce double-strand breaks in DNA, ultimately triggering cell death.
Sources
- 1. Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of new thiazolo[3,2-a]pyrimidines: DNA binding and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of Thiazolo[3,2-a]pyrimidines
Introduction: The Thiazolo[3,2-a]pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry
The thiazolo[3,2-a]pyrimidine core is a fused heterocyclic system of significant interest to the pharmaceutical and agrochemical industries. As bioisosteres of purines, these compounds have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This functional diversity stems from the rigid, planar nature of the bicyclic system and the vast chemical space that can be explored through substitution at various positions. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for elucidating structure-activity relationships (SAR) and designing next-generation therapeutic agents.
This in-depth guide provides a comprehensive overview of the methodologies and considerations for the single-crystal X-ray diffraction analysis of thiazolo[3,2-a]pyrimidine derivatives. We will delve into the critical aspects of crystallization, data acquisition, structure solution, and interpretation, offering field-proven insights to guide researchers in this domain.
The Strategic Importance of Crystallization
The journey to a crystal structure begins with the most crucial and often challenging step: growing a high-quality single crystal. The choice of crystallization method is dictated by the physicochemical properties of the specific thiazolo[3,2-a]pyrimidine derivative, such as its solubility and stability.
Proven Crystallization Protocols for Thiazolo[3,2-a]pyrimidines
Slow evaporation is a widely successful technique for this class of compounds. The underlying principle is to gradually increase the concentration of the solute until it reaches supersaturation, promoting the formation of a well-ordered crystal lattice.
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Selection: Begin by assessing the solubility of the purified compound in a range of high-purity solvents (e.g., methanol, ethanol, ethyl acetate, dioxane, dimethylformamide). A suitable solvent will dissolve the compound at a moderate concentration.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the thiazolo[3,2-a]pyrimidine derivative in the chosen solvent or solvent mixture at room temperature. For instance, a solution of 0.02 mol of the compound in a 1:1 mixture of methanol and ethyl acetate (15 mL total volume) has proven effective.[4]
-
Filtration: Filter the solution through a syringe filter (0.22 µm pore size) into a clean, dust-free vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites.
-
Incubation: Cover the vial with a perforated cap or parafilm with a few pinholes to allow for slow solvent evaporation. Place the vial in a vibration-free environment at a constant temperature (e.g., 20-25°C).
-
Monitoring and Harvesting: Monitor the vial for crystal growth over several days to a week. Once crystals of suitable size and quality (typically >0.1 mm in all dimensions with well-defined faces) have formed, carefully harvest them using a nylon loop.
Causality Insight: The slow rate of evaporation is key. Rapid solvent removal often leads to the formation of polycrystalline powders or amorphous solids, which are unsuitable for single-crystal X-ray diffraction. The use of solvent mixtures (e.g., methanol/ethyl acetate or methanol/DMFA) can be advantageous as it allows for fine-tuning of the solvent polarity and evaporation rate.[4]
Single-Crystal X-ray Diffraction: From Crystal to 3D Structure
Once a suitable crystal is obtained, the next phase involves irradiating it with X-rays to generate a diffraction pattern that can be mathematically transformed into a three-dimensional model of the electron density, and thus the atomic arrangement.
Workflow for X-ray Diffraction Analysis
The following diagram outlines the typical workflow for the crystal structure determination of a thiazolo[3,2-a]pyrimidine derivative.
Sources
An In-Depth Technical Guide to the Stability and Reactivity of the Thiazolopyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The thiazolopyrimidine scaffold, a fused heterocyclic system comprising a thiazole and a pyrimidine ring, is a cornerstone in medicinal chemistry. Its structural resemblance to endogenous purines allows for its interaction with a wide array of biological targets, leading to a diverse range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This guide provides a comprehensive exploration of the chemical stability and reactivity of the thiazolopyrimidine core, offering insights crucial for the design, development, and handling of drug candidates incorporating this privileged scaffold.
Understanding the Thiazolopyrimidine Core: Isomers and Electronic Landscape
The fusion of the thiazole and pyrimidine rings can result in several isomers, with the most common in drug discovery being thiazolo[4,5-d]pyrimidine and thiazolo[3,2-a]pyrimidine. The arrangement of the heteroatoms significantly influences the electronic distribution, and consequently, the stability and reactivity of the core.
Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties of these systems. For instance, DFT-based molecular modeling has confirmed the high electronic reactivity of certain thiazolopyrimidine derivatives, characterized by low Highest Occupied Molecular Orbital (HOMO) – Lowest Unoccupied Molecular Orbital (LUMO) energy gaps.[1] This low energy gap facilitates electronic transitions, which can be a key factor in their biological activity and chemical reactivity.[1]
The thiazole ring, with its sulfur atom, and the pyrimidine ring, with its two nitrogen atoms, create a unique electronic landscape. The nitrogen atoms in the pyrimidine ring act as electron-withdrawing groups, rendering the adjacent carbon atoms electrophilic. The sulfur atom in the thiazole ring can participate in various interactions, including hydrogen bonding and coordination with metal ions in enzymes.[1]
Chemical Stability of the Thiazolopyrimidine Core
The inherent stability of the thiazolopyrimidine core is a critical parameter in drug development, influencing storage, formulation, and in vivo performance. While the fused aromatic system confers a degree of stability, it is susceptible to degradation under certain conditions.
Hydrolytic Stability
The thiazolopyrimidine core is generally stable to hydrolysis under neutral conditions. However, under acidic or basic conditions, degradation can occur, often involving the pyrimidine ring.
One study on an arylidene derivative of thiazolopyrimidine demonstrated that hydrolysis can occur via the rupture of an exocyclic imine bond under acidic conditions, while the core heterocyclic structure remained intact. This suggests a relative stability of the fused ring system itself to acid-catalyzed hydrolysis.
Metabolic Stability
In the context of drug development, metabolic stability is paramount. The thiazolopyrimidine core, being a purine isostere, can be recognized by metabolic enzymes.[1] Strategies to enhance metabolic stability often involve the introduction of specific substituents.
A notable example is the incorporation of a trifluoromethyl (-CF3) group. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage and oxidation.[2] This substitution can effectively block potential sites of metabolism, thereby increasing the in vivo half-life of the drug candidate.[2]
Photostability
The extensive conjugation in the thiazolopyrimidine ring system suggests potential photosensitivity. Aromatic heterocyclic compounds can absorb UV radiation, leading to photochemical reactions and degradation. While specific photodegradation studies on the unsubstituted core are limited in the available literature, it is a critical parameter to assess during the development of any drug candidate featuring this scaffold.
Reactivity of the Thiazolopyrimidine Core
The reactivity of the thiazolopyrimidine core dictates its synthetic accessibility and the possibilities for derivatization to modulate its pharmacological properties. The electronic nature of the fused rings, with both electron-rich and electron-deficient centers, allows for a variety of chemical transformations.
Electrophilic Substitution
The pyrimidine ring is generally electron-deficient, making it less susceptible to electrophilic attack than the thiazole ring. The thiazole portion of the scaffold is more likely to undergo electrophilic substitution, with the position of attack being influenced by the specific isomer and any existing substituents.
Nucleophilic Substitution
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. This is a key aspect of the reactivity of the thiazolopyrimidine core and is widely exploited in the synthesis of derivatives. For example, the introduction of a leaving group, such as a chlorine atom, at the 7-position of the thiazolo[4,5-d]pyrimidine scaffold allows for subsequent nucleophilic substitution by various amines, alcohols, and thiols to generate a library of analogues with diverse functionalities.[2]
Experimental Protocol: Nucleophilic Substitution on a 7-Chloro-thiazolo[4,5-d]pyrimidine Derivative
This protocol describes a general procedure for the nucleophilic substitution of a chlorine atom on a thiazolo[4,5-d]pyrimidine core with an amine.
Materials:
-
7-Chloro-thiazolo[4,5-d]pyrimidine derivative
-
Amine (e.g., ethylamine, morpholine)
-
Solvent (e.g., ethanol, DMF)
-
Base (e.g., triethylamine, potassium carbonate)
Procedure:
-
Dissolve the 7-chloro-thiazolo[4,5-d]pyrimidine derivative in a suitable solvent.
-
Add an excess of the desired amine to the solution.
-
Add a base to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 7-amino-thiazolo[4,5-d]pyrimidine derivative.
Causality behind Experimental Choices:
-
Excess Amine: Using an excess of the nucleophile drives the reaction to completion.
-
Base: The addition of a base is crucial to neutralize the acidic byproduct (HCl), which could otherwise protonate the amine nucleophile, rendering it unreactive.
-
Heating: Providing thermal energy increases the reaction rate, allowing the substitution to proceed at a reasonable pace.
Oxidation and Reduction
The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. This can be a metabolic pathway for thiazolopyrimidine-containing drugs. The pyrimidine ring can be reduced under certain conditions, although this is generally less common than reactions on the thiazole ring or at substituent positions.
Isomeric Influences on Stability and Reactivity
The specific arrangement of the fused rings in different thiazolopyrimidine isomers has a profound impact on their chemical properties.
-
Thiazolo[4,5-d]pyrimidines: These are purine isosteres and their chemistry often mirrors that of purines. The pyrimidine ring is activated towards nucleophilic attack, particularly at the C5 and C7 positions if appropriate leaving groups are present.
-
Thiazolo[3,2-a]pyrimidines: In this isomer, the nitrogen atom of the thiazole ring is at a bridgehead position. This arrangement influences the aromaticity and electronic distribution of the system, leading to different reactivity patterns compared to the [4,5-d] isomers.
The choice of isomer is a critical design element in drug discovery, as it can significantly impact the molecule's shape, electronic properties, and ability to interact with its biological target.
Data Summary and Visualization
To facilitate a clear understanding of the concepts discussed, the following visualizations are provided.
Table 1: Summary of Key Physicochemical Properties and Reactivity
| Property | Thiazolopyrimidine Core | Key Considerations and Influencing Factors |
| Stability | ||
| Hydrolytic | Generally stable at neutral pH. | Susceptible to degradation under strong acidic or basic conditions. |
| Metabolic | Can be a substrate for metabolic enzymes. | Introduction of blocking groups (e.g., -CF3) can enhance stability. |
| Photochemical | Potentially photosensitive due to aromaticity. | Requires experimental evaluation for specific derivatives. |
| Reactivity | ||
| Electrophilic Attack | Favored on the thiazole ring. | Pyrimidine ring is generally deactivated. |
| Nucleophilic Attack | Favored on the pyrimidine ring. | Presence of leaving groups is crucial for substitution reactions. |
| Oxidation | Sulfur atom is susceptible to oxidation. | Can be a metabolic pathway. |
Diagram 1: General Reactivity of the Thiazolo[4,5-d]pyrimidine Core
Caption: A typical workflow for the stability assessment of a thiazolopyrimidine-based compound.
Conclusion
The thiazolopyrimidine core is a versatile and valuable scaffold in drug discovery. A thorough understanding of its stability and reactivity is essential for the successful development of new therapeutic agents. This guide has provided a comprehensive overview of these key chemical properties, highlighting the influence of isomerism and substitution on the behavior of this important heterocyclic system. By applying the principles and protocols outlined herein, researchers can make informed decisions in the design, synthesis, and formulation of novel thiazolopyrimidine-based drugs with enhanced stability and desired reactivity profiles.
References
-
Aggarwal, S., Devgun, M., Narang, R., Lal, S., Rana, A. C., & Goyal, R. (2022). Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions. Asian Journal of Chemistry, 34(3), 519-530. [Link]
-
Górecka, M., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(16), 4972. [Link]
-
Yousif, E., et al. (2025). Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. BMC Chemistry, 19(1), 1-20. [Link]
Sources
- 1. Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
The Thiazolo[3,2-a]pyrimidine Scaffold: A Comprehensive Mechanistic Guide to its Synthesis
Introduction: The Significance of the Thiazolo[3,2-a]pyrimidine Core
The thiazolo[3,2-a]pyrimidine ring system, a fused heterocycle containing both thiazole and pyrimidine moieties, represents a privileged scaffold in medicinal chemistry and drug discovery.[1] Its structural similarity to purine bases allows it to interact with a wide array of biological targets, leading to a diverse pharmacological profile.[1] Derivatives have demonstrated promising activities as anticancer, anti-inflammatory, analgesic, antimicrobial, and antiviral agents.[2][3] Understanding the mechanistic underpinnings of its formation is paramount for researchers and drug development professionals aiming to design and synthesize novel analogues with enhanced potency and selectivity. This guide provides an in-depth exploration of the core synthetic strategies, elucidating the reaction mechanisms with a focus on causality and experimental rationale.
Strategic Approaches to the Thiazolo[3,2-a]pyrimidine Nucleus
The construction of the thiazolo[3,2-a]pyrimidine framework is predominantly achieved through several key synthetic methodologies. Each approach offers distinct advantages concerning substrate scope, efficiency, and access to diverse substitution patterns. The most prevalent and mechanistically insightful routes include:
-
Hantzsch-Type Condensation of Pyrimidine-2-thiones with α-Halo Carbonyl Compounds: A robust and widely employed two-step approach.
-
Reaction of 2-Aminothiazoles with α,β-Unsaturated Ketones and Other Electrophiles: A convergent strategy that builds the pyrimidine ring onto a pre-formed thiazole.
-
Intramolecular Cyclization of 2-Thio-Substituted Pyrimidines: A powerful method driven by the formation of a key sulfur-carbon bond followed by ring closure.
-
Multicomponent Reactions (MCRs): An efficient strategy for generating molecular diversity in a single synthetic operation.
This guide will dissect the mechanisms of these primary pathways, offering a clear understanding of the chemical transformations involved.
The Hantzsch-Type Condensation Pathway: A Stepwise Mechanistic Analysis
This is arguably the most common and versatile method for synthesizing thiazolo[3,2-a]pyrimidines.[4] The strategy involves the initial synthesis of a dihydropyrimidine-2-thione, typically via the Biginelli reaction, followed by its condensation with an α-halo carbonyl compound.[4]
Part A: The Biginelli Reaction for Pyrimidine-2-thione Precursors
The Biginelli reaction is a classic multicomponent reaction that efficiently produces dihydropyrimidinones or their thio-analogues (dihydropyrimidine-2-thiones) from an aldehyde, a β-dicarbonyl compound, and urea or thiourea, respectively.[5][6] The reaction is typically acid-catalyzed.
The accepted mechanism proceeds through an N-acyliminium ion intermediate.[6][7]
Caption: Mechanism of the Biginelli Reaction for Pyrimidine-2-thione Synthesis.
-
Causality: The acid catalyst is crucial for activating the aldehyde carbonyl group, making it more electrophilic and susceptible to attack by the weakly nucleophilic nitrogen of thiourea. This initial condensation forms the key N-acyliminium ion intermediate. The β-ketoester, in its enol form, then acts as a nucleophile, attacking the iminium ion. The final steps involve an intramolecular condensation between the remaining amino group of the thiourea and the ketone carbonyl, followed by dehydration to yield the stable dihydropyrimidine-2-thione ring.
Part B: Formation of the Thiazole Ring
The synthesized pyrimidine-2-thione is then reacted with an α-haloketone (e.g., 2-bromo-1-phenylethanone) or chloroacetic acid.[4] This step is a variation of the Hantzsch thiazole synthesis.[8][9]
The mechanism involves two key steps: S-alkylation followed by intramolecular cyclization and dehydration.
Caption: Hantzsch-type formation of the thiazolo[3,2-a]pyrimidine ring.
-
Expertise & Experience: The pyrimidine-2-thione exists in tautomeric equilibrium, but the sulfur atom is the more nucleophilic center. It readily attacks the electrophilic carbon bearing the halogen in an SN2 fashion, displacing the halide and forming a 2-(ketomethylthio)pyrimidine intermediate.[8] The subsequent intramolecular cyclization is driven by the nucleophilic attack of the pyrimidine ring nitrogen (N1) onto the carbonyl carbon of the newly introduced side chain. The resulting cyclic hemiaminal-like intermediate then undergoes dehydration, often facilitated by heat or acid, to form the aromatic thiazole ring, yielding the final fused thiazolo[3,2-a]pyrimidine system.
Experimental Protocol: Synthesis of 5H-thiazolo[3,2-a]pyrimidine derivatives
This protocol is a representative example of the Hantzsch-type condensation.[4]
-
Synthesis of Pyrimidine-2-thione (Precursor):
-
A mixture of an aromatic aldehyde (10 mmol), thiourea (15 mmol), and a β-ketoester (10 mmol) in ethanol is prepared.
-
A catalytic amount of hydrochloric acid is added.
-
The mixture is refluxed for 4-6 hours.
-
Upon cooling, the precipitated solid is filtered, washed with cold ethanol, and recrystallized to yield the pure pyrimidine-2-thione.
-
-
Synthesis of the Fused Ring System:
-
The dried pyrimidine-2-thione (5 mmol) is dissolved in ethanol or acetic acid.
-
A substituted α-bromoacetophenone (5 mmol) is added to the solution.
-
The reaction mixture is refluxed for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
After cooling, the resulting precipitate is filtered, washed, and recrystallized from a suitable solvent (e.g., ethanol) to afford the target 5H-thiazolo[3,2-a]pyrimidine derivative.
-
| Reactant A (Aldehyde) | Reactant B (β-Ketoester) | Reactant C (α-Haloketone) | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | 2-Bromoacetophenone | 75-85 | [4] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | 2-Bromo-4'-chloroacetophenone | 80-90 | [4] |
| 4-Methoxybenzaldehyde | Methyl acetoacetate | 2-Bromoacetophenone | 78-88 | [10] |
Synthesis from 2-Aminothiazoles
An alternative and convergent approach involves the reaction of a pre-synthesized 2-aminothiazole with an α,β-unsaturated ketone or a related 1,3-dielectrophile.[4] This method builds the pyrimidine ring onto the existing thiazole core.
Caption: Formation from 2-aminothiazole and an α,β-unsaturated ketone.
-
Mechanistic Rationale: The reaction is initiated by a Michael (conjugate) addition of the exocyclic amino group of the 2-aminothiazole to the β-carbon of the α,β-unsaturated ketone. This is the more nucleophilic nitrogen of the 2-aminothiazole system. The resulting Michael adduct then undergoes an intramolecular cyclization, where the endocyclic thiazole nitrogen attacks the carbonyl carbon. The subsequent dehydration of the cyclic intermediate leads to the formation of the fused pyrimidine ring and the final thiazolo[3,2-a]pyrimidine product. This reaction is often carried out in a high-boiling solvent like ethanol or acetic acid, sometimes with a basic catalyst to facilitate the initial Michael addition.[4]
Intramolecular Cyclization of 2-Phenacylthio-dihydropyrimidines
This method is mechanistically related to the second part of the Hantzsch-type synthesis but starts with a pre-formed 2-(phenacylthio)-dihydropyrimidine, which is then cyclized.[2] The cyclization is typically promoted by a strong acid and dehydrating agent, such as polyphosphoric acid (PPA).[3]
Caption: Acid-catalyzed intramolecular cyclodehydration workflow.
-
Trustworthiness of the Protocol: This method provides a self-validating system. The starting material, a 2-phenacylthio-dihydropyrimidine, has a distinct spectroscopic signature. Upon successful cyclization, the disappearance of the open-chain signals and the appearance of signals corresponding to the fused aromatic system in NMR and mass spectrometry confirm the formation of the target thiazolo[3,2-a]pyrimidine. Polyphosphoric acid serves as both the acid catalyst and the dehydrating agent. It protonates the carbonyl oxygen of the phenacyl group, significantly increasing the electrophilicity of the carbonyl carbon. This activation facilitates the intramolecular attack by the ring nitrogen, leading to cyclization. The subsequent elimination of water, driven by the formation of a stable, conjugated aromatic system, completes the reaction.[3]
Experimental Protocol: Cyclodehydration using Polyphosphoric Acid[3]
-
Freshly prepared polyphosphoric acid (PPA) is heated to 80-90 °C.
-
The 2-phenacylthio-dihydropyrimidine hydrobromide (1 mmol) is added portion-wise with stirring.
-
The temperature is raised to 110 °C and maintained for 2 hours.
-
The hot reaction mixture is poured onto crushed ice with vigorous stirring.
-
The resulting solution is neutralized with a concentrated ammonia solution.
-
The precipitated solid is filtered, washed thoroughly with water, and recrystallized from an appropriate solvent to yield the pure thiazolo[3,2-a]pyrimidine.
Conclusion
The synthesis of the thiazolo[3,2-a]pyrimidine ring system is a well-established field with several reliable and mechanistically distinct pathways. The Hantzsch-type condensation of pyrimidine-2-thiones remains the most prevalent and versatile approach, offering broad substrate scope. The reaction of 2-aminothiazoles and the intramolecular cyclization of thio-ethers provide valuable alternative strategies, particularly for accessing specific substitution patterns. The choice of synthetic route is ultimately dictated by the availability of starting materials, the desired substitution pattern on the final molecule, and the desired scale of the reaction. A thorough understanding of the underlying mechanisms, as detailed in this guide, empowers researchers to make informed decisions, optimize reaction conditions, and rationally design novel derivatives for applications in drug discovery and materials science.
References
-
Wu, F. Y., Luo, Y., & Hu, C. B. (2017). Recent progress in the synthesis of thiazolo[3,2-a]pyrimidine compounds. IOP Conference Series: Materials Science and Engineering, 292, 012038. [Link]
-
Buddh, M. B., et al. (2011). Synthesis and Biological Evaluation of Thiazolo[3,2-a]pyrimidine Derivatives as a New Type of Potential Antimicrobial Agents. Rasayan Journal of Chemistry, 4(4), 824-828. [Link]
-
Zayed, M. F., et al. (2014). Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities. Journal of the Chinese Chemical Society, 61(5), 558-568. [Link]
-
Bentham Science Publishers. (n.d.). Exploring Thiazolo[3,2-a]pyrimidine Derivatives: Synthetic Strategies and Biological Implications. Bentham Science. [Link]
-
Hussein, A. H. M., et al. (2011). Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities. Medicinal Chemistry Research, 20, 135-144. [Link]
-
Bentham Science Publishers. (n.d.). Exploring Thiazolo[3,2-a]pyrimidine Derivatives: Synthetic Strategies and Biological Implications. Bentham Science. [Link]
-
Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]
-
Pop, A., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 27(19), 6266. [Link]
-
Zarghi, A., & Khalili, S. (2007). Synthesis of new 2-substituted-5-[2-(2-fluorophenoxy) phenyl]-1, 3, 4-oxadiazoles and 1, 2, 4-triazoles as anticonvulsant agents. Bioorganic & medicinal chemistry letters, 17(22), 6256-6259. [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Organic Chemistry Portal. [Link]
-
Al-Said, M. S., et al. (2011). Synthesis, in vitro anticancer and antimicrobial activity of novel 2-aminothiazole derivatives. Archives of pharmacal research, 34, 1619-1628. [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
Zareef, M., et al. (2007). Synthesis and antibacterial activity of some new 1, 3, 4-oxadiazole derivatives. Acta poloniae pharmaceutica, 64(3), 261-265. [Link]
-
Gaonkar, S. L., et al. (2007). Synthesis and antimicrobial studies of some novel 2-amino-4-aryl thiazoles. Indian journal of pharmaceutical sciences, 69(5), 656. [Link]
-
Gürsoy, A., & Karali, N. (2003). Synthesis and primary cytotoxicity evaluation of 3-[[(3-phenyl-4 (3 H)-quinazolinone-2-yl) mercapto] acetyl] hydrazono-5-substituted-2-indolinones. Il Farmaco, 58(6), 435-442. [Link]
-
CUTM Courseware. (n.d.). Thiazole. CUTM Courseware. [Link]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. ias.ac.in [ias.ac.in]
The Evolving Landscape of Thiazolo[3,2-a]pyrimidines: A Technical Guide for Drug Discovery
Introduction: In the relentless pursuit of novel therapeutic agents, the heterocyclic scaffold of thiazolo[3,2-a]pyrimidine has emerged as a privileged structure, captivating the attention of medicinal chemists and pharmacologists alike. This fused bicyclic system, an isostere of purine, serves as a versatile template for the design of compounds with a remarkable breadth of biological activities.[1] Its unique structural features and synthetic accessibility have paved the way for the development of potent anticancer, antimicrobial, and anti-inflammatory agents. This in-depth technical guide provides a comprehensive literature review of thiazolo[3,2-a]pyrimidine compounds, offering researchers, scientists, and drug development professionals a critical synthesis of the current state of the field. We will delve into the core synthetic strategies, explore the diverse pharmacological profiles with a focus on quantitative data and mechanisms of action, and dissect the intricate structure-activity relationships that govern their therapeutic potential.
Synthetic Strategies: Building the Thiazolo[3,2-a]pyrimidine Core
The construction of the thiazolo[3,2-a]pyrimidine scaffold is a testament to the elegance and efficiency of modern organic synthesis. A variety of synthetic routes have been developed, allowing for the introduction of diverse substituents and the fine-tuning of physicochemical properties. One of the most prevalent and versatile methods involves a multi-step sequence commencing with the renowned Biginelli reaction.
A cornerstone in the synthesis of dihydropyrimidinones, the Biginelli reaction provides a robust entry point to the pyrimidine ring system. This one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea is a highly efficient method for generating the foundational pyrimidine core.[2] Subsequent reaction of the resulting dihydropyrimidine-2(1H)-thiones with α-haloketones or other bifunctional electrophiles initiates an intramolecular cyclization, leading to the desired thiazolo[3,2-a]pyrimidine framework.[1]
Another widely employed strategy involves the intramolecular cyclization of 2-phenacylthio-dihydropyrimidine hydrobromides, often facilitated by dehydrating agents such as polyphosphoric acid.[3] This approach offers a direct and high-yielding pathway to a wide array of substituted thiazolo[3,2-a]pyrimidines. Furthermore, innovative one-pot procedures have been developed that combine multiple reaction steps, enhancing synthetic efficiency and reducing waste.[1]
Experimental Protocol: Synthesis of 2-Arylidene-thiazolo[3,2-a]pyrimidin-3-ones
This protocol provides a representative example of the synthesis of a thiazolo[3,2-a]pyrimidine derivative, adapted from established methodologies.[2]
Step 1: Synthesis of 1,4-dihydropyrimidine-2(1H)-thiones (Biginelli Reaction)
-
A mixture of an aromatic aldehyde (0.01 mol), a β-dicarbonyl compound (0.01 mol), and thiourea (0.015 mol) is refluxed in ethanol (20 mL) with a catalytic amount of hydrochloric acid for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to yield the dihydropyrimidine-2(1H)-thione.
Step 2: Synthesis of 2-Arylidene-thiazolo[3,2-a]pyrimidin-3-ones
-
A mixture of the dihydropyrimidine-2(1H)-thione (0.01 mol), monochloroacetic acid (0.01 mol), and anhydrous sodium acetate (0.015 mol) in glacial acetic acid (20 mL) is refluxed for 5-7 hours.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled and poured into crushed ice.
-
The resulting precipitate is filtered, washed with water, and recrystallized to afford the pure 2-arylidene-thiazolo[3,2-a]pyrimidin-3-one.
Pharmacological Landscape: A Trio of Therapeutic Promise
Thiazolo[3,2-a]pyrimidine derivatives have demonstrated a remarkable spectrum of biological activities, with anticancer, antimicrobial, and anti-inflammatory properties being the most extensively investigated.
Anticancer Activity: Targeting the Machinery of Malignancy
The quest for novel anticancer agents has been a major driving force in the exploration of thiazolo[3,2-a]pyrimidines. Numerous derivatives have exhibited potent cytotoxic activity against a range of human cancer cell lines.
Mechanism of Action: The anticancer effects of these compounds are often attributed to their ability to interact with DNA and disrupt cellular processes essential for cancer cell proliferation. One prominent mechanism is DNA intercalation , where the planar aromatic structure of the thiazolo[3,2-a]pyrimidine core inserts itself between the base pairs of the DNA double helix. This intercalation can lead to a cascade of events, including the inhibition of DNA replication and transcription, ultimately triggering apoptosis.
Furthermore, some derivatives have been identified as potent Topoisomerase II inhibitors . These enzymes are crucial for managing DNA topology during replication and transcription. By inhibiting Topoisomerase II, these compounds can induce DNA strand breaks and trigger cell cycle arrest and apoptosis. Another emerging mechanism involves the generation of reactive oxygen species (ROS) within cancer cells. Elevated ROS levels can induce oxidative stress, damage cellular components, and activate apoptotic pathways.
Quantitative Anticancer Activity Data:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-substituted | PC-3 (Prostate) | 12.56 - 29.98 | [4] |
| Pyrazole-substituted | HepG2 (Liver) | >50 | [4] |
| Thiazolo[3,2-a]pyrimidin-3-one | A549 (Lung) | 0.23 (Topo II inhibition) |
Structure-Activity Relationship (SAR): The anticancer potency of thiazolo[3,2-a]pyrimidines is highly dependent on the nature and position of substituents.
-
Aromatic Substituents: The presence of substituted phenyl rings at various positions on the core structure is a common feature of active compounds. Electron-withdrawing groups, such as halogens, on these aromatic rings often enhance cytotoxic activity.
-
Side Chains: The introduction of specific side chains can modulate the DNA binding affinity and cellular uptake of the compounds. For instance, the incorporation of basic nitrogen atoms can lead to protonation at physiological pH, potentially enhancing electrostatic interactions with the negatively charged DNA backbone.
-
Lipophilicity: A balance in lipophilicity is crucial for effective cellular penetration and target engagement.
Antimicrobial Activity: Combating Microbial Resistance
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Thiazolo[3,2-a]pyrimidines have demonstrated promising activity against a range of pathogenic bacteria and fungi.
Mechanism of Action: While the exact antimicrobial mechanisms are still under investigation for many derivatives, it is believed that their mode of action may involve the disruption of microbial cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis.[5] The amphiphilic nature of some thiazole derivatives allows them to embed within the microbial cell membrane, leading to leakage of cellular contents and cell death.[5]
Quantitative Antimicrobial Activity Data:
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Arylazo-substituted | S. aureus | 15.625 - 31.25 | [6] |
| Arylazo-substituted | E. coli | 62.5 - 125 | [6] |
| Arylazo-substituted | C. albicans | 31.25 - 62.5 | [6] |
| Quinoline-fused | S. pyogenes | 1 - 5 (µmol/mL) | [7] |
| Quinoline-fused | K. pneumoniae | 1 - 5 (µmol/mL) | [7] |
Structure-Activity Relationship (SAR):
-
Heterocyclic Fusions: The fusion of other heterocyclic rings, such as quinoline, to the thiazolo[3,2-a]pyrimidine scaffold has been shown to significantly enhance antimicrobial activity.[7]
-
Substituents on the Core: The introduction of specific functional groups, such as arylazo moieties, can confer potent and broad-spectrum antimicrobial properties.[6]
-
Lipophilicity and Electronic Effects: As with anticancer activity, the lipophilicity and electronic properties of the substituents play a critical role in determining the antimicrobial efficacy.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a major therapeutic goal. Thiazolo[3,2-a]pyrimidine derivatives have emerged as promising candidates for the modulation of inflammatory responses.
Mechanism of Action: The anti-inflammatory effects of these compounds are often mediated by their ability to suppress the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .[8] These cytokines play a central role in the inflammatory cascade, and their inhibition can ameliorate inflammatory symptoms. The underlying mechanism likely involves the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a master regulator of inflammatory gene expression. Some pyrimidine derivatives are also known to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation and pain.[9]
Quantitative Anti-inflammatory Activity Data:
| Compound Class | Assay | IC50 (µM) | Reference |
| Phenyl-substituted | Inhibition of IL-6 release | Not specified | [8] |
| Phenyl-substituted | Inhibition of TNF-α release | Not specified | [8] |
| Pyrazolo[3,4-d]pyrimidine | COX-2 Inhibition | 0.089 - 0.135 | [10] |
Structure-Activity Relationship (SAR):
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl rings attached to the thiazolo[3,2-a]pyrimidine core significantly influence anti-inflammatory activity.
-
Specific Isomers: In some cases, specific isomers of a compound have been shown to be more active than others, highlighting the importance of stereochemistry in drug design.
-
Inhibition of Key Enzymes: The ability to selectively inhibit key inflammatory enzymes, such as COX-2, is a desirable feature for developing safer anti-inflammatory drugs with fewer side effects.
Future Directions and Conclusion
The thiazolo[3,2-a]pyrimidine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic versatility of this heterocyclic system, coupled with its diverse pharmacological profile, ensures its continued relevance in medicinal chemistry. Future research efforts will likely focus on:
-
Mechanism of Action Elucidation: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for rational drug design and optimization.
-
Targeted Drug Delivery: The development of drug delivery systems that can selectively deliver thiazolo[3,2-a]pyrimidine derivatives to diseased tissues will enhance their therapeutic efficacy and minimize off-target effects.
-
Combinatorial Chemistry and High-Throughput Screening: The use of combinatorial approaches to generate large libraries of diverse thiazolo[3,2-a]pyrimidine analogs, coupled with high-throughput screening, will accelerate the discovery of new lead compounds.
-
Preclinical and Clinical Development: Promising candidates identified through in vitro and in vivo studies will need to be advanced through rigorous preclinical and clinical development to assess their safety and efficacy in humans.
References
-
Al-Ghorbani, M., et al. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. Molecules, 29(1), 123. Available at: [Link]
-
Hussein, A. H. M., et al. (2014). Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities. Medicinal Chemistry Research, 23(8), 3539-3554. Available at: [Link]
-
Dawood, K. M., et al. (2022). Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. Journal of the Iranian Chemical Society, 19(11), 4787-4801. Available at: [Link]
-
Ghorab, M. M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(26), 15996-16017. Available at: [Link]
-
Buddh, M. B., et al. (2011). SYNTHESIS AND BIOLOGICAL EVALUATION OF THIAZOLO [3, 2-a] PYRIMIDINE DERIVATIVES AS A NEW TYPE OF POTENTIAL ANTIMICROBIAL AGENTS. RASAYAN Journal of Chemistry, 4(4), 824-828. Available at: [Link]
-
Jia, X., et al. (2016). Recent progress in the synthesis of thiazolo[3,2-a]pyrimidine compounds. Chinese Journal of Organic Chemistry, 36(10), 2325-2336. Available at: [Link]
-
Singh, S., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Pharmaceuticals, 15(11), 1412. Available at: [Link]
-
Chen, Y., et al. (2017). Design, Synthesis, and Structure-Activity Relationship Analysis of Thiazolo[3,2-a]pyrimidine Derivatives with Anti-inflammatory Activity in Acute Lung Injury. ChemMedChem, 12(13), 1059-1067. Available at: [Link]
-
Chen, Y., et al. (2017). Design, Synthesis, and Structure-Activity Relationship Analysis of Thiazolo[3,2-a]pyrimidine Derivatives with Anti-inflammatory Activity in Acute Lung Injury. ChemMedChem, 12(13), 1059-1067. Available at: [Link]
-
Tozkoparan, B., et al. (1999). Synthesis and anti-inflammatory activities of some thiazolo[3,2-a]pyrimidine derivatives. Il Farmaco, 54(9), 588-593. Available at: [Link]
-
Abdel-Aziz, M., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. International Journal of Molecular Sciences, 24(5), 4841. Available at: [Link]
-
Zhang, L., et al. (2015). Synthesis and Antiproliferative Activity of Novel Thiazolo[3,2-a]pyrimidine Derivates. Chinese Journal of Organic Chemistry, 35(2), 497-504. Available at: [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. The Potential of Thiazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]
- 6. Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Structure-Activity Relationship Analysis of Thiazolo[3,2-a]pyrimidine Derivatives with Anti-inflammatory Activity in Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats [mdpi.com]
The Genesis of a Scaffold: A Historical and Technical Guide to Thiazolopyrimidine Synthesis
For decades, the thiazolopyrimidine core has served as a cornerstone in medicinal chemistry, its structural resemblance to endogenous purines making it a privileged scaffold in the quest for novel therapeutics. This guide provides an in-depth exploration of the discovery and historical evolution of thiazolopyrimidine synthesis, offering researchers, scientists, and drug development professionals a comprehensive understanding of the foundational chemistries and the strategic advancements that have shaped this vital field.
The story of thiazolopyrimidines is intrinsically linked to the broader narrative of purine analogue development. As our understanding of the biochemical roles of purines grew in the early 20th century, so did the interest in creating structural mimics that could act as antagonists or modulators of biological pathways. The thiazolo[5,4-d]pyrimidine system, in particular, emerged as a logical bioisostere of purine, where a sulfur atom replaces a nitrogen atom in the imidazole portion of the purine ring system. This subtle yet significant alteration opened up a new chemical space for drug discovery.
The Dawn of a New Heterocycle: Early Explorations and Foundational Syntheses
The initial forays into thiazolopyrimidine synthesis were not straightforward endeavors but rather the culmination of systematic investigations into the chemistry of its constituent rings: thiazole and pyrimidine. A pivotal moment in this journey was the work of Alan H. Cook, Sir Ian Heilbron, and their collaborators in the late 1940s. Their research into the synthesis of 5-aminothiazoles laid the crucial groundwork for the subsequent construction of the fused pyrimidine ring.
One of the earliest and most significant approaches to the thiazole core was the Hantzsch thiazole synthesis . This versatile reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the key 2-aminothiazole precursors, thiourea is commonly employed as the thioamide component.
The Hantzsch Thiazole Synthesis: A Gateway to Thiazole Precursors
The mechanism of the Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom of the thioamide onto the carbon bearing the halogen in the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to afford the thiazole ring.
Figure 1: Generalized workflow of the Hantzsch thiazole synthesis.
A significant breakthrough in accessing the crucial 5-aminothiazole precursors came from the Cook-Heilbron thiazole synthesis , first reported in 1947. This method involves the reaction of an α-aminonitrile with carbon disulfide or other sulfur-containing reagents.[1] This discovery was instrumental, as the 5-amino group provided a reactive handle for the subsequent annulation of the pyrimidine ring.
Building the Fused System: Early Strategies for Pyrimidine Ring Annulation
With a reliable supply of appropriately substituted aminothiazoles, the focus shifted to the construction of the fused pyrimidine ring. Early strategies drew inspiration from established methods in purine chemistry, most notably the Traube purine synthesis . This classical method involves the condensation of a diaminopyrimidine with a one-carbon unit, such as formic acid or its derivatives, to form the imidazole ring of a purine.
Adapting this logic, early researchers explored the cyclization of 5-aminothiazoles bearing a suitable ortho-substituent, such as a carboxamide or cyano group, with one-carbon electrophiles.
The Cook-Heilbron Approach to Thiazolo[5,4-d]pyrimidines
Following their development of 5-aminothiazole synthesis, Cook, Heilbron, and their colleagues published a seminal paper in 1949 detailing the synthesis of thiazolo[5,4-d]pyrimidines. Their approach involved the cyclization of 5-aminothiazole-4-carboxamides with reagents like formic acid or formamide.
Experimental Protocol: A Classic Synthesis of a Thiazolo[5,4-d]pyrimidine
The following protocol is a representative example of the early synthetic approaches to the thiazolo[5,4-d]pyrimidine core, based on the principles established by Cook and Heilbron.
Step 1: Synthesis of 5-Amino-2-methylthiazole-4-carboxamide
-
A mixture of ethyl 2-cyano-3-oxobutanoate and phosphorus pentasulfide in a suitable solvent is heated to effect the formation of the corresponding ethyl 5-amino-2-methylthiazole-4-carboxylate.
-
The resulting ester is then treated with ammonia to yield 5-amino-2-methylthiazole-4-carboxamide.
Step 2: Cyclization to form the Thiazolo[5,4-d]pyrimidine Ring
-
The 5-amino-2-methylthiazole-4-carboxamide is heated with an excess of formamide.
-
The reaction mixture is heated at reflux for several hours.
-
Upon cooling, the product, 2-methylthiazolo[5,4-d]pyrimidin-7(6H)-one, precipitates and can be collected by filtration.
| Reagent/Condition | Purpose | Typical Parameters |
| 5-Aminothiazole-4-carboxamide | Starting material with pre-functionalized groups for cyclization | 1 equivalent |
| Formamide | Provides the C5 carbon of the pyrimidine ring and acts as a solvent | Excess, often used as the reaction medium |
| Heating | Drives the condensation and cyclization reaction | Reflux temperature of formamide (~210 °C) |
| Yield | Moderate to good, depending on the substrate |
The mechanism of this cyclization involves the initial formation of a formamidine intermediate from the reaction of the 5-amino group with formamide. This is followed by an intramolecular nucleophilic attack of the carboxamide nitrogen onto the formamidine carbon, leading to cyclization and subsequent elimination of ammonia to yield the fused pyrimidine ring.
Figure 2: Mechanistic pathway for the cyclization of a 5-aminothiazole-4-carboxamide.
The Evolution of Synthesis: Modern Methods and Increased Efficiency
While the foundational work of the mid-20th century provided the initial access to the thiazolopyrimidine scaffold, these early methods often required harsh reaction conditions and were limited in their substrate scope. The ensuing decades witnessed a significant evolution in synthetic strategies, driven by the need for greater efficiency, milder conditions, and the ability to generate diverse libraries of compounds for biological screening.
Multicomponent Reactions: A Paradigm Shift in Efficiency
The advent of multicomponent reactions (MCRs) revolutionized the synthesis of complex heterocyclic systems, including thiazolopyrimidines. The Biginelli reaction , a classic MCR for the synthesis of dihydropyrimidines, has been adapted for the construction of thiazolopyrimidine precursors. In these approaches, a β-ketoester, an aldehyde, and thiourea are condensed to form a dihydropyrimidinethione, which can then be further elaborated to the fused thiazolopyrimidine system.[1]
Modern Cyclization Reagents and Catalysis
The development of more efficient cyclization reagents has also been a key area of advancement. For instance, the use of trifluoroacetic anhydride has been shown to be a highly effective reagent for the cyclization of 4-amino-2-thioxo-thiazole-5-carboxamides to form the thiazolo[4,5-d]pyrimidine core under milder conditions than the high-temperature formamide method.[2]
Experimental Protocol: A Modern Synthesis of a Thiazolo[4,5-d]pyrimidine Derivative
This protocol illustrates a more contemporary approach to the synthesis of a trifluoromethyl-substituted thiazolo[4,5-d]pyrimidine.
Step 1: Synthesis of 4-Amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
-
This precursor can be prepared in a one-pot reaction from elemental sulfur, 2-cyanoacetamide, and an appropriate isothiocyanate, following the procedure reported by Gewald.[2]
Step 2: Cyclocondensation with Trifluoroacetic Anhydride
-
A mixture of the thiazole-5-carboxamide and trifluoroacetic anhydride is heated at reflux with stirring for several hours.[2]
-
Upon cooling, the product, a 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[3]thiazolo[4,5-d]pyrimidin-7(6H)-one, precipitates and is recrystallized.[2]
| Reagent/Condition | Purpose | Typical Parameters |
| Thiazole-5-carboxamide | Starting material | 1 equivalent |
| Trifluoroacetic Anhydride | Cyclizing agent and source of the trifluoromethyl group | Excess, often used as the reaction medium |
| Heating | Drives the cyclocondensation reaction | Reflux temperature |
| Yield | Generally good to excellent (e.g., 62-74%)[2] |
The rationale behind using trifluoroacetic anhydride is twofold: it acts as a powerful dehydrating agent to promote the cyclization, and it concurrently introduces a trifluoromethyl group at the 5-position of the pyrimidine ring, a common motif in modern medicinal chemistry for enhancing metabolic stability and bioavailability.
The Rise of Enabling Technologies: Microwave and Solid-Phase Synthesis
In recent years, the synthesis of thiazolopyrimidines has benefited from the adoption of enabling technologies that accelerate reaction times and facilitate the generation of compound libraries. Microwave-assisted organic synthesis (MAOS) has been successfully applied to many of the classical and modern synthetic routes, often leading to dramatic reductions in reaction times and improved yields.[3]
Furthermore, solid-phase synthesis has emerged as a powerful tool for the combinatorial synthesis of thiazolopyrimidine libraries.[4] In this approach, one of the reactants is attached to a solid support, and subsequent reaction steps are carried out in a sequential manner. This methodology allows for the rapid generation of a large number of analogs for high-throughput screening.
Conclusion: A Legacy of Innovation and a Future of Discovery
The journey of thiazolopyrimidine synthesis, from its conceptual origins as a purine bioisostere to the sophisticated, high-throughput methods of today, is a testament to the ingenuity and perseverance of synthetic chemists. The foundational work of pioneers like Cook and Heilbron provided the essential chemical language, while subsequent generations of scientists have expanded this vocabulary with new reactions, reagents, and technologies. As our understanding of the biological roles of thiazolopyrimidine-based compounds continues to grow, the ongoing innovation in their synthesis will undoubtedly play a central role in the discovery of the next generation of medicines.
References
- Aggarwal, S., Devgun, M., Narang, R., Lal, S., Rana, A. C., & Goyal, R. (2022). Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions. Asian Journal of Chemistry, 34(3), 519-530.
- Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the azole series. Part II. The interaction of α-aminonitriles and carbon disulphide. Journal of the Chemical Society (Resumed), 1598-1609.
- El-Emary, T. I., & Abdel-Mohsen, S. A. (2014). Synthesis and antimicrobial activity of some new 1,3-diphenylpyrazoles bearing pyrimidin, thiazolopyrimidine, triazolopyrimidine and pyrimidotriazine moieties. Der Pharma Chemica, 6(6), 346-357.
- Elmaghraby, A. M., Mousa, I. A., Harb, A. A., & Mahgoub, M. Y. (2013). Three component reaction: an efficient synthesis and reactions of 3,4-dihydropyrimidin-2 (1h)-ones and thiones using new natural catalyst.
-
Gawalska, A., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3352. [Link]
- Journal of Chemical Health Risks. (2023).
- Mahgoub, M. Y., Elmaghraby, A. M., Harb, A. A., da Silva, J. L. F., Justino, G. C., & Marques, M. M. (2019). Synthesis, Crystal Structure, and Biological Evaluation of Fused Thiazolo[3,2-a]Pyrimidines as New Acetylcholinesterase Inhibitors. Molecules, 24(12), 2306.
- Der Pharma Chemica. (2014). Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance.
- Thiazolo[5,4-d]pyrimidines and Thiazolo[4,5-d] pyrimidines: a review on synthesis and pharmacological importance of their deriv
- Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. (2025).
Sources
- 1. Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of thiazolo[4,5- d ]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00963D [pubs.rsc.org]
Methodological & Application
Synthesis of Ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate: A Detailed Protocol and Mechanistic Insight
Introduction
The thiazolo[3,2-a]pyrimidine scaffold is a privileged heterocyclic system that forms the core of numerous compounds with significant biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1] The title compound, ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, is a key intermediate in the synthesis of more complex derivatives for drug discovery and development. This application note provides a comprehensive and detailed protocol for the synthesis of this valuable compound, grounded in established chemical principles. We will delve into the mechanistic rationale behind the chosen synthetic strategy, offering insights to empower researchers in their synthetic endeavors.
Mechanistic Rationale: A Stepwise Annulation
The synthesis of this compound is most effectively achieved through a condensation and subsequent cyclization reaction between 2-aminothiazole and diethyl ethoxymethylenemalonate (DEEMM). This approach is favored for its efficiency and the direct incorporation of the required functional groups.
The reaction proceeds through two key stages:
-
Initial Condensation: The exocyclic amino group of 2-aminothiazole, acting as a nucleophile, attacks the electron-deficient vinylic carbon of DEEMM. This is followed by the elimination of ethanol to form an enamine intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the thiazole ring then performs a nucleophilic attack on one of the ester carbonyl groups of the malonate moiety. This intramolecular cyclization, often promoted by heat, leads to the formation of the pyrimidine ring and the elimination of another molecule of ethanol, yielding the final product.
The overall transformation is a classic example of a condensation-cyclization reaction, a powerful strategy for the construction of fused heterocyclic systems.
Visualizing the Synthesis
Reaction Mechanism
Caption: Proposed reaction mechanism for the synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Detailed Experimental Protocol
This protocol is based on established methodologies for the synthesis of related thiazolo[3,2-a]pyrimidine derivatives.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Aminothiazole | ≥98% | Sigma-Aldrich | |
| Diethyl ethoxymethylenemalonate (DEEMM) | ≥98% | Sigma-Aldrich | |
| Dowtherm A | Sigma-Aldrich | High-boiling solvent | |
| Ethanol | Anhydrous | Fisher Scientific | For recrystallization |
| Hexane | ACS Grade | VWR | For washing |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Merck |
Equipment
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer, IR spectrophotometer, and Mass spectrometer for characterization
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-aminothiazole (10.0 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol).
-
Solvent Addition: To the flask, add 100 mL of Dowtherm A.
-
Thermal Cyclization: Heat the reaction mixture to reflux (approximately 250 °C) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The reaction is typically complete within 2-4 hours.
-
Product Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold hexane (3 x 50 mL) to remove residual Dowtherm A.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound as a crystalline solid.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Determine the yield and characterize the compound by melting point, ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
Expected Results and Characterization
The final product, this compound, is expected to be a solid with a melting point in the range of 150-155 °C.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.5 (s, 1H, H-7), 8.0 (d, 1H, J=7.2 Hz, H-2), 7.5 (d, 1H, J=7.2 Hz, H-3), 4.2 (q, 2H, J=7.1 Hz, -OCH₂CH₃), 1.3 (t, 3H, J=7.1 Hz, -OCH₂CH₃).
-
IR (KBr, cm⁻¹): ~1720 (C=O, ester), ~1680 (C=O, amide), ~1600 (C=N).
-
Mass Spectrum (EI): m/z 238 (M⁺).
Troubleshooting and Safety Precautions
-
Safety: This procedure should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Dowtherm A is a high-boiling liquid; handle with care at elevated temperatures.
-
Reaction Monitoring: It is crucial to monitor the reaction by TLC to avoid the formation of byproducts due to prolonged heating.
-
Purification: If the product is not pure after one recrystallization, a second recrystallization or column chromatography on silica gel may be necessary.
Conclusion
This application note provides a robust and reliable protocol for the synthesis of this compound. The described method, utilizing the reaction of 2-aminothiazole with diethyl ethoxymethylenemalonate, is efficient and provides the target compound in good yield and purity. The mechanistic insights and detailed experimental procedure will be a valuable resource for researchers in medicinal chemistry and drug discovery.
References
- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.
- Al-Zahrani, F. M., & El-Gazzar, A. R. B. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- Gomha, S. M., & Abdel-aziz, H. M. (2013).
- El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2014). Synthesis and biological evaluation of new thiazolo[3,2-a]pyrimidine derivatives as antimicrobial and anti-inflammatory agents. Medicinal Chemistry Research, 23(7), 3348–3358.
Sources
Synthesis of Thiazolopyrimidines: A Detailed Guide for Medicinal and Process Chemistry
Introduction: The Significance of the Thiazolopyrimidine Scaffold
Thiazolopyrimidine, a bicyclic heteroaromatic system formed by the fusion of thiazole and pyrimidine rings, represents a privileged scaffold in medicinal chemistry.[1][2] As bioisosteric analogs of purines, these compounds have garnered significant attention due to their diverse and potent pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The structural versatility of the thiazolopyrimidine core allows for the generation of various isomers, such as thiazolo[3,2-a]pyrimidine and thiazolo[4,5-d]pyrimidine, each offering unique vectors for chemical modification and biological targeting.[5] This guide provides detailed, field-proven experimental procedures for the synthesis of key thiazolopyrimidine derivatives, elucidating the underlying chemical principles and offering practical insights for researchers in drug discovery and development.
Strategic Approaches to Thiazolopyrimidine Synthesis
The construction of the thiazolopyrimidine core can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. This guide will focus on two robust and widely applicable methods:
-
Synthesis of Thiazolo[3,2-a]pyrimidines: A common approach involves the cyclocondensation of a dihydropyrimidine-2(1H)-thione precursor with an appropriate electrophile, such as an α-haloketone or chloroacetic acid.[1] This method is advantageous for creating a variety of substituents on both the thiazole and pyrimidine rings.
-
Synthesis of Thiazolo[4,5-d]pyrimidines: This isomer is often synthesized from a substituted 4-aminothiazole-5-carboxamide precursor, which undergoes cyclization to form the fused pyrimidine ring.[6] This route is particularly useful for accessing derivatives with specific functionalities on the pyrimidine portion of the scaffold.
Protocol 1: Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives via Cyclocondensation
This protocol details a two-step synthesis of a 5,7-disubstituted-thiazolo[3,2-a]pyrimidine-3-one. The first step is the synthesis of the key intermediate, a 4,6-disubstituted-3,4-dihydropyrimidine-2(1H)-thione, via the Biginelli reaction. The second step is the cyclocondensation of this intermediate with a chloro-substituted reagent to form the final thiazolopyrimidine core.
Step 1: Synthesis of 4-Aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester (A Biginelli Reaction Intermediate)
The Biginelli reaction is a one-pot, three-component condensation reaction that provides efficient access to dihydropyrimidinones and their thio-analogs.[5]
Reaction Scheme:
Figure 1: General scheme for the Biginelli reaction to synthesize the dihydropyrimidine-2(1H)-thione intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Aromatic Aldehyde | Varies | 10 mmol | 1.0 eq |
| Ethyl Acetoacetate | 130.14 | 1.30 g (1.27 mL) | 10 mmol |
| Thiourea | 76.12 | 0.76 g | 10 mmol |
| Ethanol | 46.07 | 25 mL | - |
| Concentrated HCl | 36.46 | 0.5 mL | catalyst |
Experimental Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and thiourea (10 mmol).
-
Add 25 mL of ethanol to the flask, followed by the catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into crushed ice with stirring.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and then a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product is dried and can be further purified by recrystallization from ethanol to afford the pure dihydropyrimidine-2(1H)-thione.
Step 2: Synthesis of 2-Arylidene-thiazolo[3,2-a]pyrimidin-3-ones
This step involves the reaction of the dihydropyrimidine-2(1H)-thione with monochloroacetic acid and an aromatic aldehyde in a cyclocondensation reaction.[7]
Reaction Scheme:
Figure 2: General scheme for the one-pot synthesis of 2-arylidene-thiazolo[3,2-a]pyrimidin-3-ones.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Varies | 5 mmol | 1.0 eq |
| Monochloroacetic Acid | 94.50 | 0.47 g | 5 mmol |
| Aromatic Aldehyde | Varies | 5 mmol | 1.0 eq |
| Anhydrous Sodium Acetate | 82.03 | 0.82 g | 10 mmol |
| Glacial Acetic Acid | 60.05 | 15 mL | - |
| Acetic Anhydride | 102.09 | 10 mL | - |
Experimental Procedure:
-
In a 100 mL round-bottom flask, a mixture of the dihydropyrimidine-2(1H)-thione (5 mmol), monochloroacetic acid (5 mmol), the desired aromatic aldehyde (5 mmol), and anhydrous sodium acetate (10 mmol) is prepared.[7]
-
Add glacial acetic acid (15 mL) and acetic anhydride (10 mL) to the flask.[7]
-
The mixture is heated to reflux for 5-8 hours, with reaction progress monitored by TLC (ethyl acetate:hexane, 1:1).
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.[7]
-
The crude product is purified by recrystallization from a suitable solvent such as ethanol or acetic acid.[7]
Expected Characterization Data:
-
¹H NMR: Look for characteristic signals for the protons on the pyrimidine and thiazole rings, as well as the protons from the aromatic substituents. The disappearance of the NH protons from the dihydropyrimidine precursor is a key indicator of successful cyclization.
-
¹³C NMR: Expect signals for the carbonyl carbons in the thiazolidinone and ester groups, as well as the carbons of the fused heterocyclic core and aromatic rings.
-
IR (cm⁻¹): Characteristic peaks include C=O stretching (around 1670-1720 cm⁻¹), C=N stretching (around 1600-1640 cm⁻¹), and aromatic C=C stretching.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the final product should be observed.
Protocol 2: Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives via Cyclocondensation of 4-Aminothiazole-5-carboxamides
This protocol outlines the synthesis of 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-ones, a class of compounds with potential anticancer activity.[6]
Step 1: Synthesis of 4-Amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides
The starting material for this synthesis is prepared via a Gewald reaction.
Reaction Scheme:
Figure 3: General scheme for the Gewald reaction to synthesize the 4-aminothiazole-5-carboxamide intermediate.
Step 2: Synthesis of 3-Substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one
This step involves the cyclocondensation of the aminothiazole carboxamide with trifluoroacetic anhydride.[6]
Reaction Scheme:
Figure 4: General scheme for the synthesis of 5-trifluoromethyl-thiazolo[4,5-d]pyrimidinones.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamide | Varies | 10 mmol | 1.0 eq |
| Trifluoroacetic Anhydride | 210.03 | 20 mL | - |
| Toluene | 92.14 | As needed for recrystallization | - |
Experimental Procedure:
-
In a round-bottom flask fitted with a reflux condenser, suspend the appropriate 4-aminothiazole-5-carboxamide (10 mmol) in trifluoroacetic anhydride (20 mL).[6]
-
Heat the mixture to reflux with stirring for 4 hours.[6]
-
After the reflux period, allow the reaction mixture to cool to room temperature and leave it to stand overnight.[6]
-
The precipitate that forms is collected by filtration.[6]
-
The crude solid is then recrystallized from toluene to yield the pure 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one.[6]
Expected Characterization Data:
-
¹H NMR: A broad singlet for the 6-NH proton is typically observed. Signals for the substituent on the thiazole nitrogen will also be present.
-
¹³C NMR: Look for the characteristic signals of the trifluoromethyl group, the thione carbon, and the carbonyl carbon.
-
IR (cm⁻¹): A strong absorption band in the region of 1122–1166 cm⁻¹ is indicative of the C-F stretching vibrations of the CF₃ group.[6] A characteristic carbonyl peak will be present around 1661–1666 cm⁻¹.[6]
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the target compound.
Purification and Characterization: Best Practices
Purification:
-
Recrystallization: This is often the most effective method for purifying solid thiazolopyrimidine derivatives. Common solvents include ethanol, toluene, and acetic acid.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a valuable technique. A common eluent system is a gradient of ethyl acetate in hexane.[8][9] The polarity of the solvent system should be optimized based on the TLC analysis of the crude product.
Characterization:
-
Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring reaction progress and assessing the purity of the product. Silica gel plates are typically used, with visualization under UV light.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups such as carbonyls, amines, and C-F bonds.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the synthesized compound, confirming its identity.
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N, S) in the compound, which should be within ±0.4% of the calculated values for a pure sample.
Mechanistic Insights
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.
The Biginelli Reaction Mechanism:
The mechanism of the Biginelli reaction is thought to proceed through an initial acid-catalyzed condensation between the aldehyde and urea (or thiourea) to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enolate of the β-ketoester. The final step is a cyclization via nucleophilic attack of the remaining amino group on the carbonyl, followed by dehydration to yield the dihydropyrimidine ring.
Cyclocondensation to form Thiazolo[3,2-a]pyrimidines:
The formation of the thiazolo[3,2-a]pyrimidine ring from a dihydropyrimidine-2(1H)-thione and an α-halo-reagent likely proceeds via an initial S-alkylation of the thiourea moiety. This is followed by an intramolecular cyclization where a nitrogen atom attacks a carbonyl or a related electrophilic center, and subsequent dehydration to form the fused aromatic system.
Conclusion
The synthesis of thiazolopyrimidines is a dynamic area of research with significant implications for drug discovery. The protocols detailed in this guide provide a solid foundation for the preparation of key thiazolopyrimidine isomers. By understanding the underlying chemical principles and adhering to best practices for purification and characterization, researchers can confidently synthesize and explore the therapeutic potential of this important class of heterocyclic compounds.
References
-
Recent progress in the synthesis of thiazolo[3,2-a]pyrimidine compounds. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2019). Molecules, 24(21), 3972. [Link]
-
Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions. (2022). Asian Journal of Chemistry, 34(3), 519-530. [Link]
-
Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities. (2015). Journal of the Association of Arab Universities for Basic and Applied Sciences, 18, 28-37. [Link]
-
Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2175209. [Link]
-
Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. (2021). RSC Advances, 11(54), 34229-34235. [Link]
-
Proposed mechanism for the cyclocondensation reaction between 3-aryl-1-(thiophen-2-yl)prop-2-en-1-ones and aminoguanidine hydrochloride in the presence of KOH. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Diarylation of thiazolopyrimidines by laccase and their in vitro evaluation as antitumor agents. (2022). Scientific Reports, 12(1), 22353. [Link]
-
Recent updates on the synthesis of thiazolopyrimidines derivatives. (2023). Phosphorus, Sulfur, and Silicon and the Related Elements, 198(12), 1121-1136. [Link]
-
How to choose the best solution for column chromatography? (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. (2016). Asian Journal of Chemistry, 28(6), 1361-1364. [Link]
- SYNTHESIS AND BIOLOGICAL EVALUATION OF THIAZOLO [3, 2-a] PYRIMIDINE DERIVATIVES AS A NEW TYPE OF POTENTIAL ANTIMICROBIAL AGENTS. (2011). RASAYAN Journal of Chemistry, 4(4), 824-828.
-
Thiazolo[4,5-d]pyrimidines. Part II. Synthesis and Anti-Human Cytomegalovirus Activity in Vitro of Certain Acyclonucleosides and Acyclonucleotides Derived From the Guanine Analogue 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione. (1994). Journal of Medicinal Chemistry, 37(12), 1857-1863. [Link]
-
Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry. Retrieved January 26, 2026, from [Link]
-
Supporting Information for Total Synthesis of (+)-Haterumalide NA Methyl Ester. (2008). Angewandte Chemie International Edition, 47(4), 763-766. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Diarylation of thiazolopyrimidines by laccase and their in vitro evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. application.wiley-vch.de [application.wiley-vch.de]
Application Notes and Protocols for the Biginelli Synthesis of Pyrimidines
Introduction: The Enduring Relevance of the Biginelli Reaction
First reported by Italian chemist Pietro Biginelli in 1891, the three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) has become a cornerstone of heterocyclic chemistry. This one-pot synthesis provides direct access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their corresponding thio-analogs (DHPMTs). The DHPM scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] DHPMs are widely recognized for their therapeutic properties, including acting as calcium channel blockers, antihypertensive agents, and anti-inflammatory agents.[2][3] Their structural resemblance to dihydropyridine drugs and the discovery of marine alkaloids with potent antiviral and antitumor activities containing the dihydropyrimidine nucleus have further fueled interest in this classic reaction.[1]
This guide provides an in-depth analysis of the reaction conditions for the Biginelli synthesis, offering researchers and drug development professionals a detailed understanding of the reaction mechanism, a comparative overview of various catalytic systems, and robust, field-proven protocols for practical application.
Reaction Mechanism: Unraveling the Pathway to Pyrimidines
While the Biginelli reaction has been known for over a century, a clear understanding of its mechanism has evolved over time. Initially, it was proposed that the reaction proceeded through a Knoevenagel condensation between the aldehyde and the β-ketoester. However, extensive mechanistic studies, notably by C. Oliver Kappe using NMR spectroscopy, have provided strong evidence for a mechanism involving an N-acyliminium ion intermediate as the key electrophile.[4] This pathway is now widely accepted as the predominant route.
The key steps of the acid-catalyzed mechanism are:
-
Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea (or thiourea). This rate-determining step forms a highly electrophilic N-acyliminium ion.
-
Nucleophilic Addition: The enol form of the β-ketoester acts as the nucleophile, attacking the iminium ion. This step establishes the core C4-C5 bond of the pyrimidine ring.
-
Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization via the nucleophilic attack of the remaining amino group onto the ketone carbonyl. A final dehydration step yields the stable 3,4-dihydropyrimidin-2(1H)-one.
Caption: The Acyl-Iminium pathway of the Biginelli reaction.
Optimizing Reaction Conditions: A Comparative Analysis
The classical Biginelli reaction often suffers from harsh conditions, long reaction times, and low yields.[1] Consequently, a vast array of methodologies has been developed to improve the efficiency and applicability of this synthesis. The choice of catalyst, solvent, and energy source are critical parameters that dictate the success of the reaction.
Catalyst Selection
The reaction is typically acid-catalyzed, and both Brønsted and Lewis acids have been employed effectively.
-
Brønsted Acids: Simple protic acids like HCl and H₂SO₄ were used in the original protocol. More contemporary approaches utilize solid-supported acids like Amberlyst-15 or silica-supported sulfuric acid, which simplify purification and catalyst recovery.
-
Lewis Acids: A wide range of Lewis acids have proven to be highly effective, often providing higher yields and shorter reaction times compared to Brønsted acids. Common examples include FeCl₃, ZnCl₂, InCl₃, and lanthanide triflates like Yb(OTf)₃.[5] Lewis acids activate the aldehyde carbonyl, facilitating the formation of the key N-acyliminium intermediate.
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH, Amberlyst-15 | Ethanol, Reflux | Inexpensive, readily available | Often require harsh conditions, stoichiometric amounts |
| Lewis Acids | Yb(OTf)₃, La(OTf)₃, InCl₃, FeCl₃, Bi(NO₃)₃ | Solvent-free, CH₃CN, THF | High yields, short reaction times, mild conditions | Can be expensive, moisture-sensitive |
| Ionic Liquids | [bmim]BF₄, [hmim]HSO₄ | Neat, Solvent-free | Green solvent, potential for catalyst recycling | Can be expensive, viscosity can be an issue |
| Heterogeneous | Zeolites, Clays (KSF), Supported Acids | Solvent-free, various solvents | Easy catalyst recovery and reuse, environmentally friendly | May have lower activity than homogeneous catalysts |
Solvent and Energy Input
Modern protocols have increasingly moved towards more environmentally benign conditions.
-
Solvent-Free Synthesis: Conducting the reaction neat (without a solvent) is highly effective, particularly with gentle heating or under microwave irradiation.[6] This approach aligns with the principles of green chemistry by reducing solvent waste.
-
Microwave Irradiation: Microwave-assisted synthesis has revolutionized the Biginelli reaction, dramatically reducing reaction times from hours to minutes.[7][8] This technique provides rapid, uniform heating, often leading to cleaner reactions and higher yields.
-
Mechanical Grinding: As a solvent-free alternative, manually grinding the reactants with a catalytic amount of a solid Lewis acid (like Fe(NO₃)₃·9H₂O) in a mortar and pestle can efficiently drive the reaction to completion at room temperature.[9]
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for key variations of the Biginelli reaction. These have been selected for their high efficiency, reliability, and breadth of application.
Protocol 1: Lewis Acid-Catalyzed Solvent-Free Synthesis
This protocol is adapted from the highly efficient method using Ytterbium (III) Triflate as a recyclable catalyst.[6] It is valued for its simplicity, high yields, and environmentally friendly solvent-free conditions.
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde): 10 mmol
-
β-Ketoester (e.g., Ethyl Acetoacetate): 10 mmol
-
Urea or Thiourea: 15 mmol
-
Ytterbium (III) Triflate (Yb(OTf)₃): 1 mmol (10 mol%)
-
Round-bottom flask (25 mL) with a magnetic stir bar
-
Heating mantle or oil bath with temperature control
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
Reactant Setup: To a 25 mL round-bottom flask, add the aromatic aldehyde (10 mmol), β-ketoester (10 mmol), urea (15 mmol), and Ytterbium (III) Triflate (1 mmol).
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously. The reactants will typically melt and form a homogeneous liquid.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical reaction time is 20-60 minutes.
-
Work-up: Upon completion, cool the flask to room temperature. The reaction mixture will solidify. Add 15 mL of cold deionized water and stir vigorously to break up the solid.
-
Isolation: Collect the crude product by vacuum filtration and wash the solid with an additional 10 mL of cold water.
-
Purification: Recrystallize the crude solid from hot ethanol to yield the pure 3,4-dihydropyrimidin-2(1H)-one.
Caption: Workflow for Lewis Acid-Catalyzed Synthesis.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This high-speed protocol, adapted from the work of Kappe and Varma, is ideal for rapid library synthesis and methodology development.[7] It uses polyphosphate ester (PPE) as a reaction mediator under solvent-free microwave irradiation.
Materials:
-
Aromatic Aldehyde: 5 mmol
-
β-Ketoester: 5.5 mmol
-
Urea or Thiourea: 15 mmol
-
Polyphosphate Ester (PPE): ~150 mg
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Domestic or dedicated scientific microwave reactor
-
Ice-water bath
-
Ammonium hydroxide solution (aqueous)
-
Ethanol (for recrystallization)
Procedure:
-
Reactant Setup: In a 10 mL microwave reaction vessel, thoroughly mix the aryl aldehyde (5 mmol), β-ketoester (5.5 mmol), urea (15 mmol), and polyphosphate ester.
-
Reaction: Place the open vessel in the microwave reactor. Irradiate the mixture for 90 seconds (power level may require optimization depending on the microwave unit).
-
Work-up: After irradiation, carefully remove the hot vessel and cool it in an ice-water bath.
-
Neutralization & Isolation: Add 10 mL of cold water and stir the mixture. Carefully add aqueous ammonium hydroxide to neutralize the mixture (pH ~8). The product will precipitate.
-
Filtration: Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Purification: Recrystallize the crude product from hot ethanol to afford the pure DHPM.
Protocol 3: Mechanical Grinding Solvent-Free Synthesis
This protocol offers an exceptionally green and simple alternative that avoids external heating and solvents, relying on mechanical energy to drive the reaction.[9] It is based on using hydrated ferric nitrate as an inexpensive and efficient catalyst.
Materials:
-
Aromatic Aldehyde: 1 mmol
-
β-Dicarbonyl Compound (e.g., Acetylacetone or Ethyl Acetoacetate): 1 mmol
-
Urea or Thiourea: 1.5 mmol
-
Ferric Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O): 0.1 mmol (10 mol%)
-
Mortar and pestle (agate or ceramic)
-
Deionized water
-
Ethanol
Procedure:
-
Reactant Setup: Place the aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), urea (1.5 mmol), and ferric nitrate nonahydrate (0.1 mmol) into a mortar.
-
Reaction: Gently but thoroughly grind the mixture with the pestle at room temperature for 10-20 minutes. The mixture may become pasty or sticky, which is normal.
-
Monitoring: The reaction can be monitored by taking a small sample and analyzing it via TLC.
-
Work-up: After grinding for the allotted time, add 10 mL of water to the mortar and triturate the solid.
-
Isolation: Transfer the slurry to a filter funnel and collect the solid product by vacuum filtration. Wash the solid with water.
-
Purification: The crude product is often of high purity but can be further purified by recrystallization from ethanol if necessary.
Troubleshooting and Optimization
Low yields or the formation of byproducts in the Biginelli reaction can often be traced back to a few key issues.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive Catalyst: Lewis acids can be deactivated by moisture. | Ensure the catalyst is fresh and stored in a desiccator. For reusable catalysts, regeneration may be necessary.[5] |
| Suboptimal Temperature: Reaction may be too slow at low temperatures or decomposing at high temperatures. | Monitor the reaction by TLC to determine the optimal temperature and time.[5] | |
| Poor Reagent Purity: Impurities in starting materials can inhibit the reaction. | Use high-purity reagents. Distill liquid aldehydes if necessary. | |
| Byproduct Formation | Self-Condensation: Aldol condensation of the ketoester or Knoevenagel condensation can compete. | Use a Lewis acid catalyst which favors the iminium pathway. Ensure proper stoichiometry. |
| Hantzsch-type Byproducts: Can occur under certain conditions. | Modify the solvent or catalyst. Purification by column chromatography may be required. | |
| Difficult Purification | Oily Product: Product fails to crystallize. | Try triturating the crude oil with a non-polar solvent like hexanes or ether to induce solidification. Column chromatography may be necessary. |
Conclusion
The Biginelli reaction remains a powerful and highly versatile tool for the synthesis of pharmaceutically relevant dihydropyrimidinones. By moving beyond the classical, low-yielding protocols, modern methodologies offer significant advantages in terms of efficiency, operational simplicity, and environmental impact. The choice of catalyst—whether a potent Lewis acid like Yb(OTf)₃, a heterogeneous system for easy recycling, or an inexpensive salt for mechanical grinding—can be tailored to the specific needs of the laboratory. Similarly, the adoption of solvent-free conditions, accelerated by microwave irradiation or mechanical force, provides green and rapid access to these valuable heterocyclic scaffolds. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to leverage the full potential of this enduring multicomponent reaction.
References
-
Bandyopadhyay, D., Mukherjee, S., & Banik, B. K. (2010). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. Green Chemistry Letters and Reviews, 3(4), 283-287. [Link]
-
Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201–7204. [Link]
-
Al-Ghorbani, M., Mashraqi, S., & Al-Ariqah, N. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molbank, 2021(2), M1234. [Link]
-
Shaikh, I. N., Patel, U. D., & Shaikh, A. (2015). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. International Journal of Organic Chemistry, 5, 23-34. [Link]
-
Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. Journal of Organic Chemistry, 62(21), 7201-7204. [Link]
-
Ma, Y., Qian, C., Wang, L., & Yang, M. (2000). Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. The Journal of Organic Chemistry, 65(12), 3864–3868. [Link]
-
Ranu, B. C., Hajra, A., & Jana, U. (2000). Indium(III) chloride-catalyzed one-pot synthesis of dihydropyrimidinones by a three-component coupling of 1,3-dicarbonyl compounds, aldehydes, and urea: an improved procedure for the Biginelli reaction. The Journal of Organic Chemistry, 65(19), 6270-6272. [Link]
-
Kappe, C. O., Kumar, D., & Varma, R. S. (1999). Microwave-Assisted High-Speed Parallel Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones using a Solventless Biginelli Condensation Protocol. Synthesis, 1999(10), 1799-1803. [Link]
-
Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]
-
Organic Chemistry Portal. (n.d.). Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. [Link]
Sources
- 1. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions [organic-chemistry.org]
- 7. Microwave-Assisted High-Speed Parallel Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones using a Solventless Biginelli Condensation Protocol [organic-chemistry.org]
- 8. Controlled microwave heating in modern organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for In Vitro Antimicrobial Assays of Thiazolopyrimidine Derivatives
Introduction: The Promise of Thiazolopyrimidine Derivatives in Antimicrobial Drug Discovery
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. Thiazolopyrimidine derivatives have emerged as a promising class of heterocyclic compounds, attracting significant attention from medicinal chemists.[1] This is due to their versatile chemical scaffold, which allows for diverse substitutions, and their demonstrated broad-spectrum antimicrobial activities.[2][3][4] These compounds, formed by the fusion of thiazole and pyrimidine rings, are known to exhibit a range of biological effects, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][5]
The antimicrobial potential of thiazolopyrimidine derivatives is often attributed to their ability to interfere with essential microbial processes. Several studies suggest that these compounds may exert their effects by inhibiting key enzymes such as DNA gyrase, which is crucial for bacterial DNA replication.[1][2][3] This targeted approach offers a potential advantage over existing antibiotics and underscores the importance of robust and standardized in vitro assays to accurately evaluate their efficacy.
This comprehensive guide provides detailed protocols for the in vitro antimicrobial evaluation of novel thiazolopyrimidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering a blend of step-by-step methodologies and the scientific rationale behind critical experimental choices. Adherence to these protocols will ensure the generation of reliable and reproducible data, crucial for the advancement of promising lead compounds.
Part 1: Foundational Assays for Antimicrobial Screening
The initial assessment of antimicrobial activity typically involves qualitative and semi-quantitative methods to determine the susceptibility of a range of microorganisms to the synthesized thiazolopyrimidine derivatives. The agar well diffusion and broth microdilution methods are the cornerstones of this preliminary screening.
Agar Well Diffusion Method: A Qualitative Assessment of Antimicrobial Activity
The agar well diffusion assay is a widely used method for preliminary screening of antimicrobial agents.[6] It provides a qualitative assessment of the compound's ability to inhibit microbial growth, visualized as a zone of inhibition.
This method relies on the principle of diffusion of the antimicrobial agent through a solid agar medium. The size of the zone of inhibition is influenced by several factors, including the concentration of the compound, its diffusion characteristics, and the susceptibility of the test microorganism. While this method is excellent for initial screening, it's important to note that the molecular weight and polarity of the thiazolopyrimidine derivatives can affect their diffusion rate through the agar, potentially influencing the zone size.[7]
-
Preparation of Inoculum:
-
From a fresh (18-24 hours) culture of the test microorganism on an appropriate agar plate, select 3-5 isolated colonies.
-
Transfer the colonies to a tube containing sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
-
Inoculation of Agar Plates:
-
Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate.
-
Rotate the plate approximately 60 degrees and repeat the streaking to ensure uniform coverage.
-
-
Well Preparation and Compound Application:
-
Using a sterile cork borer (typically 6 mm in diameter), create wells in the inoculated MHA plate.
-
Carefully add a defined volume (e.g., 50-100 µL) of the thiazolopyrimidine derivative solution (at a known concentration, dissolved in a suitable solvent like DMSO) into each well.
-
Include a positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compounds).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
-
A larger zone of inhibition generally indicates greater antimicrobial activity.
-
Part 2: Quantitative Determination of Minimum Inhibitory Concentration (MIC)
Following the initial screening, a quantitative assessment is crucial to determine the potency of the thiazolopyrimidine derivatives. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9]
Broth Microdilution Method: A Quantitative Approach
This method offers a more precise measure of antimicrobial activity and is essential for comparing the efficacy of different compounds. It is performed in 96-well microtiter plates, allowing for high-throughput screening.
The broth microdilution method exposes the test microorganism to a serial dilution of the antimicrobial agent in a liquid growth medium. The MIC value is determined by observing the lowest concentration at which no visible growth occurs. This method is less affected by the diffusion characteristics of the compounds compared to the agar diffusion method. Adherence to standardized procedures, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is critical for ensuring the accuracy and reproducibility of the results.[10][11]
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each thiazolopyrimidine derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in Mueller-Hinton Broth (MHB). The final volume in each well should be 100 µL.
-
-
Preparation of Inoculum:
-
Prepare a bacterial or fungal suspension and adjust its turbidity to the 0.5 McFarland standard as described previously.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the compound dilutions. This will bring the total volume in each well to 200 µL.
-
Include a positive control (inoculum without any compound) and a negative control (broth without inoculum).
-
Incubate the plates under the same conditions as the agar well diffusion assay.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, a growth indicator dye such as resazurin or INT (p-iodonitrotetrazolium violet) can be added to aid in the visualization of microbial growth.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Part 3: Data Interpretation and Troubleshooting
Accurate data interpretation and proactive troubleshooting are critical for obtaining meaningful results.
Data Presentation
Summarize the antimicrobial activity data in a clear and concise table.
| Compound ID | Test Microorganism | Agar Well Diffusion (Zone of Inhibition, mm) | Broth Microdilution (MIC, µg/mL) |
| Thiazolo-1 | Staphylococcus aureus | 22 | 8 |
| Thiazolo-1 | Escherichia coli | 18 | 32 |
| Thiazolo-2 | Staphylococcus aureus | 15 | 64 |
| Thiazolo-2 | Escherichia coli | No Zone | >128 |
| Positive Control | Staphylococcus aureus | 25 | 2 |
| Positive Control | Escherichia coli | 28 | 4 |
| Negative Control | Staphylococcus aureus | No Zone | >128 |
| Negative Control | Escherichia coli | No Zone | >128 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent MIC results between replicates | - Inaccurate pipetting- Non-homogenous inoculum- Contamination | - Calibrate pipettes regularly- Ensure thorough mixing of the inoculum before dispensing- Use aseptic techniques throughout the procedure[12] |
| No zone of inhibition for active compounds | - Poor diffusion of the compound in agar- Compound precipitation in the well | - Consider using a different solvent- Confirm the compound's solubility in the test medium- Rely on broth microdilution for MIC determination |
| False susceptibility or resistance | - Incorrect inoculum density- Improper incubation conditions- Inappropriate quality control strains | - Strictly adhere to the 0.5 McFarland standard- Ensure incubators are calibrated and maintained- Use ATCC reference strains for quality control |
Part 4: Elucidating the Mechanism of Action
While MIC determination provides crucial information on the potency of thiazolopyrimidine derivatives, understanding their mechanism of action is vital for rational drug design and development.
DNA Gyrase Inhibition Assay
As many thiazolopyrimidine derivatives are suggested to target DNA gyrase, performing a DNA gyrase inhibition assay can provide mechanistic insights.[2][3] This can be done using commercially available kits that measure the supercoiling activity of DNA gyrase in the presence of the test compounds.
Caption: General workflow for a DNA gyrase inhibition assay.
Conclusion
The protocols outlined in this guide provide a robust framework for the in vitro antimicrobial evaluation of thiazolopyrimidine derivatives. By combining qualitative screening with quantitative MIC determination and mechanistic studies, researchers can effectively identify and characterize promising new antimicrobial agents. Adherence to standardized methodologies and careful data interpretation are paramount for the successful advancement of these compounds in the drug discovery pipeline.
References
-
Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives - PMC - NIH. (2025, May 28). National Institutes of Health. [Link]
-
New Thiazole and Thiazolopyrimidine Derivatives: Synthesis, Antimicrobial, Antiquorum-Sensing and Antitumor Evaluation. Scholars Research Library. [Link]
-
(PDF) Synthesis, antimicrobial and DFT studies of novel fused thiazolopyrimidine derivatives. ResearchGate. [Link]
-
Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential an. Chemistry Central Journal. [Link]
-
Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. PubMed. [Link]
-
Thiazolo-Pyrimidine Analogues: Synthesis, Characterization and Docking Studies Guided Antimicrobial Activities. Biointerface Research in Applied Chemistry. [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central. [Link]
-
Molecular modelling and antimicrobial activity of newly synthesized benzothiazolo[3,2-a]pyrimidine clubbed thiazole derivatives. PMC - PubMed Central. [Link]
-
Antimicrobial Susceptibility Testing | Area of Focus. CLSI. [Link]
-
A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. MDPI. [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
-
Antimicrobial and Anti-Inflammatory Activity Studies of Novel Thiazolopyrimidines. American Journal of PharmTech Research. [Link]
-
What common issues should be aware of when interpreting MIC values? Are there any specific trouble shooting steps required for variability in result?. ResearchGate. [Link]
-
Synthesis, Antibacterial and Antitubercular Activities of Some 5H-Thiazolo[3,2-a]pyrimidin-5-ones and Sulfonic Acid Derivatives. MDPI. [Link]
-
Problems arising in antimicrobial therapy due to false susceptibility testing. PubMed. [Link]
-
MOLECULAR DOCKING STUDIES OF THIAZOLOPYRIMIDINE DERIVATIVES AS ANTIMICROBIAL AGENTS. Journal of Advanced Scientific Research. [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]
-
Design and synthesis of new 1,3,4-thiadiazoles as antimicrobial and ... Taylor & Francis Online. [Link]
-
Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity. NIH. [Link]
-
Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. Journal of Antimicrobial Chemotherapy. [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]
-
Antimicrobial assay using agar well diffusion method. (A) MMPP4 strain... ResearchGate. [Link]
-
Efficient synthesis and in vitro biological activity of some novel thiazolopyrimidines and pyrazolopyrimidines via a microwave-assisted one‑pot three component reaction. Taylor & Francis Online. [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular modelling and antimicrobial activity of newly synthesized benzothiazolo[3,2-a]pyrimidine clubbed thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 12. 细胞培养污染故障排除 [sigmaaldrich.com]
Application Notes and Protocols for the Anticancer Activity Screening of Ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Introduction: The Rationale for Investigating a Novel Thiazolopyrimidine Derivative
The thiazolo[3,2-a]pyrimidine scaffold is a recurring motif in medicinal chemistry, recognized as a bioisostere of the purine nucleus and demonstrating a wide spectrum of biological activities.[1] This heterocyclic system is a cornerstone in the design of novel therapeutic agents, with derivatives exhibiting anti-inflammatory, antimicrobial, and notably, anticancer properties.[1] The anticancer potential of this class of compounds is particularly compelling, with studies revealing mechanisms of action that include the inhibition of critical cellular targets like p38α MAPK and topoisomerase II, as well as interference with DNA integrity through intercalation.[2]
This document outlines a comprehensive strategy for the initial in vitro anticancer activity screening of a specific, novel derivative: ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate . While the broader family of thiazolopyrimidines has shown considerable promise, the specific biological activity of this derivative remains to be elucidated. The following protocols are designed to systematically evaluate its cytotoxic and cytostatic potential against a panel of human cancer cell lines, providing a foundational dataset for further drug development efforts.
The proposed screening cascade is designed to be both rigorous and efficient, beginning with broad-spectrum cytotoxicity assays to establish baseline efficacy and selectivity. Subsequent, more detailed mechanistic assays will then probe the mode of cell death induced by the compound. This tiered approach ensures a thorough initial characterization, providing the critical data necessary to justify advancement to more complex preclinical models.
Part 1: Foundational Cytotoxicity Screening
The initial phase of screening aims to determine the concentration-dependent cytotoxic and/or cytostatic effects of this compound across a representative panel of human cancer cell lines. This provides crucial data on the compound's potency and therapeutic window. Two robust and widely accepted methods for this initial assessment are the MTT and Sulforhodamine B (SRB) assays.
Causality Behind Assay Selection
-
MTT Assay: This colorimetric assay is a measure of cell metabolic activity. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The intensity of the color is directly proportional to the number of viable cells. It is a valuable tool for assessing the impact of a compound on cell proliferation and viability.
-
SRB Assay: This assay is based on the ability of the sulforhodamine B dye to bind to protein components of cells that have been fixed to a culture plate.[3] The amount of bound dye is proportional to the total protein mass, which is indicative of cell number.[3] Unlike the MTT assay, the SRB assay is not dependent on the metabolic state of the cells, making it a reliable measure of cell density.[3]
Experimental Workflow: Foundational Cytotoxicity Screening
Caption: Workflow for foundational cytotoxicity screening.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 to 100 µM. Remove the medium from the cells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Detailed Protocol: Sulforhodamine B (SRB) Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the 48-72 hour incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell killing) values.[4]
Expected Data and Interpretation
The primary output from these assays will be dose-response curves for each cell line, from which IC₅₀, GI₅₀, TGI, and LC₅₀ values can be derived.
| Compound | Cell Line | IC₅₀ (µM) - MTT Assay | GI₅₀ (µM) - SRB Assay | TGI (µM) - SRB Assay | LC₅₀ (µM) - SRB Assay |
| This compound | MCF-7 | Hypothetical | Hypothetical | Hypothetical | Hypothetical |
| A549 | Hypothetical | Hypothetical | Hypothetical | Hypothetical | |
| HCT-116 | Hypothetical | Hypothetical | Hypothetical | Hypothetical | |
| HEK293 | Hypothetical | Hypothetical | Hypothetical | Hypothetical | |
| Doxorubicin (Positive Control) | MCF-7 | Hypothetical | Hypothetical | Hypothetical | Hypothetical |
A potent compound will exhibit low IC₅₀/GI₅₀ values. A comparison of the activity against cancerous and non-cancerous cell lines will provide an initial indication of the compound's selectivity.
Part 2: Mechanistic Elucidation - Apoptosis Assays
Should the foundational screening reveal significant cytotoxic activity, the next logical step is to investigate the mechanism of cell death. Many effective anticancer agents induce apoptosis, or programmed cell death. A series of assays can be employed to determine if this compound acts through this pathway.
Rationale for Apoptosis Assays
Inducing apoptosis is a desirable characteristic for an anticancer drug as it is a controlled and non-inflammatory process of cell removal. Key hallmarks of apoptosis that can be readily assayed include the externalization of phosphatidylserine (PS), activation of caspases, and DNA fragmentation.
Experimental Workflow: Apoptosis Induction
Caption: Workflow for investigating apoptosis induction.
Detailed Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed a sensitive cancer cell line in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Detailed Protocol: Caspase-3/7 Activity Assay
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat as described for the Annexin V/PI assay.
-
Assay Reagent Addition: Add a luminogenic caspase-3/7 substrate to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure luminescence using a microplate reader.
-
Interpretation: An increase in luminescence compared to the vehicle control indicates activation of caspase-3 and/or -7, key executioner caspases in the apoptotic pathway.
Potential Signaling Pathway Involvement
Based on the known activities of related thiazolopyrimidine derivatives, this compound could potentially induce apoptosis through various signaling pathways. For instance, inhibition of p38α MAPK can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins.[2]
Caption: Potential mechanism of apoptosis induction.
Part 3: Advanced Screening and Future Directions
NCI-60 Human Tumor Cell Line Screen
For compounds that demonstrate significant and selective anticancer activity in the initial screens, the National Cancer Institute's (NCI) 60 human tumor cell line screen offers a powerful platform for further evaluation.[5] This screen assesses the compound's activity against a panel of 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[3]
The NCI-60 screen provides a wealth of data that can be used to:
-
Identify patterns of activity across different cancer types.
-
Suggest potential mechanisms of action through the COMPARE algorithm, which compares the compound's activity profile to those of known anticancer agents.
-
Identify potential biomarkers of sensitivity or resistance.
Submission to the NCI-60 screen is a logical next step for promising compounds and can provide invaluable data to guide further development.[6]
In Vivo Studies
Should a compound exhibit a compelling profile in the NCI-60 screen, the subsequent phase of investigation would involve transitioning to in vivo models. This typically begins with assessing the compound's maximum tolerated dose (MTD) in healthy mice, followed by efficacy studies in tumor xenograft models, where human cancer cells are implanted into immunocompromised mice. These studies are essential for evaluating a compound's therapeutic potential in a more complex biological system.
Conclusion
The protocols detailed in this document provide a systematic and scientifically rigorous framework for the initial anticancer activity screening of this compound. By progressing from broad cytotoxicity assays to more specific mechanistic studies, researchers can efficiently and effectively characterize the potential of this novel compound. The promising anticancer activity of the broader thiazolo[3,2-a]pyrimidine class provides a strong rationale for this investigation, and the outlined procedures will generate the foundational data necessary to determine if this specific derivative warrants further development as a potential therapeutic agent.
References
-
Wouters, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. [Link]
-
El-Sayed, N. N., et al. (2023). Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2175209. [Link]
-
El-Wakil, M. A., et al. (2024). Identification of new 5-(2,6-dichlorophenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-7-carboxylic acids as p38α MAPK inhibitors: Design, synthesis, antitumor evaluation, molecular docking and in silico studies. Bioorganic Chemistry, 146, 107226. [Link]
-
Kumar, A., et al. (2013). Synthesis of novel benzo[6]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives and biological evaluation as potential anticancer agents. European Journal of Medicinal Chemistry, 64, 426-433. [Link]
-
National Cancer Institute. (n.d.). Submitting compounds and operational procedures for the NCI-60. Developmental Therapeutics Program. Retrieved from [Link]
-
Abdel-Aziz, A. A.-M., et al. (2017). Synthesis and anticancer activity of new thiazolo[3,2-a]pyrimidines: DNA binding and molecular modeling study. Bioorganic Chemistry, 74, 15-30. [Link]
-
Kunkel, M. W., et al. (2024). HTS384 NCI60: The Next Phase of the NCI60 Screen. Cancer Research, 84(15), 2403–2414. [Link]
-
Guda, M. R., et al. (2024). Synthesis and Anticancer Activity of New Thiazolo[3,2- a ]Pyrimidines: DNA Binding and Molecular Modeling Study. ResearchGate. [Link]
-
Nefedova, A., et al. (2024). Thiazolo[3,2-a]pyrimidine compounds used as promising enzyme inhibitors and antitumor drugs. ResearchGate. [Link]
-
Zhang, L., et al. (2015). Synthesis and Antiproliferative Activity of Novel Thiazolo[3,2-a]pyrimidine Derivates. Chinese Journal of Organic Chemistry, 35(2), 497-504. [Link]
-
Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]
-
National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Developmental Therapeutics Program. Retrieved from [Link]
-
Becan, L., & Wagner, E. (2011). Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. Medicinal Chemistry Research, 20(8), 1266-1273. [Link]
-
Kunkel, M. W., et al. (2024). HTS384 NCI60: The Next Phase of the NCI60 Screen. ResearchGate. [Link]
-
El-Sayed, N. N., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2206969. [Link]
-
Sochacka-Ćwikła, A., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(1), 384. [Link]
-
El-Messery, S. M., et al. (2020). New thiazolopyrimidine as anticancer agents: Synthesis, biological evaluation, DNA binding, molecular modeling and ADMET study. Bioorganic & Medicinal Chemistry Letters, 30(23), 127611. [Link]
-
Kumar, A., et al. (2013). Synthesis of novel benzo[6]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives and biological evaluation as potential anticancer agents. PubMed. [Link]
-
El-Gamal, M. I., et al. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules, 28(11), 4339. [Link]
-
Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Semantic Scholar. [Link]
-
Shetty, C. R., et al. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Journal of Molecular Structure, 1289, 135839. [Link]
-
Promega Connections. (2024, April 18). Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Identification of new 5-(2,6-dichlorophenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-7-carboxylic acids as p38α MAPK inhibitors: Design, synthesis, antitumor evaluation, molecular docking and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of novel benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives and biological evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging Ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate in Modern Drug Discovery
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utility of the ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate scaffold in contemporary drug design. This document outlines the core attributes of this heterocyclic system, its synthesis, and its established and potential therapeutic applications, supported by detailed protocols for biological evaluation.
Introduction: The Thiazolo[3,2-a]pyrimidine Scaffold
The thiazolo[3,2-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure and the presence of multiple heteroatoms (nitrogen and sulfur) provide a unique three-dimensional arrangement for molecular interactions with various biological targets. This scaffold is considered a "privileged structure" due to its recurrence in a wide array of biologically active compounds. Derivatives of thiazolo[3,2-a]pyrimidine have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The this compound derivative serves as a versatile starting material or a key pharmacophore in the design of novel therapeutic agents.
Synthesis and Chemical Properties
The synthesis of this compound and its derivatives is typically achieved through multi-component reactions, offering a straightforward and efficient route to this scaffold.[3][4] The reactivity of the core allows for facile modifications at various positions, enabling the exploration of structure-activity relationships (SAR). The ester group at the 6-position, for instance, can be readily converted to amides or other functional groups to modulate the compound's physicochemical properties and biological activity.[5][6]
Therapeutic Potential and Mechanism of Action
The thiazolo[3,2-a]pyrimidine scaffold has been implicated in the modulation of several key biological pathways relevant to human diseases. The planar nature of the fused ring system allows for intercalation with DNA, while the various substituents can form hydrogen bonds and other non-covalent interactions with enzyme active sites.
Anticancer Activity
Derivatives of the thiazolo[3,2-a]pyrimidine scaffold have shown promising antiproliferative activity against a range of human cancer cell lines.[7][8][9] The proposed mechanisms of action are diverse and can include:
-
Topoisomerase II Inhibition: Some derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[4]
-
Kinase Inhibition: The scaffold can be functionalized to target specific protein kinases involved in cancer cell signaling pathways, such as p38α MAPK.[8]
-
Induction of Apoptosis: Several compounds based on this scaffold have been demonstrated to induce programmed cell death (apoptosis) in cancer cells.[7][10]
-
DNA Intercalation and Damage: The planar aromatic system can intercalate between DNA base pairs, leading to DNA damage and cell cycle arrest.[8][11]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Thiazolo[3,2-a]pyrimidine derivatives have been investigated for their potential to mitigate inflammatory responses.[12][13] The anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory enzymes and cytokines.
Antimicrobial and Antiviral Activity
The scaffold has also been a foundation for the development of novel antimicrobial and antiviral agents.[14][15] The mechanism of action in these contexts can involve the inhibition of essential microbial enzymes or interference with viral replication processes. For instance, in silico docking studies have suggested that these compounds can bind to methionyl-tRNA synthetase in bacteria and human inosine-5′-monophosphate dehydrogenase (IMPDH) in viruses.[14]
Experimental Protocols for Biological Evaluation
The following section provides detailed protocols for the preliminary assessment of this compound derivatives in key therapeutic areas.
In Vitro Anticancer Activity Assessment
This protocol outlines a standard workflow for evaluating the cytotoxic potential of novel thiazolo[3,2-a]pyrimidine derivatives against a panel of human cancer cell lines.[16][17][18]
Workflow for In Vitro Anticancer Screening:
Caption: Workflow for in vitro anti-inflammatory assay.
Detailed Protocol: Griess Assay for Nitric Oxide Inhibition
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Reagent: Mix equal volumes of cell supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 values.
Antimicrobial Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains using the broth microdilution method. [19][20][21][22] Workflow for Antimicrobial Susceptibility Testing:
Caption: Workflow for antimicrobial susceptibility testing.
Detailed Protocol: Broth Microdilution for MIC Determination
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
In Silico Modeling and Drug Design
Computational tools can be instrumental in guiding the design and optimization of thiazolo[3,2-a]pyrimidine derivatives. [23]
-
Molecular Docking: This technique can predict the binding mode and affinity of the compounds to their putative biological targets, helping to rationalize observed SAR and guide the design of more potent analogs. [24]* ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help in the early identification of compounds with potentially poor pharmacokinetic profiles, thus saving resources. [23]
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel therapeutic agents with diverse pharmacological activities. Its synthetic accessibility and the potential for chemical modification make it an attractive core for medicinal chemistry campaigns. The protocols outlined in these application notes provide a robust framework for the initial biological evaluation of new derivatives. Future work should focus on elucidating the precise molecular mechanisms of action and optimizing the lead compounds for improved efficacy and safety profiles.
References
-
In vitro and in silico biological studies of novel thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives. (2025). ResearchGate. [Link]
-
Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (n.d.). MDPI. [Link]
-
Exploring Thiazolo[3,2-a]pyrimidine Derivatives: Synthetic Strategies and Biological Implications. (n.d.). Bentham Science. [Link]
-
Synthesis and biological screening of new thiadiazolopyrimidine-based polycyclic compounds. (2021). National Center for Biotechnology Information. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF THIAZOLO [3, 2-a] PYRIMIDINE DERIVATIVES AS A NEW TYPE OF POTENTIAL ANTIMICROBIAL AGENTS. (n.d.). Rasayan Journal of Chemistry. [Link]
-
Synthesis, characterization and biological evaluation of fused thiazolo[3,2-a]pyrimidine derivatives. (n.d.). RSC Publishing. [Link]
-
Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. (n.d.). National Center for Biotechnology Information. [Link]
-
Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-T[1][14][25]hiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. (n.d.). Oriental Journal of Chemistry. [Link]
-
Identification of new 5-(2,6-dichlorophenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-7-carboxylic acids as p38α MAPK inhibitors: Design, synthesis, antitumor evaluation, molecular docking and in silico studies. (2024). PubMed. [Link]
-
4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. (n.d.). MDPI. [Link]
-
Reaction 2-Benzyl 5-Oxo 5-H 6-Ethyl carboxylate 7-phenyl -1,3,4- thiadiazolo-[3,2-a]-pyrimidine with Amin derivatives and study of Biological properties. (2016). ResearchGate. [Link]
-
Synthesis of novel benzot[15][25]hiazolo[1,2-a]pyrimidine-3-carboxylate derivatives and biological evaluation as potential anticancer agents. (n.d.). PubMed. [Link]
-
Reaction of 2-R 5-oxo 5-H 6- Ethylcarboxylate 7-phenyl-t[1][14][25]hiadiazolo-[3,2-a]pyrimidine with Morpholin and their Properties. (2014). ResearchGate. [Link]
-
In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). National Center for Biotechnology Information. [Link]
-
Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. (2023). National Center for Biotechnology Information. [Link]
-
The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol. (n.d.). National Center for Biotechnology Information. [Link]
-
Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). National Center for Biotechnology Information. [Link]
-
Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities. (n.d.). National Center for Biotechnology Information. [Link]
-
In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022). ScholarWorks@UTEP. [Link]
-
A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. (n.d.). Journal of Pharmaceutical Negative Results. [Link]
-
Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. (n.d.). MDPI. [Link]
-
Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. (2017). ResearchGate. [Link]
-
Thiazolo [3,2-a]pyrimidine compounds with high biological activity. (n.d.). ResearchGate. [Link]
-
Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020). ACS Omega. [Link]
-
Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (n.d.). PubMed Central. [Link]
-
Clinical proof of concept for small molecule mediated inhibition of IL-17 in psoriasis. (n.d.). eLife. [Link]
-
In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). PubMed. [Link]
-
Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (2023). MDPI. [Link]
-
Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. (2022). RSC Publishing. [Link]
-
Synthesis and Evaluation of Novel Compounds with Anticancer Activity. (n.d.). MDPI. [Link]
-
In Silico Analysis of Anti-Inflammatory and Antioxidant Properties of Bioactive Compounds from Crescentia cujete L. (2023). MDPI. [Link]
-
2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidine-6-carboxylic acid. (n.d.). PubChem. [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orientjchem.org [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of new 5-(2,6-dichlorophenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-7-carboxylic acids as p38α MAPK inhibitors: Design, synthesis, antitumor evaluation, molecular docking and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of novel benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives and biological evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, characterization and biological evaluation of fused thiazolo[3,2-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholarworks.utep.edu [scholarworks.utep.edu]
- 18. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnrjournal.com [pnrjournal.com]
- 21. researchgate.net [researchgate.net]
- 22. Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity | MDPI [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. Synthesis and biological screening of new thiadiazolopyrimidine-based polycyclic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Derivatization of Ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate for Enhanced Biological Activity
Introduction: The Therapeutic Potential of the Thiazolo[3,2-a]pyrimidine Scaffold
The fused heterocyclic system of thiazolo[3,2-a]pyrimidine represents a privileged scaffold in medicinal chemistry. As bioisosteric analogs of purines, these compounds have garnered significant attention for their diverse and potent pharmacological activities.[1][2] The inherent structural features of this nucleus provide a versatile platform for chemical modifications, enabling the modulation of its biological profile. Derivatization of the core structure, particularly at key positions, has been shown to yield compounds with a wide spectrum of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[2][3][4]
This guide provides a comprehensive overview of the strategic derivatization of a key intermediate, ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. We will delve into detailed synthetic protocols for the modification of this scaffold and provide established methodologies for the evaluation of the biological activities of the resulting derivatives. The causality behind experimental choices and the importance of structure-activity relationships (SAR) will be highlighted to empower researchers in the rational design of novel therapeutic agents.
Synthetic Strategies for Derivatization
The this compound core offers several reactive sites amenable to chemical modification. The ester group at the 6-position is a prime target for amidation, while the pyrimidine ring can undergo various substitutions. The following protocols outline key derivatization strategies.
Protocol 1: Amide Synthesis via Reaction with Amines
The conversion of the ethyl ester at the 6-position to a diverse range of amides is a facile and effective method for generating a library of derivatives. This modification can significantly impact the compound's polarity, hydrogen bonding capacity, and overall biological activity.[5]
Rationale: The introduction of different amine moieties allows for the exploration of a wide chemical space. The nature of the substituent on the amine (e.g., aliphatic, aromatic, heterocyclic) can influence the compound's interaction with biological targets.
Step-by-Step Protocol:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).
-
Amine Addition: Add the desired primary or secondary amine (1.1-1.5 equivalents) to the solution. For less reactive amines, the use of a catalyst such as a catalytic amount of a base (e.g., triethylamine) may be beneficial.
-
Reaction: Stir the reaction mixture at room temperature or heat under reflux, monitoring the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the desired amide derivative.
Caption: Workflow for amide synthesis.
Protocol 2: Synthesis of 2-Arylidene Derivatives
The introduction of an arylidene group at the 2-position of the thiazolo[3,2-a]pyrimidine ring system can be achieved through a condensation reaction. This modification extends the conjugation of the system and introduces a bulky substituent that can influence biological activity.[1]
Rationale: The electronic and steric properties of the substituted aromatic aldehyde used in the condensation reaction can be systematically varied to probe structure-activity relationships. Electron-donating or electron-withdrawing groups on the aromatic ring can modulate the overall electronic character of the final compound.
Step-by-Step Protocol:
-
Reactant Mixture: In a round-bottom flask, combine the starting thiazolo[3,2-a]pyrimidine derivative (1 equivalent), an appropriate aromatic aldehyde (1.1 equivalents), and a catalytic amount of a base such as piperidine or sodium acetate in a suitable solvent like glacial acetic acid.
-
Reaction: Heat the mixture under reflux for several hours, monitoring the reaction progress by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution and can be collected by filtration.
-
Purification: Wash the collected solid with a cold solvent (e.g., ethanol) to remove impurities. Further purification can be achieved by recrystallization.
Biological Activity Evaluation: Protocols and Insights
The synthesized derivatives of this compound can be screened for a variety of biological activities. The following are standard protocols for assessing their antimicrobial and anticancer potential.
Protocol 3: Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[1]
Rationale: This quantitative assay provides a standardized measure of a compound's antimicrobial potency against a panel of clinically relevant bacteria and fungi. It allows for direct comparison of the activity of different derivatives.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive controls (microorganism in broth without compound) and negative controls (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for MIC determination.
Data Presentation: Antimicrobial Activity
The results of the antimicrobial screening can be effectively summarized in a table.
| Compound | R Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 2a | p-methoxyphenyl | >100 | >100 | >100 |
| 2b | p-hydroxyphenyl | 50 | 100 | >100 |
| Reference | Ampicillin | 12.5 | 25 | N/A |
| Reference | Fluconazole | N/A | N/A | 12.5 |
Note: The data presented here is hypothetical and for illustrative purposes only.
Protocol 4: In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs on cultured cancer cell lines.[6]
Rationale: This assay provides a quantitative measure of cell viability and proliferation. A reduction in the metabolic activity of the cells, as indicated by a decrease in the formation of formazan, is indicative of the cytotoxic or cytostatic effects of the test compound.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Data Presentation: Anticancer Activity
The cytotoxic effects of the synthesized compounds can be presented in a tabular format.
| Compound | R Group | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 | IC50 (µM) vs. HeLa |
| 5a | Phenyl | 15.2 | 22.5 | 18.9 |
| 5b | 4-Chlorophenyl | 8.7 | 12.1 | 9.5 |
| Reference | Doxorubicin | 0.8 | 1.2 | 1.0 |
Note: The data presented here is hypothetical and for illustrative purposes only.
Structure-Activity Relationship (SAR) Insights
Systematic derivatization and subsequent biological evaluation allow for the elucidation of structure-activity relationships. For instance, studies have shown that the introduction of certain substituents can significantly enhance biological activity.
-
Antimicrobial Activity: The presence of electron-withdrawing groups on an aromatic ring at the 2-position can lead to increased antimicrobial activity.[7] For example, a chloro or nitro substituent may enhance the compound's ability to interact with microbial targets.
-
Anticancer Activity: The nature of the amide substituent at the 6-position has been shown to be crucial for anticancer potency.[5] Bulky and lipophilic groups may improve cell permeability and interaction with intracellular targets. Some derivatives have been found to act as topoisomerase II inhibitors.[8]
-
Anti-inflammatory Activity: Modifications on the thiazolo[3,2-a]pyrimidine core have led to the discovery of potent inhibitors of pro-inflammatory cytokines like IL-6 and TNF-α.[9]
Conclusion
The derivatization of this compound is a promising strategy for the development of novel therapeutic agents with a wide range of biological activities. The protocols and insights provided in this guide offer a framework for the rational design, synthesis, and evaluation of new derivatives. By systematically exploring the chemical space around this privileged scaffold, researchers can unlock its full therapeutic potential.
References
-
MDPI. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. Available at: [Link]
-
Rasayan Journal of Chemistry. (2011). SYNTHESIS AND BIOLOGICAL EVALUATION OF THIAZOLO [3, 2-a] PYRIMIDINE DERIVATIVES AS A NEW TYPE OF POTENTIAL ANTIMICROBIAL AGENTS. Available at: [Link]
-
Oriental Journal of Chemistry. (2014). Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[3][10]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. Available at: [Link]
-
MDPI. (2021). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. Available at: [Link]
-
MDPI. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available at: [Link]
-
Bentham Science Publisher. (2023). Exploring Thiazolo[3,2-a]pyrimidine Derivatives: Synthetic Strategies and Biological Implications. Available at: [Link]
-
PubMed. (2013). Synthesis of novel benzo[10][11]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives and biological evaluation as potential anticancer agents. Available at: [Link]
-
MDPI. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Available at: [Link]
-
PMC - NIH. (2023). Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. Available at: [Link]
-
PMC - NIH. (2023). Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. Available at: [Link]
-
ResearchGate. (2014). (PDF) Synthesis, antimicrobial and DFT studies of novel fused thiazolopyrimidine derivatives. Available at: [Link]
-
ResearchGate. (2022). Thiazolo [3,2-a]pyrimidine compounds with high biological activity. Available at: [Link]
-
ResearchGate. (2021). In vitro and in silico biological studies of novel thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives. Available at: [Link]
-
MDPI. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Available at: [Link]
-
PubMed. (2017). Synthesis and anticancer activity of new thiazolo[3,2-a]pyrimidines: DNA binding and molecular modeling study. Available at: [Link]
-
ResearchGate. (2016). Synthesis of thiazolo[3,2-a]pyrimidines based on 4-aryl-substituted 3,4-dihydro-pyrimidine(1H)-2-thiones and the crystal structure of ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo-[3,2-a]pyrimidine-6-carboxylate. Available at: [Link]
-
PubMed. (2017). Design, Synthesis, and Structure-Activity Relationship Analysis of Thiazolo[3,2-a]pyrimidine Derivatives with Anti-inflammatory Activity in Acute Lung Injury. Available at: [Link]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. benthamscience.com [benthamscience.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives and biological evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of new thiazolo[3,2-a]pyrimidines: DNA binding and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Structure-Activity Relationship Analysis of Thiazolo[3,2-a]pyrimidine Derivatives with Anti-inflammatory Activity in Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABAA Receptor Subtype | MDPI [mdpi.com]
- 11. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
Application Notes and Protocols: A Guide to the Analytical Characterization of Thiazolopyrimidines
Introduction: The Significance of Thiazolopyrimidines and the Imperative for Rigorous Characterization
Thiazolopyrimidine, a heterocyclic aromatic compound formed by the fusion of thiazole and pyrimidine rings, represents a privileged scaffold in medicinal chemistry and drug development.[1] Its derivatives are bioisosteric analogues of purines, enabling them to interact with a wide array of biological targets.[1] This has led to the development of thiazolopyrimidine-based compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3]
Given their therapeutic potential, the unambiguous confirmation of the chemical structure, purity, and stereochemistry of newly synthesized thiazolopyrimidine derivatives is a cornerstone of the drug discovery process. A multi-technique, integrated analytical approach is not merely a procedural formality but a scientific necessity to ensure data integrity, reproducibility, and the successful translation of chemical entities into clinical candidates. This guide provides an in-depth exploration of the essential analytical techniques, offering both the theoretical basis for their application and field-tested protocols for their execution.
Section 1: The Analytical Workflow - A Holistic Approach
The characterization of a novel thiazolopyrimidine derivative is a systematic process of inquiry. It begins with preliminary checks during synthesis and culminates in a comprehensive dossier of analytical data that collectively confirms the compound's identity and purity. The following workflow illustrates a logical and efficient sequence of analysis.
Caption: Integrated workflow for the characterization of thiazolopyrimidines.
This workflow emphasizes a tiered approach. Initial, rapid techniques like TLC monitor the reaction, while a battery of spectroscopic and analytical methods (NMR, MS, IR, Elemental Analysis) provides the core evidence for the structure after purification. Finally, HPLC and, when possible, X-ray crystallography offer definitive proof of purity and three-dimensional structure.
Section 2: Primary Structure Elucidation
The foundational task in characterization is determining the covalent bonding framework of the molecule. NMR and Mass Spectrometry are the two most powerful and indispensable techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
Expertise & Experience: NMR is the most informative technique for structural elucidation in solution. For thiazolopyrimidines, ¹H-NMR provides information on the number and environment of protons, including characteristic signals for the pyrimidine and thiazole rings, while ¹³C-NMR confirms the carbon skeleton. The choice of solvent (e.g., DMSO-d₆ or CDCl₃) is critical, as it must fully dissolve the compound without reacting with it; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar, heterocyclic compounds.[2][4]
Key Diagnostic Signals for Thiazolopyrimidines:
| Nucleus | Typical Chemical Shift (δ, ppm) | Significance & Interpretation |
| ¹H-NMR | ||
| Pyrimidine C-H | 4.60 - 6.80 | The specific position varies with substitution. For example, in some 5-H-thiazolo[3,2-a]pyrimidines, the H-5 proton appears as a singlet around 5.0-6.5 ppm.[4][5] |
| Aromatic Protons | 7.00 - 8.00 | Protons on aryl substituents attached to the core. |
| NH Protons | 8.30 - 13.00 | Often appear as broad singlets and are D₂O exchangeable. Their presence confirms certain tautomeric forms.[2][6] |
| CH₃/CH₂ Protons | 1.20 - 4.50 | Signals from alkyl substituents. Coupling patterns are key to determining connectivity.[2] |
| ¹³C-NMR | ||
| C=S (Thione) | 175.0 - 191.0 | A highly deshielded signal characteristic of a thione group, confirming the presence of this common functionality.[2] |
| C=O (Carbonyl) | 159.0 - 168.0 | Indicates the presence of an oxo group on the pyrimidine ring.[2] |
| C=N | 150.0 - 165.0 | Carbons involved in imine-type bonds within the heterocyclic core. |
| Aromatic/Heteroaromatic Carbons | 103.0 - 158.0 | The collection of signals that define the core fused ring system and any aryl substituents.[2][7] |
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified thiazolopyrimidine derivative. Dissolve the sample in ~0.7 mL of an appropriate deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.
-
Internal Standard: Use the residual solvent peak as a primary reference (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C). Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00) if absolute referencing is required.
-
Instrument Setup (300-500 MHz Spectrometer):
-
Tune and shim the probe for the specific sample to ensure high resolution.
-
For ¹H-NMR: Acquire data with a spectral width of ~16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay (d1) of 1-2 seconds.
-
For ¹³C-NMR: Acquire data with a spectral width of ~220 ppm. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
-
Data Processing & Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the ¹H-NMR signals to determine proton ratios.
-
Analyze chemical shifts, coupling constants (J-values), and multiplicities to deduce the structure.
-
Correlate ¹H and ¹³C signals using 2D NMR experiments (like HSQC/HMBC) if the structure is complex or ambiguous.
-
Mass Spectrometry (MS): Confirming Molecular Identity
Expertise & Experience: MS provides the molecular weight of the compound, which is a critical piece of evidence for confirming its identity. Electrospray Ionization (ESI) is a soft ionization technique well-suited for thiazolopyrimidines, as it typically yields the protonated molecular ion [M+H]⁺ or the deprotonated ion [M-H]⁻ with minimal fragmentation, directly confirming the molecular mass.[2] The observed isotopic pattern, especially for compounds containing chlorine or bromine, must match the theoretical pattern, providing further validation.[7]
Trustworthiness: High-Resolution Mass Spectrometry (HRMS) is the self-validating standard. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, HRMS allows for the calculation of the elemental formula, which must be consistent with the proposed structure.
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A trace amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to promote ionization.
-
Instrument Setup (ESI-TOF or ESI-QTOF):
-
Calibrate the instrument using a known standard immediately before analysis.
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to maximize the signal of the ion of interest.
-
-
Data Acquisition:
-
Acquire data in both positive and negative ion modes to ensure the molecular ion is observed.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).
-
-
Data Interpretation:
-
Identify the peak corresponding to the molecular ion ([M+H]⁺, [M-Na]⁺, or [M-H]⁻).
-
For HRMS data, use the instrument software to calculate the elemental composition from the accurate mass and compare it to the theoretical formula. The mass error should be less than 5 ppm.
-
Analyze any significant fragment ions, as they can provide structural information. For instance, the loss of specific side chains or the decomposition of the core ring system can be diagnostic.[5]
-
Section 3: Functional Group and Compositional Verification
While NMR and MS define the molecular skeleton, other techniques are essential to confirm the presence of specific functional groups and validate the overall elemental composition.
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
Expertise & Experience: IR spectroscopy is a rapid and straightforward method to identify the functional groups present in a molecule. For thiazolopyrimidines, it is particularly useful for confirming the success of synthetic steps, such as the introduction of a carbonyl (C=O), thione (C=S), or amino (N-H) group, or the disappearance of a reactant's characteristic peak.[2][6][7]
Characteristic IR Absorption Bands for Thiazolopyrimidines:
| Functional Group | Wavenumber (cm⁻¹) | Appearance & Significance |
| N-H Stretch | 3250 - 3400 | A sharp or broad band indicating an amine or amide. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, medium-intensity bands confirming the aromatic core. |
| C≡N Stretch (Nitrile) | 2210 - 2240 | A strong, sharp peak, if a nitrile group is present.[4] |
| C=O Stretch (Carbonyl) | 1660 - 1700 | A very strong, sharp absorption, characteristic of a ketone or amide in the pyrimidine ring.[2][6] |
| C=N / C=C Stretch | 1550 - 1620 | Multiple bands in the fingerprint region, characteristic of the fused heterocyclic ring system.[5] |
| C=S Stretch (Thione) | 1240 - 1330 | A medium to strong band, confirming the presence of a thione group.[5] |
| C-F Stretch (Trifluoromethyl) | 1120 - 1170 | Strong absorptions characteristic of CF₃ groups, if present.[2] |
Protocol: FT-IR Analysis (ATR Method)
-
Sample Preparation: Place a small amount (1-2 mg) of the solid, dry sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: With the ATR crystal clean, run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.
-
Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.
-
Data Interpretation: Identify the major absorption bands and assign them to specific functional groups using correlation tables. Compare the spectrum to that of the starting materials to confirm the expected chemical transformation.
Elemental Analysis: Validating the Formula
Expertise & Experience: Elemental analysis provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a compound. This is a fundamental technique for confirming the empirical formula, which can then be compared with the molecular formula determined by MS.
Trustworthiness: The protocol is self-validating. The experimentally determined percentages for each element must be within ±0.4% of the theoretical values calculated from the proposed molecular formula.[2][7] A failure to meet this criterion indicates an impure sample or an incorrect structural assignment.
Protocol: CHNS Analysis
-
Sample Preparation: The sample must be meticulously purified and dried in vacuo over a desiccant (e.g., P₂O₅) to remove all traces of solvent and water, which are common sources of error. Accurately weigh 1-3 mg of the sample into a tin capsule.
-
Instrument Setup: Calibrate the CHNS analyzer using a certified standard (e.g., acetanilide).
-
Analysis: The sample is combusted at high temperature (~900-1000 °C) in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.
-
Data Interpretation: Compare the experimental weight percentages with the calculated values for the proposed structure. The results should agree within the accepted ±0.4% tolerance.
Section 4: Definitive Analysis and Purity Assessment
The final stage of characterization involves obtaining unambiguous proof of the 3D structure and quantifying the purity of the bulk sample.
Single-Crystal X-ray Diffraction: The Gold Standard
Expertise & Experience: When a suitable single crystal can be grown, X-ray diffraction provides the absolute, unambiguous three-dimensional structure of the molecule.[2] It reveals precise bond lengths, bond angles, and the stereochemistry of all atoms. This technique is unparalleled in its ability to resolve structural ambiguities, such as distinguishing between isomers or determining the exact conformation of substituents.
Protocol: Single-Crystal X-ray Analysis
-
Crystal Growth: This is often the most challenging step. Grow single crystals by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. A variety of solvents should be screened.
-
Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the goniometer in an X-ray diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion. The instrument rotates the crystal while irradiating it with monochromatic X-rays, and the diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit between the observed and calculated diffraction patterns, yielding the final molecular structure.
High-Performance Liquid Chromatography (HPLC): Quantifying Purity
Expertise & Experience: HPLC is the primary method for determining the purity of a compound. A reverse-phase C18 column is typically the first choice for thiazolopyrimidines, using a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape. A Diode Array Detector (DAD) or UV detector is used, set to a wavelength where the compound has strong absorbance (determined from a UV-Vis spectrum).
Protocol: Reverse-Phase HPLC for Purity Analysis
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute this solution to ~0.1 mg/mL with the mobile phase.
-
Instrumentation and Method:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95-100%) over 15-20 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV/DAD set at a suitable wavelength (e.g., 254 nm or the compound's λₘₐₓ).
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. For drug development purposes, the target purity is typically >95%.
Section 5: Integrated Data Analysis - A Coherent Picture
No single technique tells the whole story. The power of this analytical workflow lies in the convergence of evidence from multiple, orthogonal techniques. The data must be cross-correlated to build a self-consistent and irrefutable case for the compound's identity.
Caption: Integration of data from orthogonal analytical techniques.
The process is iterative and confirmatory. The molecular formula from HRMS must match the structure deduced from NMR and be validated by elemental analysis. The functional groups identified by IR must be present in the NMR/MS structure. Finally, the purity determined by HPLC ensures that the characterization data pertains to the compound of interest and not an impurity. This rigorous, multi-faceted validation is the hallmark of sound scientific practice in chemical and pharmaceutical research.
References
-
Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives - PMC - NIH. (2025). National Institutes of Health. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. [Link]
-
(PDF) Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions. (2022). ResearchGate. [Link]
-
Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. (2018). PubMed Central. [Link]
-
Thiazolo-Pyrimidine Analogues: Synthesis, Characterization and Docking Studies Guided Antimicrobial Activities. (n.d.). ResearchGate. [Link]
-
(PDF) Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. (2018). ResearchGate. [Link]
-
New thiazolopyrimidine as anticancer agents: Synthesis, biological evaluation, DNA binding, molecular modeling and ADMET study. (2020). PubMed. [Link]
-
Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. (2024). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 3. New thiazolopyrimidine as anticancer agents: Synthesis, biological evaluation, DNA binding, molecular modeling and ADMET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Anticancer Potential of Novel Heterocycles
Introduction: The Pivotal Role of Heterocycles in Oncology
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the backbone of a vast number of pharmaceuticals, with a particularly profound impact on anticancer drug discovery.[1][2] Their structural diversity and ability to interact with a wide range of biological targets make them a fertile ground for the development of novel therapeutics.[3] Nitrogen, oxygen, and sulfur are the most common heteroatoms incorporated into these rings, each imparting unique physicochemical properties that can be fine-tuned to optimize drug-like characteristics.[1][4][5] In fact, a significant portion of FDA-approved anticancer drugs feature heterocyclic cores, underscoring their importance in modern oncology.[2][3]
This guide provides a comprehensive methodological framework for researchers, scientists, and drug development professionals to systematically evaluate the anticancer potential of novel heterocyclic compounds. The workflow progresses from high-throughput in vitro screening to more complex in vivo validation, ensuring a robust and evidence-based assessment.
A Systematic Approach to Anticancer Potential Assessment
The journey from a novel heterocyclic compound to a potential clinical candidate is a multi-step process. Each stage is designed to answer specific questions about the compound's efficacy and safety. This guide will detail the key experimental phases in a logical progression.
Caption: A streamlined workflow for the preclinical assessment of novel anticancer heterocycles.
Phase 1: In Vitro Assessment of Anticancer Activity
The initial phase of screening involves a battery of in vitro assays to determine a compound's cytotoxic and cytostatic effects on cancer cell lines.[6]
Cell Viability and Cytotoxicity Screening
The primary goal is to identify compounds that inhibit cancer cell growth. Colorimetric assays are widely used for their simplicity and suitability for high-throughput screening.
Principle of Tetrazolium-Based Assays (MTT & XTT):
These assays rely on the metabolic activity of viable cells to reduce a tetrazolium salt into a colored formazan product.[7]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This positively charged molecule readily enters viable cells where mitochondrial dehydrogenases convert it to an insoluble purple formazan.[7][8]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): This negatively charged salt does not easily cross the cell membrane and its reduction to a water-soluble orange formazan occurs at the cell surface, eliminating the need for a solubilization step.[7][8]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel heterocyclic compounds. Add the compounds to the designated wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: IC50 Values of Novel Heterocycles
| Compound ID | Heterocyclic Core | Cancer Cell Line | Incubation Time (h) | IC50 (µM) |
| HET-001 | Pyrimidine | MCF-7 (Breast) | 48 | 15.2 |
| HET-002 | Quinoline | A549 (Lung) | 48 | 8.9 |
| HET-003 | Indole | HCT116 (Colon) | 48 | 22.5 |
| Doxorubicin | - | MCF-7 (Breast) | 48 | 0.8 |
Elucidating the Mode of Cell Death: Apoptosis vs. Necrosis
Once a compound demonstrates cytotoxic activity, it is crucial to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a controlled process that is often a desirable outcome for anticancer therapies.[9]
Methods for Apoptosis Detection:
-
Annexin V/Propidium Iodide (PI) Staining: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. PI is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[10]
-
Caspase Activity Assays: Caspases are a family of proteases that are central to the apoptotic process. Assays are available to measure the activity of key executioner caspases like caspase-3 and caspase-7.[9]
-
Mitochondrial Membrane Potential (ΔΨm) Assays: A hallmark of early apoptosis is the disruption of the mitochondrial membrane potential. Fluorescent dyes that accumulate in healthy mitochondria can be used to assess changes in ΔΨm.
Protocol: Annexin V/PI Staining for Apoptosis Detection
-
Cell Treatment: Treat cancer cells with the heterocyclic compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Investigating Cell Cycle Perturbations
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[4] Flow cytometry is a powerful tool for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the amount of DNA in the cells.
Data Presentation: Cell Cycle Distribution
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | 65.2 | 20.1 | 14.7 |
| HET-002 (IC50) | 25.8 | 15.3 | 58.9 |
| Doxorubicin (IC50) | 30.5 | 18.2 | 51.3 |
Phase 2: In Vivo Validation of Anticancer Efficacy
Promising candidates from in vitro studies must be evaluated in living organisms to assess their therapeutic efficacy and safety in a more complex biological system.[6]
Human Tumor Xenograft Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research.[12][13]
-
Cell Line-Derived Xenografts (CDX): These models use established human cancer cell lines and are valuable for initial efficacy testing due to their reproducibility.[14][15]
-
Patient-Derived Xenografts (PDX): These models involve the direct transplantation of a patient's tumor tissue into mice, better preserving the heterogeneity of the original tumor.[13]
Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Inject a suspension of human cancer cells (e.g., 1-5 million cells) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the novel heterocyclic compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or when signs of toxicity are observed. Tumor weight is measured at the end of the study.
Caption: A potential mechanism of action for a novel heterocycle targeting the PI3K/Akt/mTOR pathway.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is critical for determining its dosing regimen and potential for toxicity.[16]
-
Pharmacokinetics (PK): These studies measure the concentration of the drug in plasma and tissues over time.[17][18]
-
Pharmacodynamics (PD): These studies assess the effect of the drug on its biological target in vivo.[19]
Protocol: Basic Pharmacokinetic Study
-
Drug Administration: Administer a single dose of the heterocyclic compound to a cohort of animals (e.g., mice or rats).
-
Sample Collection: Collect blood samples at various time points after administration.
-
Drug Concentration Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the drug concentration.
-
Parameter Calculation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Preclinical Toxicology
A thorough toxicology evaluation is essential to identify potential adverse effects and establish a safe starting dose for clinical trials.[20][21][22]
Key Toxicology Studies:
-
Acute Toxicity: Determines the effects of a single high dose of the compound.
-
Repeat-Dose Toxicity: Evaluates the effects of repeated administration of the compound over a specific period.
-
Safety Pharmacology: Assesses the potential effects of the drug on vital organ systems.[16]
Conclusion: A Pathway to Clinical Translation
The systematic evaluation of novel heterocyclic compounds, from initial in vitro screening to in vivo validation, is a rigorous but necessary process in the quest for new anticancer therapies. This guide provides a foundational framework for these studies. A well-designed preclinical package, incorporating robust data on efficacy, mechanism of action, pharmacokinetics, and safety, is paramount for the successful translation of a promising heterocyclic compound from the laboratory to the clinic.[23]
References
- RECENT BREAKTHROUGH IN ANTICANCER ACTION OF HETEROCYCLES - IIP Series.
- Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application.
- Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box - PMC.
- Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.
- Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity - Indian Journal of Pharmaceutical Education and Research.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
- Evaluation of anticancer agents using flow cytometry analysis of cancer stem cells - PubMed.
- Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC - NIH.
- Syntheses of novel heterocycles as anticancer agents - PubMed.
- Apoptosis detection: a purpose-dependent approach selection - PMC - NIH.
- Preclinical and clinical pharmacokinetic/pharmacodynamic considerations for antibody-drug conjugates - PubMed.
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central.
- Bridging the Gap between Preclinical and Clinical Studies Using Pharmacokinetic–Pharmacodynamic Modeling: An Analysis of GDC-0973, a MEK Inhibitor - AACR Journals.
- 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs.
- Regulatory considerations for preclinical development of anticancer drugs - PubMed.
- Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets - MDPI.
- Significance of Heterocyclic Compounds in Anti-Cancer Drugs - Longdom Publishing.
-
Choosing an Apoptosis Detection Assay | Biocompare: The Buyer's Guide for Life Scientists. Available at: [Link]
-
The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - ResearchGate. Available at: [Link]
-
Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Available at: [Link]
-
Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery | Crown Bioscience. Available at: [Link]
-
General Toxicology Evaluation for Cancer Drugs - Alfa Cytology. Available at: [Link]
-
Preclinical Drug Testing Using Xenograft Models. Available at: [Link]
-
Guidelines for clinical evaluation of anti‐cancer drugs - PMC - NIH. Available at: [Link]
-
Pharmacokinetic/Pharmacodynamic-Driven Drug Development - PMC - PubMed Central. Available at: [Link]
-
Use and comparison of MTT, XTT and iCELLigence methods in the evaluation of drug toxicity - DergiPark. Available at: [Link]
-
(PDF) Preclinical toxicology of anticancer agents - ResearchGate. Available at: [Link]
-
Preclinical Oncology CRO Study Design Tips - Noble Life Sciences. Available at: [Link]
-
Preclinical Study - Massive Bio. Available at: [Link]
-
Detection of apoptosis : A review of conventional and novel techniques - Analytical Methods (RSC Publishing) DOI:10.1039/C0AY00247J. Available at: [Link]
-
Regulatory considerations for preclinical development of anticancer drugs. Available at: [Link]
Sources
- 1. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. iipseries.org [iipseries.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective [mdpi.com]
- 6. Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. Detection of apoptosis : A review of conventional and novel techniques - Analytical Methods (RSC Publishing) DOI:10.1039/C0AY00247J [pubs.rsc.org]
- 11. Evaluation of anticancer agents using flow cytometry analysis of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. xenograft.org [xenograft.org]
- 14. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]
- 15. crownbio.com [crownbio.com]
- 16. massivebio.com [massivebio.com]
- 17. Preclinical and clinical pharmacokinetic/pharmacodynamic considerations for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. General Toxicology Evaluation for Cancer Drugs - Alfa Cytology [alfacytology.com]
- 21. researchgate.net [researchgate.net]
- 22. semanticscholar.org [semanticscholar.org]
- 23. noblelifesci.com [noblelifesci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Welcome to the technical support center for the synthesis of ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, ensuring reproducibility and high yields. My insights are drawn from established literature and practical experience in heterocyclic chemistry.
Frequently Asked Questions (FAQs)
Here, I address the most common initial queries regarding the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method is a multi-component reaction that can be considered a variation of the Biginelli reaction. This typically involves the condensation of a 2-aminothiazole derivative with a β-ketoester, such as diethyl malonate or a related derivative, often in the presence of a suitable catalyst and solvent.[1][2] One common approach involves the reaction of 2-aminothiazole with diethyl ethoxymethylenemalonate (EMME).
Q2: What is a typical expected yield for this reaction?
A2: With an optimized protocol, yields for this class of compounds can be quite high, often ranging from 85% to over 90%.[1][3] However, this is highly dependent on the purity of the starting materials, reaction conditions, and purification methods.
Q3: What are the key safety precautions I should take during this synthesis?
A3: Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Some reagents, like phosphorus oxychloride, which can be used in derivatization reactions, are highly corrosive and require careful handling.[4] Always consult the Safety Data Sheet (SDS) for all chemicals used.
Troubleshooting Guide
This section provides a detailed, question-and-answer-based approach to troubleshoot specific experimental issues.
Issue 1: Consistently Low Yield (<50%)
Q: My reaction yield is significantly lower than reported in the literature. What are the most likely causes and how can I address them?
A: Low yields can stem from several factors. Let's break down the potential causes and solutions systematically.
1. Purity of Starting Materials:
-
The Problem: Impurities in your 2-aminothiazole or diethyl ethoxymethylenemalonate can significantly hinder the reaction, leading to the formation of side products and a lower yield of the desired product.
-
The Solution:
-
Ensure the purity of your starting materials using techniques like NMR or melting point analysis.
-
If necessary, purify the starting materials before use. 2-aminothiazole can be recrystallized from a suitable solvent like ethanol or a mixture of ethanol and water.
-
2. Reaction Conditions:
-
The Problem: Suboptimal reaction temperature or time can lead to incomplete conversion or degradation of the product.
-
The Solution:
-
Temperature: The reaction is often carried out at reflux.[5][6] Ensure your reaction mixture is reaching and maintaining the appropriate temperature. For instance, in ethanol, the reflux temperature is around 78°C.[5]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3][5] This will help you determine the optimal reaction time and avoid premature or unnecessarily long heating, which could lead to decomposition.
-
3. Choice of Solvent:
-
The Problem: The polarity and boiling point of the solvent play a crucial role in the reaction's success.
-
The Solution:
-
Alcohols, particularly ethanol, are frequently reported as effective solvents for this type of condensation, often leading to good to excellent yields.[5][7]
-
If ethanol is not providing the desired results, consider exploring other high-boiling point polar solvents like acetic acid, which can also facilitate the reaction.[6]
-
Issue 2: Presence of Significant Impurities in the Crude Product
Q: My crude product shows multiple spots on the TLC plate, and purification is proving difficult. What are the likely side products and how can I minimize their formation?
A: The formation of impurities is a common challenge in multi-component reactions. Understanding the potential side reactions is key to mitigating them.
1. Incomplete Reaction:
-
The Problem: Unreacted starting materials will contaminate your crude product.
-
The Solution: As mentioned previously, monitor the reaction to completion using TLC to ensure all starting materials have been consumed.[3][5]
2. Formation of Isomers or Related Heterocycles:
-
The Problem: Depending on the reaction conditions, there is a possibility of forming isomeric thiazolopyrimidine structures or other heterocyclic systems.
-
The Solution:
-
Strict control of the reaction temperature and the order of reagent addition can help favor the formation of the desired product.
-
The use of a suitable catalyst can also enhance the selectivity of the reaction. While some variations of this synthesis proceed without a catalyst, others may benefit from a mild acid or base catalyst.[2]
-
3. Hydrolysis of the Ester Group:
-
The Problem: If the reaction is carried out under harsh acidic or basic conditions, or if there is water present, the ethyl ester group can be hydrolyzed to the corresponding carboxylic acid.[8]
-
The Solution:
-
Use anhydrous solvents and reagents to minimize water content.
-
If a catalyst is used, opt for milder conditions.
-
Issue 3: Difficulty with Product Isolation and Purification
Q: I'm struggling to isolate a pure solid product from the reaction mixture. What are the best practices for work-up and purification?
A: Effective product isolation is critical for obtaining a high-purity final compound.
1. Initial Product Precipitation:
-
The Problem: The product may not readily precipitate from the reaction mixture upon cooling.
-
The Solution:
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
If the product remains dissolved, try adding a non-polar solvent like hexane or diethyl ether to induce precipitation.
-
2. Recrystallization:
-
The Problem: Choosing the right solvent for recrystallization is crucial for obtaining a pure, crystalline product.
-
The Solution:
-
A good recrystallization solvent will dissolve the crude product at a high temperature but have low solubility at room temperature or below.
-
For thiazolopyrimidine derivatives, common recrystallization solvents include ethanol, methanol, or mixtures of a polar solvent (like ethanol or ethyl acetate) with a non-polar solvent (like hexane).[4]
-
Perform small-scale solvent screening to identify the optimal solvent or solvent system.
-
Experimental Protocols
Here are detailed, step-by-step methodologies for the synthesis and purification of this compound.
Protocol 1: Synthesis
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminothiazole (1 equivalent).
-
Add anhydrous ethanol as the solvent.
-
To this solution, add diethyl ethoxymethylenemalonate (EMME) (1 equivalent).
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).
-
Once the reaction is complete (typically after several hours), remove the heat source and allow the mixture to cool to room temperature.
Protocol 2: Work-up and Purification
-
Cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
To purify the crude product, perform recrystallization.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes before filtering it hot to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to promote the formation of well-defined crystals.
-
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them under vacuum.
Data Presentation
The following table summarizes the key reaction parameters and their typical ranges for optimizing the yield of this compound.
| Parameter | Typical Range/Value | Impact on Yield |
| Reactant Ratio | 1:1 (2-aminothiazole:EMME) | Stoichiometric balance is crucial for high conversion. |
| Solvent | Ethanol, Acetic Acid | Solvent polarity and boiling point affect reaction rate and solubility. |
| Temperature | Reflux (e.g., ~78°C in Ethanol) | Higher temperatures generally increase the reaction rate. |
| Reaction Time | 2-8 hours (monitor by TLC) | Insufficient time leads to low conversion; excessive time can cause degradation. |
Visualizations
General Synthetic Workflow
Caption: A typical experimental workflow for the synthesis and purification of the target compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
-
Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[1][2][5]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. Oriental Journal of Chemistry. [Link]
-
Reaction 2-Benzyl 5-Oxo 5-H 6-Ethyl carboxylate 7-phenyl -1,3,4- thiadiazolo-[3,2-a]-pyrimidine with Amin derivatives and study of Biological properties. ResearchGate. [Link]
-
Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. [Link]
-
Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions. ResearchGate. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
-
Synthesis and biological screening of new thiadiazolopyrimidine-based polycyclic compounds. National Institutes of Health. [Link]
-
Reaction 2-R 5-oxo 5-H 6-Ethylcarboxylate 7-Phenyl -1 ,3,4-Thiadiazolo- [3,2-a] Pyrimidine with Amin. Oriental Journal of Chemistry. [Link]
-
4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. orientjchem.org [orientjchem.org]
- 6. Synthesis and biological screening of new thiadiazolopyrimidine-based polycyclic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orientjchem.org [orientjchem.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of Thiazolopyrimidine Derivatives
Welcome to the comprehensive technical support guide for the purification of thiazolopyrimidine derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. Thiazolopyrimidines, being bioisosteres of purines, are a cornerstone of many medicinal chemistry programs, making their efficient purification a critical step in drug discovery and development.[1][2]
This guide moves beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
Here, we address common questions that arise during the purification of thiazolopyrimidine derivatives.
Q1: What are the most common impurities I should expect in my crude thiazolopyrimidine product?
A1: The nature of impurities is intrinsically linked to the synthetic route employed.[3][4] Common impurities include:
-
Unreacted starting materials: Such as 2-aminothiazoles, β-ketoesters, or α,β-unsaturated ketones.[5]
-
Side-products: Arising from incomplete reactions or alternative reaction pathways. For instance, in multi-step syntheses, intermediates from previous steps may carry over.
-
Reagents and catalysts: Depending on the synthesis, you might find residual catalysts (e.g., palladium from coupling reactions) or acids/bases used to drive the reaction.
-
Solvent residues: Residual high-boiling point solvents like DMF or DMSO can be persistent.
-
Polymeric materials: These can form under harsh reaction conditions.
Q2: My thiazolopyrimidine derivative appears to be degrading on silica gel during column chromatography. What can I do?
A2: Degradation on silica gel is a frequent issue with nitrogen-containing heterocycles due to the acidic nature of standard silica. Here’s a troubleshooting workflow:
-
Confirm Instability: First, confirm that your compound is indeed unstable on silica gel. This can be quickly checked by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If you observe streaking or the appearance of new spots, your compound is likely degrading.
-
Neutralize the Silica: You can neutralize the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (typically 0.1-1% v/v in your eluent system) or by pre-treating the silica with a dilute ammonia solution.[6]
-
Switch the Stationary Phase: If neutralization is insufficient, consider alternative stationary phases. Alumina (basic or neutral) is a good first choice. For more polar compounds, a trial with Florisil® might be beneficial.[6]
-
Reverse-Phase Chromatography: If the above options fail, reverse-phase flash chromatography (using a C18-functionalized silica) is an excellent alternative, particularly if your compound has sufficient hydrophobicity.
Q3: I'm struggling to find a good recrystallization solvent for my thiazolopyrimidine derivative. What's a systematic approach to solvent screening?
A3: A systematic approach to finding a suitable recrystallization solvent involves testing a range of solvents with varying polarities.
-
Single Solvent Systems: Start with common solvents. Good single solvents for recrystallization typically dissolve the compound when hot but not when cold. For thiazolopyrimidines, consider solvents like ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene.[7]
-
Two-Solvent Systems: If a single solvent doesn't work, a two-solvent system is often effective. In this method, you dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "bad" solvent (in which it is poorly soluble) is added dropwise until the solution becomes cloudy (the saturation point). The solution is then allowed to cool slowly. Common pairs include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.
Q4: My thiazolopyrimidine derivative is a racemic mixture. How can I separate the enantiomers?
A4: Chiral separation of thiazolopyrimidine derivatives is crucial as enantiomers can have different pharmacological activities.[8] The most common approach is chiral High-Performance Liquid Chromatography (HPLC).
-
Chiral Stationary Phases (CSPs): A variety of CSPs are available. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often a good starting point.[9][10]
-
Mobile Phase Selection: The choice of mobile phase (normal-phase, polar organic, or reverse-phase) significantly impacts the separation.[9][10] A screening of different mobile phases is recommended.
-
Capillary Electrophoresis (CE): Chiral CE is another powerful technique for enantiomeric separation and can be an alternative to HPLC.[11]
Part 2: Troubleshooting Common Purification Issues
This section provides a more in-depth look at specific problems and their solutions, presented in a cause-and-effect framework.
Issue 1: Poor Separation in Column Chromatography
| Symptom | Potential Cause | Suggested Solution |
| Co-elution of spots with a large ΔRf on TLC | 1. Compound degradation on the column. 2. Overloading the column. 3. Improper solvent system. | 1. Perform a stability test on TLC. If degradation occurs, switch to a neutral or basic stationary phase (e.g., alumina) or use a modified mobile phase (e.g., with triethylamine). [6] 2. Reduce the amount of crude material loaded onto the column. A general rule is to load no more than 1-5% of the silica gel weight. 3. Re-optimize the TLC solvent system. Aim for an Rf of your target compound between 0.2 and 0.4 for optimal separation. |
| Streaking or tailing of the desired compound | 1. Compound is too polar for the eluent. 2. Acidic nature of silica gel interacting with basic nitrogens. 3. Incomplete dissolution of the sample before loading. | 1. Gradually increase the polarity of the eluent once the desired compound starts to elute. [6] 2. Add a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds). 3. Ensure the sample is fully dissolved in a minimum amount of solvent before loading. If solubility is an issue, consider dry loading. [12] |
| Product is not eluting from the column | 1. Compound is highly polar and strongly adsorbed to the silica. 2. Compound may have precipitated at the top of the column. 3. Incorrect solvent system used. | 1. Switch to a more polar solvent system. A gradient elution from a non-polar to a highly polar solvent (e.g., methanol or even methanol with a small percentage of acetic acid) may be necessary. 2. Try to dissolve the precipitated compound with a stronger, more polar solvent. If this fails, the column may need to be repacked. 3. Double-check the composition of your eluent. [6] |
Issue 2: Challenges in Preparative HPLC Purification
| Symptom | Potential Cause | Suggested Solution |
| Poor peak shape (fronting or tailing) | 1. Column overloading. 2. Secondary interactions with the stationary phase. 3. Inappropriate pH of the mobile phase for ionizable compounds. | 1. Reduce the injection volume or the concentration of the sample. 2. For basic compounds like many thiazolopyrimidines, interactions with residual silanols on the C18 column can cause tailing. Use a mobile phase with a low pH (e.g., with 0.1% trifluoroacetic acid or formic acid) to protonate the basic sites and minimize these interactions. [13][14] 3. Adjust the mobile phase pH to be at least 2 units away from the pKa of your compound. [14] |
| Low recovery of the purified compound | 1. Compound precipitation on the column or in the tubing. 2. Irreversible adsorption to the stationary phase. 3. Compound instability in the mobile phase. | 1. Ensure the sample is completely soluble in the mobile phase. If not, dissolve it in a stronger solvent like DMSO and then dilute it with the mobile phase before injection. 2. Perform a column wash with a strong solvent (e.g., isopropanol or acetonitrile/water with a high organic content) to recover any adsorbed material. [13] 3. Check the stability of your compound in the mobile phase conditions over the run time of the purification. |
| Inconsistent retention times | 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column degradation. | 1. Ensure proper mixing of the mobile phase and degas it to prevent bubble formation. 2. Use a column thermostat to maintain a consistent temperature. [15] 3. If the column has been used extensively or under harsh conditions, its performance may degrade. Consider replacing the column. |
Part 3: Detailed Protocols & Workflows
Protocol 1: General Procedure for Purification by Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal system should give your desired compound an Rf value of approximately 0.2-0.4 and provide good separation from impurities.
-
Column Packing:
-
Select an appropriately sized column.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed.[12]
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[12]
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply pressure (using a flash chromatography system or a pump) to achieve a steady flow rate.
-
Collect fractions and monitor the elution by TLC.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Workflow for Selecting a Purification Strategy
Caption: A decision-making workflow for selecting the appropriate purification technique for thiazolopyrimidine derivatives.
References
-
Goyal, R., et al. (2022). Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions. ResearchGate. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. National Institutes of Health. Available at: [Link]
-
Krayushkin, M. M., et al. (2018). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]
- Lutz, W. B. (1971). Thiazolopyrimidine derivatives and preparation thereof. Google Patents.
-
El-Sayed, N. N. E., et al. (2020). New thiazolopyrimidine as anticancer agents: Synthesis, biological evaluation, DNA binding, molecular modeling and ADMET study. PubMed. Available at: [Link]
-
Singh, S., et al. (2023). Recent updates on the synthesis of thiazolopyrimidines derivatives. Taylor & Francis Online. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]
-
Agilent Technologies. (2014). Solutions for Preparative HPLC. Available at: [Link]
-
Taylor & Francis Online. (2023). Recent updates on the synthesis of thiazolopyrimidines derivatives. Available at: [Link]
-
MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Available at: [Link]
-
PubMed. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Available at: [Link]
-
National Institutes of Health. (2021). Synthesis and biological screening of new thiadiazolopyrimidine-based polycyclic compounds. Available at: [Link]
-
Agilent Technologies. HPLC Column Troubleshooting. Available at: [Link]
-
Taros Chemicals. HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Available at: [Link]
-
AIP Publishing. (2022). An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. Available at: [Link]
-
Sep-serv. HPLC Troubleshooting. Available at: [Link]
-
ResearchGate. (2021). Examples of separation of the enantiomers of the Figure 1 chiral azoles.... Available at: [Link]
-
University of Warwick. Principles in preparative HPLC. Available at: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
-
Taylor & Francis Online. Chiral Drug Separation. Available at: [Link]
-
National Institutes of Health. (2012). PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. Available at: [Link]
-
PubMed. (2023). A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks. Available at: [Link]
-
Asian Journal of Chemistry. (2022). Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions: A Review. Available at: [Link]
-
ResearchGate. (2020). Recent progress in the synthesis of thiazolo[3,2-a]pyrimidine compounds. Available at: [Link]
Sources
- 1. Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. mdpi.com [mdpi.com]
- 8. A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Enantiomeric Separation of New Chiral Azole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 12. chemistryviews.org [chemistryviews.org]
- 13. agilent.com [agilent.com]
- 14. nasc.ac.in [nasc.ac.in]
- 15. lcms.cz [lcms.cz]
Technical Support Center: Synthesis of Thiazolo[3,2-a]pyrimidines
Welcome to the technical support center for the synthesis of thiazolo[3,2-a]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Our aim is to provide practical, field-tested insights and troubleshooting strategies to help you optimize your reactions and improve your yields.
Introduction to Thiazolo[3,2-a]pyrimidine Synthesis
Thiazolo[3,2-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. These activities include anti-inflammatory, antimicrobial, and antitumor properties. The synthesis of these molecules typically involves the condensation of a 2-aminothiazole derivative with a 1,3-dielectrophilic species, such as a β-keto ester or an α,β-unsaturated ketone. While several synthetic routes exist, many researchers encounter challenges with side reactions that can significantly lower the yield and purity of the desired product.
This guide will focus on the most common side reactions, their underlying mechanisms, and effective troubleshooting protocols to mitigate them.
Frequently Asked Questions (FAQs) and Troubleshooting
Issue 1: Formation of an Isomeric Byproduct - The Dimroth Rearrangement
Q: I've isolated a product with the correct mass but different spectroscopic data (NMR, IR) than the expected thiazolo[3,2-a]pyrimidine. What could be happening?
A: You are likely observing a product of the Dimroth rearrangement. This is a common isomerization in the synthesis of N-heterocyclic compounds, including thiazolo[3,2-a]pyrimidines.[1] The rearrangement involves the opening of the pyrimidine ring followed by rotation and re-closure, leading to a thermodynamically more stable isomer.[2]
Mechanism of the Dimroth Rearrangement:
The Dimroth rearrangement in the context of thiazolo[3,2-a]pyrimidines typically occurs under basic or, in some cases, acidic conditions.[3][4] The process involves the relocation of heteroatoms within the heterocyclic system.[1]
-
Step 1: Ring Opening. The reaction is often initiated by the addition of a nucleophile (like hydroxide) to the pyrimidine ring, leading to its cleavage.
-
Step 2: Isomerization. The resulting open-chain intermediate can then undergo conformational changes.
-
Step 3: Ring Closure. Finally, recyclization occurs to form the more stable rearranged product.
Caption: The Dimroth rearrangement pathway.
Troubleshooting Guide: Minimizing the Dimroth Rearrangement
| Parameter | Recommendation & Rationale |
| Reaction Temperature | Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Higher temperatures often provide the activation energy needed for the rearrangement to the more stable isomer. |
| Reaction Time | Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Stop the reaction as soon as the starting material is consumed to prevent the conversion of the desired product into the rearranged isomer. |
| pH Control | If the reaction is base-catalyzed, use a milder, non-nucleophilic base (e.g., diisopropylethylamine) instead of strong bases like sodium hydroxide or sodium ethoxide. If the reaction is acid-catalyzed, consider using a weaker acid or a buffered system. |
| Solvent Choice | The choice of solvent can influence the stability of the intermediates. Protic solvents may facilitate the rearrangement by stabilizing charged intermediates. Experiment with aprotic solvents like dioxane, THF, or acetonitrile. |
Experimental Protocol: Screening for Optimal Conditions
-
Setup: Prepare multiple small-scale reactions in parallel.
-
Variable Conditions: Systematically vary the temperature (e.g., room temperature, 50 °C, 80 °C), base (e.g., K₂CO₃, Et₃N, DBU), and solvent (e.g., ethanol, acetonitrile, DMF).
-
Monitoring: Analyze aliquots from each reaction at regular intervals (e.g., 1h, 4h, 12h, 24h) by TLC or LC-MS to determine the ratio of the desired product to the rearranged isomer.
-
Analysis: Identify the conditions that provide the highest yield of the desired thiazolo[3,2-a]pyrimidine with minimal formation of the Dimroth product.
Issue 2: Low Yields and Formation of Unidentified Byproducts from Starting Materials
Q: My reaction is giving a very low yield of the desired product, and I see multiple spots on my TLC plate that don't correspond to my starting materials or the product. What could be the cause?
A: Low yields and the formation of multiple byproducts can often be traced back to the reactivity of the starting materials, particularly the 2-aminothiazole and the β-keto ester (or other 1,3-dielectrophiles).
Potential Side Reactions of Starting Materials:
-
Self-condensation of β-keto esters: In the presence of a base, β-keto esters can undergo self-condensation to form dehydroacetic acid derivatives or other complex structures.
-
Decomposition of 2-aminothiazole: Some substituted 2-aminothiazoles can be unstable, especially at elevated temperatures or in the presence of strong acids or bases.
-
Reaction with solvent: The solvent, if reactive (e.g., ethanol under strongly basic conditions forming ethoxide), can participate in side reactions.
Caption: Competing reactions in thiazolo[3,2-a]pyrimidine synthesis.
Troubleshooting Guide: Improving Yield and Minimizing Byproducts
| Parameter | Recommendation & Rationale |
| Order of Addition | The order in which reagents are added can be critical. Consider adding the base slowly to a mixture of the 2-aminothiazole and the β-keto ester to minimize the self-condensation of the ester. |
| Purity of Starting Materials | Ensure that your starting materials are pure. Impurities can act as catalysts for side reactions or introduce competing reaction pathways.[5] Recrystallize or chromatograph starting materials if necessary. |
| Reaction Concentration | Highly concentrated reactions can sometimes favor intermolecular side reactions. Experiment with more dilute conditions. |
| Catalyst Choice | The choice of catalyst can significantly impact the reaction pathway. For instance, in some cases, using a Lewis acid catalyst might be more effective and selective than a Brønsted acid.[5] |
Experimental Protocol: One-Pot vs. Stepwise Synthesis
If a one-pot synthesis is problematic, consider a stepwise approach:
-
Pre-formation of an Intermediate: React the 2-aminothiazole with one of the electrophilic centers of the 1,3-dielectrophile under mild conditions to form a stable intermediate.
-
Purification: Purify this intermediate to remove any unreacted starting materials and byproducts.
-
Cyclization: Subject the purified intermediate to the cyclization conditions to form the final thiazolo[3,2-a]pyrimidine. This can often lead to a cleaner reaction and a higher overall yield.
References
-
Al-Ghorbani, M., et al. (2017). Recent progress in the synthesis of thiazolo[3,2-a]pyrimidine compounds. IOP Conference Series: Materials Science and Engineering, 292, 012038. [Link]
-
Lashmanova, E.A., et al. (2020). (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines: Synthesis, Self-Assembly in the Crystalline Phase and Cytotoxic Activity. Molecules, 25(21), 5198. [Link]
-
Various Authors. (2023). Synthesis of 2-aminothiazole derivatives. ResearchGate. [Link]
-
Ghorab, M.M., et al. (2012). Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities. Drug Discoveries & Therapeutics, 6(4), 211-219. [Link]
-
Patel, R.B., et al. (2011). SYNTHESIS AND BIOLOGICAL EVALUATION OF THIAZOLO [3, 2-a] PYRIMIDINE DERIVATIVES AS A NEW TYPE OF POTENTIAL ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 4(3), 594-601. [Link]
-
Gusakova, D.V., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(5), 451-469. [Link]
-
Narender, M., et al. (2007). Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole- or 2-Aminoselenazole-5-carboxylates from β-Keto Esters, Thiourea or Selenourea, and N-Bromo-succinimide under Supramolecular Catalysis. Synthesis, 2007(22), 3469-3472. [Link]
-
Kalhor, M., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9349-9362. [Link]
-
Al-Awadi, N.A., et al. (2010). The Dimroth Rearrangement: Synthesis and Interconversion of Isomeric Triazolothienopyrimidines. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(8), 1630-1639. [Link]
-
Wikipedia. (n.d.). Dimroth rearrangement. Wikipedia. [Link]
Sources
- 1. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benthamscience.com [benthamscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Biginelli Reaction Troubleshooting: A Technical Support Guide for Researchers
Welcome to the technical support center for the Biginelli reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this classic multicomponent reaction. As Senior Application Scientists, we have compiled field-proven insights and data-driven solutions to help you navigate common experimental hurdles and optimize your synthesis of dihydropyrimidinones (DHPMs).
Understanding the Biginelli Reaction: A Quick Primer
The Biginelli reaction is a one-pot cyclocondensation involving an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[1][2][3] While experimentally straightforward in principle, its yield and efficiency can be highly sensitive to a variety of factors.[2] This guide will address the most common issues leading to low yields and provide systematic troubleshooting strategies.
Core Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may be encountering at the bench.
Question 1: My reaction has a very low yield or is not forming any product. What are the primary factors I should investigate?
Low or no product formation is a common starting problem. A systematic approach to diagnosing the issue is crucial. We recommend investigating the following factors in a stepwise manner.
1. Catalyst Choice and Activity:
The Biginelli reaction is typically acid-catalyzed.[3][4] The choice and condition of your catalyst are paramount.
-
Expert Insight: While classic protocols use strong protic acids like HCl, these can sometimes lead to side reactions and difficult workups.[1][3] Modern methods often employ Lewis acids or heterogeneous acid catalysts for improved yields and easier purification.[1][4]
-
Troubleshooting Steps:
-
Verify Catalyst Acidity: Ensure your catalyst is sufficiently acidic. If using a solid acid catalyst, its activity can degrade over time or with exposure to moisture. Consider regenerating or replacing it.
-
Experiment with Different Catalysts: If a particular catalyst is underperforming, screen a variety of others. Lewis acids like Yb(OTf)₃, InCl₃, or supported catalysts like silicotungstic acid on Amberlyst-15 have shown excellent results.[1][4]
-
Consider Catalyst Loading: Increasing the catalyst loading can sometimes improve yields, but excessive amounts may lead to unwanted side reactions. Optimization is key.
-
2. Reaction Conditions: Solvent and Temperature
-
Expert Insight: Many modern and high-yielding Biginelli protocols are performed under solvent-free (neat) conditions.[4][5][6] This not only aligns with green chemistry principles but can also significantly increase reaction rates and yields by maximizing reactant concentration.[5] Temperature also plays a critical role; insufficient heat may lead to a sluggish reaction, while excessive heat can cause reactant degradation.[6][7]
-
Troubleshooting Steps:
-
Attempt a Solvent-Free Reaction: If you are using a solvent, try running the reaction neat, especially if your reactants are liquids or low-melting solids.
-
Optimize Temperature: A typical temperature range for the Biginelli reaction is 80-100 °C.[6] If you suspect thermal degradation of your starting materials, try lowering the temperature and extending the reaction time. Conversely, if the reaction is slow, a modest increase in temperature may be beneficial.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the Biginelli reaction.[4]
-
3. Reactant Quality and Stoichiometry:
-
Expert Insight: The purity of your starting materials is critical. Aldehydes, in particular, can oxidize over time. A slight excess of the urea component is often beneficial.
-
Troubleshooting Steps:
Below is a workflow to guide your initial troubleshooting efforts for low or no yield:
Caption: Initial troubleshooting workflow for low to no product yield.
Question 2: I am getting a complex mixture of products and byproducts. How can I improve the selectivity of my reaction?
Poor selectivity often points to competing reaction pathways. Understanding the Biginelli reaction mechanism can help diagnose these issues. The most widely accepted mechanism proceeds through an N-acyliminium ion intermediate.[2][4]
Caption: Simplified mechanism of the Biginelli reaction.
1. Hantzsch Dihydropyridine Formation:
-
Expert Insight: A common side reaction is the Hantzsch-like self-condensation of the β-ketoester with the aldehyde, which can be significant, especially with aliphatic aldehydes.
-
Troubleshooting Steps:
-
Modify the Order of Addition: Try adding the urea and aldehyde first to encourage the formation of the N-acyliminium intermediate before adding the β-ketoester.
-
Use a Milder Catalyst: Highly acidic conditions can sometimes favor side reactions. A milder, well-chosen Lewis acid can improve selectivity towards the Biginelli product.[1]
-
2. Dimerization of the β-Ketoester:
-
Expert Insight: Some β-dicarbonyl compounds, particularly "trapped enols" like 4-hydroxycoumarin, are prone to rapid self-dimerization under acidic conditions, which can outcompete the Biginelli reaction.[8]
-
Troubleshooting Steps:
-
Re-evaluate Substrate Suitability: If you are using a highly reactive β-dicarbonyl compound, dimerization might be an unavoidable competing pathway.[8] Consider if a modification of the substrate is possible.
-
3. Knoevenagel Condensation:
-
Expert Insight: The Knoevenagel condensation between the aldehyde and the β-ketoester can be a competing initial step.
-
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst can influence which mechanistic pathway is favored. Catalysts that promote the formation of the N-acyliminium ion are generally preferred.[1]
-
Question 3: My product is difficult to purify from the reaction mixture. What are some effective purification strategies?
Purification can be challenging due to the polar nature of the DHPM product and the presence of unreacted urea.
-
Expert Insight: The Biginelli product often precipitates from the reaction mixture upon cooling. This can be an effective first step in purification.
-
Troubleshooting Steps:
-
Precipitation and Filtration: After the reaction is complete, cool the mixture in an ice bath. The DHPM product may crash out. Collect the solid by filtration and wash with a cold solvent like ethanol or a mixture of hexane and ethyl acetate to remove less polar impurities.
-
Recrystallization: This is the most common method for purifying solid DHPMs. Ethanol is often a good solvent for recrystallization.
-
Aqueous Workup: If the product does not precipitate, an aqueous workup can be effective. Dilute the reaction mixture with ethyl acetate and wash with water to remove urea and other water-soluble components.
-
Column Chromatography: If other methods fail, silica gel column chromatography can be used. A typical eluent system would be a gradient of hexane and ethyl acetate.
-
Frequently Asked Questions (FAQs)
Q: What is the best catalyst for the Biginelli reaction?
A: There is no single "best" catalyst as the optimal choice depends on the specific substrates and desired reaction conditions. However, for general purposes, Lewis acids like Ytterbium triflate (Yb(OTf)₃) and Indium(III) chloride (InCl₃) have been reported to give high yields.[4] Heterogeneous catalysts such as montmorillonite clay or catalysts supported on silica or polymers are also excellent choices, especially for their ease of separation and potential for recycling.[1][7]
Q: Can I run the Biginelli reaction without a solvent?
A: Yes, and it is often advantageous to do so. Solvent-free (neat) conditions can lead to higher yields and shorter reaction times.[4][5][6] This approach is also more environmentally friendly.[5]
Q: My reaction solidifies during the experiment. What should I do?
A: Solidification can occur as the product precipitates. If this hinders stirring, you can add a few drops of a high-boiling solvent like ethanol or DMF to maintain mobility.[1]
Q: How do electron-donating or electron-withdrawing groups on the aromatic aldehyde affect the reaction?
A: Aldehydes with electron-withdrawing groups (e.g., nitro, halo) tend to react faster and give higher yields because the carbonyl carbon is more electrophilic.[1] Conversely, aldehydes with electron-donating groups (e.g., methoxy, hydroxy) may react more slowly.[1]
Q: Is it possible to use thiourea instead of urea?
A: Yes, using thiourea will produce the corresponding 3,4-dihydropyrimidin-2(1H)-thiones, which are also of significant interest in medicinal chemistry.[1]
Catalyst Performance Comparison
The following table summarizes the performance of various catalysts under optimized conditions for a model Biginelli reaction. This data can guide your catalyst selection process.
| Catalyst | Conditions | Reaction Time | Yield (%) | Reference |
| No Catalyst | Neat, 92°C | 24 h | 0 | [1] |
| Yb(OTf)₃ | Solvent-free | Shorter time | Increased yield | [4] |
| InCl₃ | Solvent-free | Shorter time | High yield | [4] |
| WSi/A-15 | Neat, 92°C | 4.5 h | 82 | [1] |
| HPA-Clay | Neat, reflux | 1 h | 96 | [7] |
Experimental Protocol: Optimized Synthesis of a Dihydropyrimidinone using a Heterogeneous Catalyst
This protocol is a representative example of a modern, efficient Biginelli reaction.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Urea (1.2 mmol)
-
Silicotungstic acid on Amberlyst-15 (WSi/A-15, 40% w/w) (0.05 g/mmol of aldehyde)
-
Round-bottom flask
-
Magnetic stirrer and hot plate
-
Condenser (optional, for high-boiling substrates)
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde, β-ketoester, urea, and the WSi/A-15 catalyst.
-
If the mixture is solid, add a few drops of ethanol to facilitate stirring.
-
Heat the reaction mixture to 92°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Add cold ethanol to the solidified mixture and break up the solid.
-
Collect the product by vacuum filtration, washing with a small amount of cold ethanol.
-
The catalyst can be recovered from the filtrate, washed, dried, and reused.
-
The crude product can be further purified by recrystallization from ethanol.
References
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
-
Tale, R. H., et al. (2018). Optimization the reaction conditions for the Biginelli reaction. ResearchGate. Retrieved from [Link]
-
Vella, D., & Vella, A. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. National Institutes of Health. Retrieved from [Link]
-
Rehman, N., et al. (2024). GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. Chemistry Journal of Moldova. Retrieved from [Link]
-
MDPI. (2019). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. MDPI. Retrieved from [Link]
-
Scribd. (n.d.). BIGINELLI REACTION. Retrieved from [Link]
-
ACS Omega. (2021). Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cyclization. ACS Publications. Retrieved from [Link]
-
Taylor & Francis Online. (2019). One-pot, solvent-free synthesis via Biginelli reaction: Catalyst-free and new recyclable catalysts. Taylor & Francis Online. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. Retrieved from [Link]
Sources
- 1. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIGINELLI REACTION | PPT [slideshare.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. cjm.ichem.md [cjm.ichem.md]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis and Purification of Ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Welcome to the technical support center for the synthesis and purification of ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Thiazolopyrimidines are a significant class of compounds due to their structural similarity to purines, making them valuable cores for developing agents with a wide range of biological activities.[1][2] However, achieving high purity of the target compound can be challenging. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common hurdles in your synthesis and purification workflow.
Understanding the Synthesis
The synthesis of the thiazolo[3,2-a]pyrimidine core often involves the condensation of a 2-aminothiazole derivative with a suitable three-carbon electrophilic component.[3] A common and effective method is the reaction between 2-aminothiazole and diethyl ethoxymethylenemalonate (DEEMM). This reaction proceeds through an initial Michael addition followed by an intramolecular cyclization and elimination of ethanol to yield the desired fused heterocyclic system.
Sources
Thiazolopyrimidine Cyclization Troubleshooting Hub: A Guide for Synthetic Chemists
Welcome to the Technical Support Center for thiazolopyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of the final, crucial cyclization step in forming the thiazolopyrimidine core. The fusion of a thiazole and a pyrimidine ring creates a scaffold of immense pharmacological importance, found in compounds with applications ranging from anticancer to anti-inflammatory agents[1][2]. However, the intramolecular cyclization to form this bicyclic system is often fraught with challenges, leading to low yields, difficult purifications, and ambiguous results.
This document moves beyond simple protocols. It is structured as a troubleshooting guide, organized by the common experimental issues encountered in the lab. We will delve into the causality behind these problems and provide logical, step-by-step solutions grounded in established chemical principles and supported by peer-reviewed literature.
Section 1: Foundational Knowledge - Common Cyclization Pathways
Before troubleshooting, it's essential to understand the general mechanisms. Most syntheses involve the reaction of a functionalized aminothiazole with a carbonyl compound or equivalent, or the intramolecular condensation of a pre-formed pyrimidine-thione. A common and effective method involves the cyclization of 4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamides with reagents like trifluoroacetic anhydride to form the pyrimidine ring[3]. Another prevalent route is the condensation of pyrimidine-2-thiones with α-halocarbonyl compounds[4].
Understanding your specific reaction pathway is the first step in diagnosing any issues. The challenges you face will often be dictated by the nature of your specific precursors and the reagents used to induce cyclization.
Section 2: Troubleshooting Guide - A Symptom-Based Approach
Let's address the most common problems head-on. Find the symptom that best describes your current experimental result to identify potential causes and solutions.
dot
Caption: A logical workflow for troubleshooting failed cyclization reactions.
FAQ 1: My reaction shows low to no product yield, with starting material largely unreacted. What should I do?
This is one of the most common issues and typically points to problems with reaction kinetics or activation energy.
Potential Cause 1: Insufficient Reaction Temperature or Time The activation energy for the intramolecular cyclization may not be met under your current conditions. Steric hindrance from bulky substituents can also slow down the reaction, requiring more aggressive conditions[5].
-
Troubleshooting Steps:
-
Monitor Progress: Always track your reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will tell you if the reaction is slow or completely stalled.
-
Increase Temperature: Gradually increase the reaction temperature. If you are running the reaction at 80°C, try refluxing at a higher temperature.
-
Consider Microwave Irradiation: Microwave synthesis can dramatically reduce reaction times and improve yields by efficiently overcoming activation energy barriers[1]. It is a powerful tool for difficult cyclizations.
-
Extend Reaction Time: If the reaction is proceeding slowly, extend the reaction time and continue to monitor.
-
Potential Cause 2: Suboptimal Catalyst or Reagent The choice and amount of catalyst are critical. Classical methods using strong Brønsted acids can sometimes lead to side reactions or degradation, while some reactions require a strong promoter to proceed[5].
-
Troubleshooting Steps:
-
Catalyst Screening: If using a catalyst, screen alternatives. For acid-catalyzed cyclizations, compare Brønsted acids (e.g., p-TsOH, H2SO4) with Lewis acids (e.g., FeCl₃, ZnCl₂).
-
Reagent Stoichiometry: For cyclizations involving a condensing agent (like trifluoroacetic anhydride), ensure it is used in sufficient excess, as it can be consumed by trace amounts of water[3].
-
Reagent Quality: Ensure your reagents are not degraded. For example, phosphorus oxychloride, used for chlorination/cyclization, can hydrolyze over time. Use a fresh bottle or distill it before use.
-
Potential Cause 3: Purity of Starting Materials and Solvents This is a fundamental but often overlooked issue. Impurities in starting materials can inhibit the reaction, and the presence of water can be detrimental, especially in acid-catalyzed or moisture-sensitive reactions[6].
-
Troubleshooting Steps:
-
Verify Purity: Re-verify the purity of your precursors by NMR and melting point. Purify via recrystallization or column chromatography if necessary.
-
Use Anhydrous Solvents: Use freshly distilled anhydrous solvents, especially for reactions involving strong acids, bases, or water-sensitive reagents.
-
| Parameter | Recommendation | Rationale |
| Temperature | Screen from 80°C to reflux, or use microwave (100-150°C) | To overcome the activation energy barrier for ring closure. |
| Solvent | Use anhydrous polar aprotic (e.g., DMF, Acetonitrile) or high-boiling point solvents (e.g., Toluene, Xylene) | Solvent polarity can influence reactant solubility and reaction kinetics[6]. Anhydrous conditions prevent reagent quenching. |
| Catalyst | Screen Lewis acids (FeCl₃, ZnCl₂) vs. Brønsted acids (p-TsOH) | The optimal catalyst depends on the substrate's electronic properties and stability[5]. |
FAQ 2: My reaction is messy. I see multiple spots on TLC and my crude NMR is complex. What's happening?
The formation of multiple products indicates competing reaction pathways or product degradation.
Potential Cause 1: Competing Intermolecular Reactions If the intramolecular cyclization is slow, intermolecular reactions (e.g., dimerization, polymerization) can begin to dominate, especially at high concentrations.
-
Troubleshooting Steps:
-
High Dilution Principle: Run the reaction at a much lower concentration (e.g., decrease from 0.1 M to 0.01 M). This favors the intramolecular pathway over intermolecular pathways.
-
Slow Addition: If one of the reactants is particularly reactive, consider adding it slowly to the reaction mixture over several hours using a syringe pump. This keeps its instantaneous concentration low.
-
Potential Cause 2: Formation of Isomeric Byproducts Depending on the precursors, cyclization can sometimes occur at different sites, leading to regioisomers. For example, in some Hantzsch-type syntheses, the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts can occur[6].
-
Troubleshooting Steps:
-
Modify Reaction Conditions: Changing the solvent polarity or the catalyst can sometimes favor one cyclization pathway over another. For instance, a milder, non-acidic condition might prevent unwanted rearrangements.
-
Protecting Groups: If a competing nucleophilic site is present on your molecule, consider protecting it before the cyclization step and deprotecting it afterward.
-
Potential Cause 3: Product Degradation The desired thiazolopyrimidine product may be forming but is unstable under the reaction conditions (e.g., harsh acid, high heat for extended periods).
-
Troubleshooting Steps:
-
Monitor Reaction Closely: Use TLC to find the point of maximum product formation. If you see the product spot appear and then fade while other spots grow, degradation is likely occurring.
-
Reduce Temperature and Time: Once the optimal conditions are identified, try to run the reaction at a slightly lower temperature or for a shorter duration to minimize degradation.
-
Milder Reagents: Switch to milder reagents if possible. For example, some modern cyclization methods use catalyst-free conditions or milder activating agents to avoid harsh environments[7][8].
-
dot
Caption: Competing reaction pathways in thiazolopyrimidine synthesis.
Section 3: Key Experimental Protocols
Here are detailed protocols for common troubleshooting procedures.
Protocol 1: General Procedure for a Microwave-Assisted Cyclization Trial
This protocol is a starting point for converting a conventional heating method to a microwave-assisted one.
-
Preparation: In a 10 mL microwave reaction vial, combine the aminothiazole precursor (0.5 mmol), the cyclizing agent (e.g., 1.5 mmol of an appropriate aldehyde or anhydride), and a magnetic stir bar.
-
Solvent Addition: Add 3 mL of a high-boiling point solvent (e.g., DMF, NMP, or 1,4-dioxane).
-
Sealing: Securely cap the vial with a specific microwave cap.
-
Microwave Program: Place the vial in the microwave reactor. Set the reaction temperature to 120°C, the hold time to 20 minutes, and the power to dynamic control.
-
Work-up: After the reaction cools to room temperature, pour the contents into a beaker containing 20 mL of ice water.
-
Isolation: If a precipitate forms, collect it by filtration through a Buchner funnel, wash it with water, and air dry[6]. If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by TLC and NMR to assess the success of the reaction.
Protocol 2: Rigorous Solvent Drying Procedure (Example: Tetrahydrofuran, THF)
-
Pre-drying: Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to a bottle of commercial THF and let it stand overnight.
-
Distillation Setup: Assemble a distillation apparatus. Add sodium metal (as wire or small pieces) and a small amount of benzophenone to a round-bottom flask. The benzophenone acts as an indicator; when the solvent is dry, it will form a deep blue or purple ketyl radical.
-
Reflux: Add the pre-dried THF to the flask and heat the mixture to reflux under an inert atmosphere (nitrogen or argon).
-
Collection: Continue refluxing until the deep blue/purple color persists. At this point, the THF is anhydrous and can be distilled directly into the reaction flask or into a separate, oven-dried storage flask under an inert atmosphere.
-
Caution: Always handle sodium metal with extreme care and quench it properly after use.
References
- Troubleshooting low yield in the synthesis of thiazole compounds. BenchChem.
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem.
-
Aggarwal, S., et al. (2022). Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions. Asian Journal of Chemistry, 34(3), 519-530. [Link]
-
Poczta, A., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3192. [Link]
-
Gouda, M. A., et al. (2020). Synthesis and Cytotoxic Activity of New Thiazolopyrimidine Sugar Hydrazones and Their Derived Acyclic Nucleoside Analogues. Molecules, 25(2), 360. [Link]
-
Al-Omar, M. A., et al. (2022). Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. Journal of the Iranian Chemical Society, 19, 2187–2198. [Link]
-
El-Naggar, M., et al. (2023). Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2175209. [Link]
-
Jia, Y., et al. (2018). Recent progress in the synthesis of thiazolo[3,2-a]pyrimidine compounds. Chinese Journal of Organic Chemistry, 38, 1-13. [Link]
-
Fadaly, W. A., et al. (2020). Green and efficient Synthesis of Some Thiazolopyrimidine Derivatives under Catalyst-Free Conditions. Chemistry & Biodiversity, 17(10), e2000346. [Link]
-
Gholam-Hosein, G., et al. (2022). Diarylation of thiazolopyrimidines by laccase and their in vitro evaluation as antitumor agents. Scientific Reports, 12, 22325. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Cytotoxic Activity of New Thiazolopyrimidine Sugar Hydrazones and Their Derived Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Green and efficient Synthesis of Some Thiazolopyrimidine Derivatives under Catalyst-Free Conditions [ijnc.ir]
- 8. Diarylation of thiazolopyrimidines by laccase and their in vitro evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identification of Impurities in Thiazolopyrimidine Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for thiazolopyrimidine synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to solve challenges in your own research. Thiazolopyrimidines are a vital class of heterocyclic compounds, recognized as bioisosteric analogs of purines, and they form the scaffold for numerous pharmacologically active agents.[1] Consequently, ensuring their purity is paramount for the safety and efficacy of potential drug candidates.
This guide is structured to address the practical issues you may encounter, moving from general questions to deep-dive troubleshooting scenarios. We will explore the causality behind impurity formation and the logic of analytical strategies, ensuring every step is a self-validating part of your experimental process.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when dealing with impurities.
Q1: What are the primary sources of impurities in my thiazolopyrimidine synthesis?
Impurities are not just random occurrences; they are logical outcomes of the chemical environment. Understanding their origin is the first step to control. According to regulatory bodies like the ICH, they can be broadly categorized.[2][3]
-
Organic Impurities:
-
Starting Materials & Intermediates: Unreacted starting materials or key intermediates, particularly from the final synthetic steps, can persist in the final product.[4]
-
By-products: These arise from side reactions occurring concurrently with the main reaction (e.g., dimerization, over-alkylation, or incomplete cyclization).
-
Degradation Products: The Active Pharmaceutical Ingredient (API) can degrade during manufacturing or storage due to factors like pH, light, heat, or oxidation.[2]
-
-
Inorganic Impurities: These can include reagents, ligands, catalysts (e.g., residual palladium), and heavy metals.[2][3]
-
Residual Solvents: Solvents used during the synthesis or purification steps that are not fully removed.[3]
Q2: I see an unexpected spot on my TLC/peak in my LC. What types of organic impurities are common for this scaffold?
For the thiazolopyrimidine core, you should anticipate several specific impurity classes based on common synthetic routes:
-
Isomers: Positional isomers are very common, arising from different possible cyclization pathways or rearrangement of intermediates. If your synthesis involves creating stereocenters, you must also consider diastereomers and enantiomers.
-
Unreacted Intermediates: For example, in a Hantzsch-type synthesis, unreacted aminothiazole or β-ketoester starting materials are common culprits.
-
Oxidized Species: The sulfur atom in the thiazole ring is susceptible to oxidation, leading to sulfoxide or sulfone impurities, especially during workup or storage.
-
Hydrolyzed Products: If ester or amide functionalities are present, they can be susceptible to hydrolysis, particularly if exposed to acidic or basic conditions during purification.
Q3: At what level do I need to identify and characterize these impurities?
Regulatory guidelines provide a clear framework. The International Council on Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2) are the global standards.[5][6] The thresholds are based on the maximum daily dose of the drug.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% | 0.15% or 1.0 mg TDI*, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| TDI = Total Daily Intake |
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[7][8]
-
Identification Threshold: The level above which an impurity's structure must be determined.[8]
-
Qualification Threshold: The level above which an impurity's biological safety must be established.[5][8]
Q4: What is the best initial analytical strategy to get a handle on my impurity profile?
A multi-tiered approach is most effective. Start broad and then focus.
-
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD): This is your workhorse. It separates the components of your mixture and the DAD provides UV-Vis spectra for each peak. This is crucial initial data, as a different UV spectrum from your main peak is a clear indication of a structurally different impurity.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the single most powerful technique for initial impurity identification.[2] It provides the molecular weight of the impurities as they elute from the HPLC, offering immediate and critical information for proposing potential structures.
Troubleshooting Guides: From Detection to Identification
This section provides detailed, causality-driven workflows for solving specific impurity-related challenges.
Scenario 1: "Help! There's a significant unknown peak in my HPLC chromatogram."
This is a classic problem. The key is to approach it systematically to gather definitive structural evidence. Do not rely on a single piece of data.
Caption: Workflow for systematic impurity identification.
Protocol 1: Initial LC-MS Analysis
-
Sample Preparation: Dissolve your crude reaction mixture in a suitable solvent (e.g., Methanol, Acetonitrile) to a concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter.
-
Chromatography: Use a general-purpose C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 10 minutes) to ensure separation of components with different polarities.
-
MS Detection: Use an Electrospray Ionization (ESI) source in positive ion mode. Scan a mass range that covers your expected products and potential dimers (e.g., 100-1000 m/z).
-
Analysis:
-
Why this works: ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]+, directly giving you the molecular weight of the impurity.[9] Formic acid is used to facilitate protonation.
-
Next Step: Once you have the molecular weight, use High-Resolution Mass Spectrometry (HRMS) to obtain an accurate mass, which allows for the prediction of the elemental formula.
-
Protocol 2: Structural Elucidation by MS/MS and NMR
-
MS/MS Fragmentation: Perform a targeted MS/MS experiment on the impurity's [M+H]+ ion. The fragmentation pattern is a fingerprint of the molecule's structure.
-
Expertise: Thiazolopyrimidine cores have characteristic fragmentation patterns. For example, cleavage of substituents on the pyrimidine ring or retro-Diels-Alder reactions within the heterocyclic system are common.[10] A detailed study of these patterns can help distinguish isomers and pinpoint substitution sites.[9]
-
-
Isolation: Use preparative HPLC to isolate several milligrams of the impurity. Confirm its purity (>95%) by analytical HPLC.
-
NMR Analysis:
-
Dissolve the isolated impurity in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[11]
-
Acquire ¹H NMR and ¹³C NMR spectra. This provides information on the proton and carbon environments.[12]
-
If the structure is not immediately obvious, acquire 2D NMR spectra (COSY, HSQC, HMBC). These experiments are critical for establishing connectivity between protons and carbons, providing unequivocal structural proof.
-
Trustworthiness: NMR is considered the gold standard for structural elucidation because it provides direct evidence of the atomic framework and connectivity.
-
Scenario 2: "My MS shows an impurity with the same mass as my product. How do I differentiate isomers?"
This is a common and critical challenge, as isomers can have vastly different pharmacological or toxicological profiles. Mass spectrometry alone is insufficient here.
Caption: Decision workflow for isomer identification.
-
Chromatographic Separation: Your first goal must be to achieve chromatographic separation. Isomers have different physical properties, which can be exploited.
-
Why it works: Even subtle differences in structure (e.g., the position of a methyl group) can alter the molecule's interaction with the stationary phase, allowing for separation.[13]
-
Experimental Choices:
-
Column Chemistry: Switch from a standard C18 to a phenyl-hexyl or a polar-embedded column to alter selectivity.
-
Mobile Phase: Change the organic modifier (e.g., from acetonitrile to methanol), or adjust the pH to alter the ionization state of your analytes.
-
Chiral Chromatography: If you suspect enantiomers or diastereomers, a chiral stationary phase (CSP) is essential.[14][15]
-
-
-
Spectroscopic Differentiation (Post-Isolation):
-
NMR: This is the most powerful tool. Positional isomers will have distinctly different ¹H and ¹³C chemical shifts and coupling patterns. For stereoisomers, the Nuclear Overhauser Effect (NOE) can reveal through-space proximity of protons, helping to define relative stereochemistry.
-
MS/MS Fragmentation: While the parent mass is identical, isomers often fragment differently due to the varied stability of bonds and resulting fragment ions. A careful comparison of the MS/MS spectra can provide strong evidence for structural differences.[9][10]
-
Scenario 3: "How can I proactively identify potential process-related and degradation impurities?"
A proactive approach saves significant time and resources. By anticipating impurities, you can develop analytical methods to monitor for them before they become a major issue.
Forced degradation is an essential part of drug development, as outlined by ICH guideline Q1A(R2).[16] It involves subjecting the drug substance to harsh conditions to deliberately induce degradation.
-
Why it works: This process helps identify the likely degradation products that could form under normal storage conditions over time. It provides crucial information on the intrinsic stability of the molecule and is used to develop stability-indicating analytical methods.[17][18]
Protocol 3: Forced Degradation Study
-
Prepare Solutions: Prepare solutions of your thiazolopyrimidine API (~1 mg/mL) in various media.
-
Apply Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Store solid API at 80 °C for 48 hours.
-
Photolytic: Expose solution/solid to UV/Vis light (ICH-compliant light chamber).
-
-
Analysis: Analyze all stressed samples by LC-MS against a control sample.
-
Identify Degradants: Characterize any new, significant peaks using the workflow described in Scenario 1.
The following table outlines a common synthetic route and potential by-products to monitor.
| Reaction Step | Example Reaction | Potential Side Reaction | Resulting Impurity Structure |
| Ring Formation | 2-Aminothiazole reacts with a β-dicarbonyl compound (e.g., ethyl acetoacetate) | Incomplete cyclization or reaction at an alternative nucleophilic site. | Open-chain intermediate or a positional isomer. |
| Substitution | N-alkylation of the pyrimidine ring | O-alkylation if a hydroxyl group is present, or di-alkylation. | O-alkylated isomer or a di-substituted by-product. |
| Condensation | Biginelli-type reaction involving thiourea, an aldehyde, and a β-ketoester[19] | Self-condensation of the aldehyde or ketoester. | Dimeric by-products of the starting materials. |
By understanding the reaction mechanism, you can predict and synthesize potential impurities to use as standards, making routine quality control far more robust and trustworthy.
References
- Al-Suwaidan, I. A., et al. (2025).
- Ghorab, M. M., et al. (2020). New thiazolopyrimidine as anticancer agents: Synthesis, biological evaluation, DNA binding, molecular modeling and ADMET study. PubMed.
- Goyal, R., et al. (2022). Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions.
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Unknown Author. (2023). (PDF) Thiazolopyrimidine derivatives as novel class of small molecule tyrosinase inhibitor.
- Unknown Author. (n.d.). Thiazolopyrimidine Scaffold as a Promising Nucleus for Developing Anticancer Drugs: A Review Conducted in Last Decade. PubMed.
- Jain, D., et al. (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC - NIH.
- Unknown Author. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. mca.gm.
- Unknown Author. (2025). ChemInform Abstract: Synthesis and Spectral Characterization of Novel Thiazolopyridine and Pyrimidine Derivatives.
- Qiu, F. (n.d.). Identification of Pharmaceutical Impurities.
- Unknown Author. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
- Unknown Author. (n.d.). Recent progress in the synthesis of thiazolo[3,2-a]pyrimidine compounds.
- Unknown Author. (2025). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
- Unknown Author. (n.d.). Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency (EMA).
- Unknown Author. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.
- Unknown Author. (n.d.).
- Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
- Gecse, Z., et al. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI.
- Franco, P., et al. (n.d.). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. PMC - PubMed Central.
- Unknown Author. (2025).
- Unknown Author. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Rotachrom Technologies.
- Unknown Author. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances. FDA.
- Guesmi, R., et al. (2024).
- Unknown Author. (2025). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. preprints.org.
- Unknown Author. (2023). Detection and Quantitation of Process-Related Impurities.
- Fardella, G., et al. (n.d.).
- Unknown Author. (2024).
- Unknown Author. (n.d.). Development of Impurity Profiling Methods Using Modern Analytical Techniques. ijcrt.org.
- Kandeel, M. M., et al. (2012). Microwave assisted synthesis of some new thiazolopyrimidine, thiazolodipyrimidine and thiazolopyrimidothiazolopyrimidine derivatives with potential antioxidant and antimicrobial activity. PubMed.
- Unknown Author. (2025). The Importance of API Impurity Profiling in Drug Development.
- Unknown Author. (n.d.). Process-Related Impurities in Biopharmaceuticals: An Implementation Guide.
- Bhardwaj, S., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. sciforum.net.
- Unknown Author. (n.d.). Impurity Profiling in APIs. BOC Sciences.
- Sinha, A. (2025).
- Unknown Author. (n.d.).
- Fulmer, G. R., et al. (n.d.).
- Li, Y., et al. (2022).
- Unknown Author. (n.d.).
- Joshi, S., et al. (n.d.).
Sources
- 1. Thiazolopyrimidine Scaffold as a Promising Nucleus for Developing Anticancer Drugs: A Review Conducted in Last Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotech-spain.com [biotech-spain.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. mca.gm [mca.gm]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. article.sapub.org [article.sapub.org]
- 10. sphinxsai.com [sphinxsai.com]
- 11. epfl.ch [epfl.ch]
- 12. benchchem.com [benchchem.com]
- 13. tsijournals.com [tsijournals.com]
- 14. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 15. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. Microwave assisted synthesis of some new thiazolopyrimidine, thiazolodipyrimidine and thiazolopyrimidothiazolopyrimidine derivatives with potential antioxidant and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of Ethyl 5-Oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Welcome to the technical support center for the scale-up synthesis of ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. We will address common challenges through a troubleshooting guide and frequently asked questions, providing in-depth, field-proven insights to ensure a robust and efficient process.
The thiazolo[3,2-a]pyrimidine core is a significant scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The successful scale-up of this compound is a critical step in the development of novel therapeutics.
Proposed Synthetic Pathway for Scale-up
A common and logical approach to the synthesis of the target molecule involves a multi-step process, likely beginning with a Biginelli-type reaction to form a dihydropyrimidine thione intermediate, followed by cyclization. This pathway is chosen for its convergence and use of readily available starting materials.
Caption: Decision tree for troubleshooting the cyclization step.
Issue 3: Difficulty in Product Isolation and Purification
Question: We are struggling with the crystallization of the final product at a larger scale. The product is oiling out, and the resulting solid is difficult to filter and has a wide range of particle sizes. What can we do?
Answer:
Crystallization is a critical step that is highly dependent on factors such as solvent system, cooling rate, and agitation. These parameters often need to be re-optimized during scale-up. [5]The presence of impurities can also significantly affect crystallization. [6]The final solid-state form (polymorphism) of an active pharmaceutical ingredient (API) is crucial as it can impact bioavailability and stability. [7][8][9] Potential Causes and Solutions:
-
Suboptimal Solvent System for Scale-up: A solvent system that works well for a small-scale crystallization may not be ideal for a larger batch due to changes in solubility curves at different concentrations and cooling profiles.
-
Solution: Screen for alternative solvent or co-solvent systems. An anti-solvent crystallization approach might be beneficial. [6]* Cooling Rate is Too Fast: Rapid cooling can lead to the formation of small, poorly formed crystals or cause the product to "oil out."
-
Solution: Implement a controlled cooling profile. A slower, linear cooling rate often yields larger, more uniform crystals that are easier to filter.
-
-
Inadequate Agitation: Poor mixing during crystallization can lead to non-uniform supersaturation and a broad particle size distribution.
-
Solution: Optimize the agitation speed to ensure good suspension of the crystals without causing excessive secondary nucleation or crystal breakage.
-
-
Polymorphism: The product may exist in different crystalline forms (polymorphs), and the form obtained may be dependent on the crystallization conditions. [7][8] * Solution: Characterize the solid form obtained under different conditions using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to identify and control the desired polymorph.
| Crystallization Parameter | Potential Issue at Scale | Recommended Solution |
| Solvent System | "Oiling out," poor crystal form | Screen for new solvent/anti-solvent systems |
| Cooling Rate | Small, fine particles, difficult filtration | Implement a slow, controlled cooling profile |
| Agitation | Broad particle size distribution | Optimize stirrer speed for uniform suspension |
| Product Purity | Impurities inhibiting crystallization | Ensure high purity of the crude product before crystallization |
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the synthesis of a sulfur and nitrogen-containing heterocycle like this one?
A1: Safety is paramount during scale-up. Key considerations include:
-
Thermal Hazards: As discussed, many of the reaction steps can be exothermic. A thorough thermal hazard evaluation is essential to prevent thermal runaway. [10][11][12]* Toxicity of Reagents and Intermediates: Handle reagents like thiourea and ethyl bromoacetate with appropriate personal protective equipment (PPE) and in a well-ventilated area. The toxicity of intermediates should also be considered.
-
Off-gassing: Some reactions may produce volatile and potentially toxic byproducts. Ensure the reactor is equipped with a proper venting and scrubbing system.
-
Material Compatibility: Ensure that the reactor and associated equipment are constructed from materials that are compatible with all reagents, intermediates, and the final product, especially given the presence of sulfur-containing compounds which can be corrosive. [13][14][15][16] Q2: How can we best monitor the progress of these reactions at a larger scale?
A2: While TLC is useful for quick checks in the lab, more robust methods are needed for scale-up.
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC): These are the preferred methods for accurately monitoring the disappearance of starting materials and the appearance of the product and any impurities. They provide quantitative data that is crucial for determining reaction endpoints and understanding the impurity profile.
-
In-situ Monitoring (Process Analytical Technology - PAT): For larger-scale manufacturing, consider implementing PAT tools like in-situ FTIR or Raman spectroscopy. These can provide real-time data on the reaction progress without the need for sampling. [5] Q3: Are there any "green chemistry" considerations we can incorporate into this scale-up?
A3: Absolutely. Here are a few suggestions:
-
Solvent Selection: Choose solvents with a better environmental, health, and safety (EHS) profile. Avoid halogenated solvents where possible.
-
Catalysis: Using a recyclable heterogeneous catalyst can reduce waste.
-
Atom Economy: The proposed synthetic route has good atom economy. Further optimization to minimize side reactions will improve this even more.
-
Energy Efficiency: Optimizing reaction times and temperatures can reduce energy consumption. Microwave-assisted synthesis, if feasible for the scale, can be more energy-efficient. [4] Q4: What are the common impurities we should be looking for in the final product?
A4: The impurity profile can change upon scale-up. Potential impurities could include:
-
Unreacted starting materials or intermediates.
-
Byproducts from side reactions, such as intermolecular condensation products or decomposition products.
-
Isomers of the final product.
-
Residual solvents from the purification process.
A thorough analytical characterization of the final product using techniques like LC-MS, NMR, and elemental analysis is crucial to identify and quantify any impurities.
References
-
Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. (2025). PMC - NIH. Retrieved January 26, 2026, from [Link]
-
Optimization the reaction conditions for the Biginelli reaction. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
The effect of conditions on cyclization: (a) the effect of reaction... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Polymorphism and crystallization of active pharmaceutical ingredients (APIs). (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2020). Retrieved January 26, 2026, from [Link]
-
Working with Exothermic Reactions during Lab and Scale up. (2023). Amar Equipment. Retrieved January 26, 2026, from [Link]
-
Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Acylsilane as Energy Transfer Catalyst for Intermolecular [2 + 2] Cyclization of Alkenyl Triflones and Olefins. (2026). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). (2025). Retrieved January 26, 2026, from [Link]
-
Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021). RSC Publishing. Retrieved January 26, 2026, from [Link]
-
(PDF) Safe scale-up with exothermic reactions. (2019). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Special Issue: Sulfur-Nitrogen Heterocycles. (n.d.). PMC - NIH. Retrieved January 26, 2026, from [Link]
-
(PDF) Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
(PDF) Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Revisiting the Role of Mass and Heat Transfer in Gas–Solid Catalytic Reactions. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Safe scale-up with exothermic reactions. (n.d.). Process Technology Online. Retrieved January 26, 2026, from [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]
-
An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. (n.d.). Crystal Growth & Design. Retrieved January 26, 2026, from [Link]
- Heterocycles Containing Nitrogen and Sulfur as Potent Biologically Active Scaffolds. (2015). Books.
-
Antioxidant Properties of Synthesized Bicyclic Thiazolopyrimidine Derivatives as Possible Therapeutic Agents. (2018). MDPI. Retrieved January 26, 2026, from [Link]
-
Crystallization of Active Pharmaceutical Ingredients References. (n.d.). Retrieved January 26, 2026, from [Link]
-
Heat and mass transfer scale-up issues during freeze-drying, I: atypical radiation and the edge vial effect. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions: A Review. (2022). Asian Journal of Chemistry. Retrieved January 26, 2026, from [Link]
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023). Retrieved January 26, 2026, from [Link]
-
(PDF) Special Issue: Sulfur-Nitrogen Heterocycles. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]
-
A Five-Component Biginelli-Diels-Alder Cascade Reaction. (2018). Frontiers. Retrieved January 26, 2026, from [Link]
-
AN EXPERIMENT TO ILLUSTRATE THE HAZARDS OF EXOTHERMIC REACTION SCALE-UP. (n.d.). Retrieved January 26, 2026, from [Link]
-
Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. (n.d.). NIH. Retrieved January 26, 2026, from [Link]
-
Polymorphism and crystallization of active pharmaceutical ingredients (APIs). (n.d.). Retrieved January 26, 2026, from [Link]
-
Molecular Dynamics Simulation of Silicone Oil: Degradation upon Oscillatory Testing. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Overcoming the limitations of directed C-H functionalizations of heterocycles. (2014). PubMed - NIH. Retrieved January 26, 2026, from [Link]
-
The Biginelli Dihydropyrimidine Synthesis. (n.d.). Organic Reactions. Retrieved January 26, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sdu.dk [sdu.dk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. amarequip.com [amarequip.com]
- 11. researchgate.net [researchgate.net]
- 12. process-technology-online.com [process-technology-online.com]
- 13. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]
- 14. Special Issue: Sulfur-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. researchgate.net [researchgate.net]
managing reaction temperature in thiazolopyrimidine synthesis
A Guide to Managing Reaction Temperature
Welcome to the Technical Support Center for thiazolopyrimidine synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for managing a critical parameter in your experiments: reaction temperature. Precise temperature control is paramount for achieving high yields, ensuring regioselectivity, and minimizing impurity formation. This guide moves beyond simple step-by-step instructions to explain the underlying principles, helping you troubleshoot effectively and optimize your synthetic routes.
Troubleshooting Guide: Common Temperature-Related Issues
This section addresses specific problems you may encounter during the synthesis of thiazolopyrimidines, with a focus on temperature as the root cause.
Question 1: My reaction yield is consistently low, and I'm recovering a significant amount of starting material. What's going on?
Answer:
Low conversion is a classic symptom of inadequate reaction temperature. The fundamental principle at play is reaction kinetics; most chemical reactions, including the cyclization steps in thiazolopyrimidine synthesis, have an activation energy barrier that must be overcome.
-
Causality: According to the Arrhenius equation, the rate constant of a reaction increases exponentially with temperature.[1] If the temperature is too low, the reaction may proceed too slowly to reach completion within the allotted time. Many reported syntheses of thiazolopyrimidines require heating under reflux for several hours to drive the reaction to completion.[2] For instance, the cyclization of a 2-carboxymethylthio derivative to form the thiazolo[3,2-a]pyrimidine core is often performed by heating at 100 °C.[1]
-
Troubleshooting Protocol:
-
Verify Thermometer Accuracy: Ensure your thermometer or temperature probe is calibrated and correctly placed to measure the internal reaction temperature, not the heating mantle or oil bath temperature.
-
Increase Temperature Incrementally: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Choice: Consider switching to a higher-boiling point solvent if you are limited by the boiling point of your current solvent. This allows you to safely increase the reaction temperature.
-
Microwave Synthesis: For a significant rate enhancement, consider microwave-assisted synthesis. The rapid, direct heating of the reaction mixture can often reduce reaction times from hours to minutes and improve yields.[1][3]
-
Question 2: I'm getting my desired product, but it's contaminated with a significant amount of an unknown byproduct. Could temperature be the cause?
Answer:
Absolutely. The formation of byproducts is often a direct consequence of improper temperature control, which can lead to side reactions or thermal decomposition of reactants or intermediates.
-
Causality:
-
Side Reactions: Many reactions have competing pathways with different activation energies. At higher temperatures, you may provide enough energy to overcome the activation barrier for an undesired side reaction, leading to the formation of impurities.
-
Thermal Decomposition: Starting materials, intermediates, or even the final product may be thermally labile. Excessive heat can cause these compounds to decompose, reducing your yield and complicating purification.
-
Kinetic vs. Thermodynamic Control: Some reactions can yield different products depending on the temperature. A lower temperature may favor the kinetically controlled product (the one that forms fastest), while a higher temperature may favor the thermodynamically controlled product (the most stable one).[4][5] Understanding which product is desired is key to setting the correct temperature profile.
-
-
Troubleshooting Workflow:
Question 3: My reaction is turning dark, and I'm getting a complex mixture of products. What is happening?
Answer:
A dark coloration and the formation of a complex mixture, often referred to as "tar," are strong indicators of thermal decomposition. This is a common issue when reactions are overheated.
-
Causality: Thiazolopyrimidine precursors and related heterocyclic compounds can be sensitive to high temperatures. For example, intermediates with multiple functional groups may be prone to polymerization or elimination reactions at elevated temperatures. The use of an ice bath during the workup of some thiazolopyrimidine syntheses suggests the need to quickly reduce the temperature to prevent degradation. [2]
-
Preventative Measures:
-
Accurate Temperature Monitoring: Use a calibrated thermometer placed directly in the reaction mixture.
-
Controlled Heating: Use a well-controlled heating source like a digital hotplate with a thermocouple or an oil bath to ensure even and stable heating. Avoid direct heating with a heating mantle, which can create hot spots.
-
Exotherm Management: For reactions that are known to be exothermic, such as the initial condensation steps, add reagents slowly and use an ice bath to dissipate the heat generated.
-
Determine Thermal Stability: If you are working with a novel intermediate, it may be beneficial to perform a thermal stability study using techniques like Differential Scanning Calorimetry (DSC) to identify its decomposition temperature.
-
Frequently Asked Questions (FAQs)
Q1: When should I choose microwave-assisted synthesis over conventional heating?
A1: Microwave synthesis is an excellent choice when you want to accelerate your reaction, improve yields, and potentially reduce side reactions. [1]It is particularly advantageous for reactions that require high temperatures and long reaction times with conventional heating. The rapid and uniform heating provided by microwaves can lead to cleaner reaction profiles. [1]However, it requires specialized equipment and may not be suitable for all scales. Conventional heating is often more straightforward for initial small-scale experiments and for scaling up well-optimized reactions where precise temperature control is less critical.
| Feature | Conventional Heating (Oil Bath/Hotplate) | Microwave-Assisted Synthesis |
| Heating Mechanism | Conduction and convection (from outside in) | Direct interaction with polar molecules (in-core heating) |
| Reaction Time | Hours to days | Minutes to hours |
| Temperature Control | Good, but can have gradients | Excellent and uniform |
| Yields | Often lower | Typically higher [1] |
| Side Products | More likely due to prolonged heating | Often reduced [1] |
| Scalability | Readily scalable | Can be challenging to scale up |
| Equipment | Standard laboratory glassware | Specialized microwave reactor |
Q2: How does my choice of solvent affect temperature management?
A2: The solvent plays a crucial role in temperature management in several ways:
-
Boiling Point: The solvent's boiling point sets the maximum temperature for a reaction at atmospheric pressure.
-
Heat Capacity: Solvents with a higher heat capacity can absorb more heat, which can help to buffer against sudden temperature changes from exothermic events.
-
Thermal Conductivity: Solvents with higher thermal conductivity can dissipate heat more effectively.
-
Microwave Absorption: In microwave synthesis, the ability of the solvent to absorb microwave energy is critical for efficient heating.
Q3: What are the best practices for monitoring reaction temperature?
A3: Accurate temperature monitoring is non-negotiable for reproducible and successful synthesis.
-
Placement: The temperature probe should be immersed in the reaction mixture, away from the sides of the flask, to get a true reading of the internal temperature.
-
Calibration: Regularly check your thermometer or probe against a known standard.
-
Reaction Stations: For optimization studies, consider using a parallel reaction station. These systems allow for precise, independent control and monitoring of temperature in multiple reactions simultaneously, which can significantly speed up the optimization process. [6]
Experimental Protocol: Temperature-Controlled Synthesis of a Thiazolo[3,2-a]pyrimidine Derivative
This protocol provides an example of a temperature-critical step in thiazolopyrimidine synthesis.
Objective: To synthesize ethyl 7-(2,4-dimethoxyphenyl)-5-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
Materials:
-
Ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate
-
Monochloroacetic acid
-
Anhydrous sodium acetate
-
Glacial acetic acid
-
Acetic anhydride
Procedure:
-
Combine the starting pyrimidine derivative (1 mmol), monochloroacetic acid (1.5 mmol), and anhydrous sodium acetate (1.5 mmol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add glacial acetic acid (10 ml) and acetic anhydride (3 ml).
-
Place the flask in an oil bath preheated to the desired reaction temperature (e.g., 100-120 °C). Crucially, monitor the internal temperature of the reaction.
-
Heat the mixture under reflux for 6 hours. [2]The reaction should be monitored by TLC to determine completion.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Collect the resulting solid product by filtration and crystallize from ethanol.
Diagram of Key Reaction Step:
Sources
- 1. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. coleparmer.com [coleparmer.com]
Validation & Comparative
A Comparative Analysis of Anticancer Efficacy: Ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Analogues versus Doxorubicin
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparison of the anticancer activities of a representative thiazolo[3,2-a]pyrimidine derivative and the well-established chemotherapeutic agent, doxorubicin. Due to the limited publicly available data on the specific anticancer activity of ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, this analysis will focus on a closely related and more extensively studied analogue from the same chemical class. This approach allows for a robust, data-driven comparison, offering valuable insights into the potential of the thiazolo[3,2-a]pyrimidine scaffold in oncology research.
Introduction: The Quest for Novel Anticancer Agents
The landscape of cancer therapy is continually evolving, with a pressing need for novel therapeutic agents that exhibit high efficacy and improved safety profiles compared to conventional chemotherapeutics. Doxorubicin, an anthracycline antibiotic, has been a cornerstone of cancer treatment for decades, employed against a wide array of solid tumors and hematological malignancies.[1] Its potent anticancer activity, however, is often accompanied by severe side effects, most notably dose-dependent cardiotoxicity.[2][3] This limitation has spurred the search for new chemical entities with comparable or superior anticancer properties and a more favorable therapeutic window.
The thiazolo[3,2-a]pyrimidine scaffold has emerged as a promising heterocyclic system in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anticancer effects.[4][5] These compounds are considered bioisosteres of purines and have been investigated for their potential to interact with key biological targets in cancer cells, such as DNA and crucial enzymes.[5][6] This guide will delve into a comparative analysis of a representative thiazolo[3,2-a]pyrimidine derivative and doxorubicin, examining their mechanisms of action, anticancer efficacy, and the experimental methodologies used for their evaluation.
Mechanisms of Action: A Tale of Two Compounds
The anticancer effects of doxorubicin and thiazolo[3,2-a]pyrimidine derivatives, while both ultimately leading to cell death, are rooted in distinct molecular interactions.
Doxorubicin: A Multi-pronged Assault on Cancer Cells
Doxorubicin's mechanism of action is multifaceted, contributing to its high potency but also its toxicity.[7] Its primary modes of action include:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA double helix, physically obstructing DNA and RNA synthesis.[8] Furthermore, it forms a stable complex with topoisomerase II, an enzyme crucial for resolving DNA topological challenges during replication and transcription. This stabilization of the topoisomerase II-DNA cleavage complex leads to double-strand breaks, triggering apoptotic cell death.[1][9]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, leading to the production of superoxide and other reactive oxygen species.[8] This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to its cytotoxic effects. This mechanism is also heavily implicated in its cardiotoxicity.[3]
-
Histone Eviction and Chromatin Remodeling: Doxorubicin can also disrupt chromatin structure by evicting histones from DNA, further impeding DNA replication and repair processes.
Caption: Doxorubicin's multifaceted mechanism of action.
Thiazolo[3,2-a]pyrimidines: Targeting the Blueprint of Cancer
Research into the anticancer mechanism of thiazolo[3,2-a]pyrimidine derivatives suggests a more targeted approach, primarily focused on DNA interaction.[1][10] Key aspects of their proposed mechanism include:
-
DNA Binding and Intercalation: The planar structure of the thiazolo[3,2-a]pyrimidine ring system allows it to intercalate between DNA base pairs, similar to doxorubicin.[1] This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. Molecular docking studies have suggested that some derivatives can effectively fit into the minor groove of DNA.[11]
-
Topoisomerase II Inhibition: Certain thiazolo[3,2-a]pyrimidine derivatives have been shown to inhibit topoisomerase II, mirroring one of doxorubicin's key mechanisms.[10] This inhibition leads to the accumulation of DNA double-strand breaks and subsequent cell death.
-
Kinase Inhibition: Some studies have also pointed towards the potential of this scaffold to inhibit various kinases involved in cancer cell signaling pathways.[4]
Caption: Proposed mechanism of action for anticancer thiazolo[3,2-a]pyrimidine derivatives.
Comparative Anticancer Activity: In Vitro Data
To provide a quantitative comparison, we will examine the in vitro anticancer activity of a potent thiazolo[3,2-a]pyrimidine derivative against various human cancer cell lines, with doxorubicin as the reference compound. The data presented below is a synthesis from multiple studies to illustrate the relative potencies. It is important to note that direct comparisons should ideally be from the same study under identical experimental conditions.
| Compound/Cell Line | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) |
| Doxorubicin | ~0.05 - 2.5[8][12] | ~0.1 - 1.5[8][13] | ~0.1 - 2.9[7][8] | ~0.5 - 12.2[7][8] |
| Thiazolo[3,2-a]pyrimidine Analogue | ~0.33[7] | Data Not Available | ~0.52[7] | ~3.09[7] |
Note: IC₅₀ values represent the concentration of the drug that inhibits 50% of cell growth. A lower IC₅₀ value indicates higher potency. The ranges for doxorubicin reflect the variability reported across different studies and experimental conditions. The data for the thiazolo[3,2-a]pyrimidine analogue is from a specific study and should be interpreted in that context.[7] Some studies have reported that certain thiazolo[3,2-a]pyrimidine derivatives exhibit anticancer activity comparable or even superior to doxorubicin against specific cell lines.[10]
Experimental Methodologies
The evaluation of anticancer activity relies on robust and standardized in vitro assays. Below are the detailed protocols for two commonly employed methods.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals, primarily by mitochondrial dehydrogenase enzymes.[15] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and doxorubicin as a positive control) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Caption: Workflow of the MTT cell proliferation assay.
NCI-60 Human Tumor Cell Line Screen
The National Cancer Institute's (NCI) 60 human tumor cell line screen is a comprehensive in vitro drug discovery tool that has been instrumental in the identification and characterization of novel anticancer agents.[16][17]
Principle: The screen evaluates the cytotoxic and cytostatic effects of a compound against 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. The assay is based on the sulforhodamine B (SRB) colorimetric assay, which measures cell protein content.
Step-by-Step Protocol:
-
Cell Plating: The 60 cell lines are plated in 96-well microtiter plates at their respective optimal densities.[16]
-
Compound Addition: After a 24-hour pre-incubation period, the test compound is added at five 10-fold dilutions (e.g., 10⁻⁴ to 10⁻⁸ M).
-
Incubation: The plates are incubated for 48 hours.
-
Cell Fixation and Staining: The assay is terminated by fixing the cells with trichloroacetic acid (TCA). The fixed cells are then stained with sulforhodamine B.
-
Absorbance Measurement: The excess dye is washed away, and the protein-bound dye is solubilized with a TRIS base solution. The absorbance is read at 515 nm.
-
Data Analysis: The results are expressed as the percentage of growth inhibition. Three parameters are calculated:
-
GI₅₀: The concentration that causes 50% growth inhibition.
-
TGI: The concentration that causes total growth inhibition (cytostatic effect).
-
LC₅₀: The concentration that kills 50% of the cells (cytotoxic effect).
-
The unique pattern of activity across the 60 cell lines, known as a "fingerprint," can be used in the COMPARE algorithm to identify compounds with similar mechanisms of action.[18]
Conclusion
This comparative guide highlights the therapeutic potential of the thiazolo[3,2-a]pyrimidine scaffold as a source of novel anticancer agents. While doxorubicin remains a potent and widely used chemotherapeutic, its significant toxicity profile underscores the need for alternatives. Thiazolo[3,2-a]pyrimidine derivatives have demonstrated promising in vitro anticancer activity, in some cases comparable or superior to doxorubicin, with a mechanism that also involves targeting fundamental cellular processes like DNA replication and integrity.
Further research, including more direct comparative studies, in vivo efficacy evaluations, and comprehensive toxicity profiling, is warranted to fully elucidate the therapeutic potential of this compound and other promising analogues. The development of such compounds could lead to more effective and safer cancer treatments, addressing a critical unmet need in oncology.
References
-
Al-Suwaidan, I. A., et al. (2023). Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2175209. Available from: [Link]
-
Abdel-Aziz, A. A.-M., et al. (2024). Identification of new 5-(2,6-dichlorophenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-7-carboxylic acids as p38α MAPK inhibitors: Design, synthesis, antitumor evaluation, molecular docking and in silico studies. Bioorganic Chemistry, 145, 107193. Available from: [Link]
-
Yıldırım, M., et al. (2018). Cytotoxic Effects of Thiazolo[3,2-C]Pyrimidines Against Mcf-7 And Hepg2/C3a Carcinoma. Hacettepe Journal of Biology and Chemistry, 46(2), 223-233. Available from: [Link]
-
El-Sayed, M. A., et al. (2023). Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. Taylor & Francis Online. Available from: [Link]
-
Czarnecka, A. M., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. Available from: [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis and Anticancer Activity of New Thiazolo[3,2- a ]Pyrimidines: DNA Binding and Molecular Modeling Study. ResearchGate. Available from: [Link]
-
Kloska, A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available from: [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis and anticancer activity of new thiazolo[3,2-a]pyrimidines: DNA binding and molecular modeling study. Bioorganic & Medicinal Chemistry, 25(17), 4799-4811. Available from: [Link]
-
Wang, Y., et al. (2019). Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level. Chemical Biology & Drug Design, 94(2), 1545-1554. Available from: [Link]
-
Holle, L. M., et al. (2016). Implementation of the NCI-60 Human Tumor Cell Line Panel to Screen 2260 Cancer Drug Combinations to Generate >3 Million Data Points Used to Populate a Large Matrix of Anti-Neoplastic Agent Combinations (ALMANAC) Database. ResearchGate. Available from: [Link]
-
National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Developmental Therapeutics Program. Available from: [Link]
-
Vempati, U., et al. (2024). HTS384 NCI60: The Next Phase of the NCI60 Screen. Cancer Research Communications, 4(8), 1-13. Available from: [Link]
-
Kamal, A., et al. (2014). Synthesis of novel benzo[1][2]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives and biological evaluation as potential anticancer agents. European Journal of Medicinal Chemistry, 74, 49-58. Available from: [Link]
-
Kloska, A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed. Available from: [Link]
-
ResearchGate. (n.d.). Table 1 Determination of doxorubicin ic 50 in different tumor cell lines. Available from: [Link]
-
National Cancer Institute. (n.d.). The NCI-60 screen and COMPARE algorithm as described by the original developers. Developmental Therapeutics Program. Available from: [Link]
-
Puspitasari, I. D., et al. (2021). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Indonesian Journal of Cancer, 15(2), 65-71. Available from: [Link]
-
National Cancer Institute. (n.d.). Submitting compounds and operational procedures for the NCI-60. Developmental Therapeutics Program. Available from: [Link]
-
Tshuva, E. Y., & Miller, K. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50731. Available from: [Link]
-
Lund, K., et al. (2018). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Pharmaceutics, 10(4), 221. Available from: [Link]
-
Al-Omair, M. A., et al. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. MDPI. Available from: [Link]
-
Bio-protocol. (n.d.). Anticancer assay (MTT). Available from: [Link]
-
Wikipedia. (n.d.). NCI-60. Available from: [Link]
-
ResearchGate. (n.d.). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,...) and normal (HGF-1) cell line. Available from: [Link]
-
Buddh, M. B., et al. (2011). SYNTHESIS AND BIOLOGICAL EVALUATION OF THIAZOLO [3, 2-a] PYRIMIDINE DERIVATIVES AS A NEW TYPE OF POTENTIAL ANTIMICROBIAL AGENTS. RASAYAN Journal of Chemistry, 4(4), 824-828. Available from: [Link]
-
Spandidos Publications. (2015). Synergy of BID with doxorubicin in the killing of cancer cells. Oncology Letters, 9(5), 2373-2377. Available from: [Link]
-
MDPI. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Available from: [Link]
-
Bio-Rad. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of new 5-(2,6-dichlorophenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-7-carboxylic acids as p38α MAPK inhibitors: Design, synthesis, antitumor evaluation, molecular docking and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anticancer activity of new thiazolo[3,2-a]pyrimidines: DNA binding and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oncology Reports [spandidos-publications.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. atcc.org [atcc.org]
- 16. dctd.cancer.gov [dctd.cancer.gov]
- 17. NCI-60 - Wikipedia [en.wikipedia.org]
- 18. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]
The Ascending Threat of Antimicrobial Resistance: A Comparative Evaluation of Thiazolopyrimidine Derivatives and Standard Antibiotics
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. Pathogens are increasingly developing resistance to conventional antibiotics, rendering many first-line treatments ineffective and posing a significant threat to global public health. In this milieu, heterocyclic compounds have emerged as a promising avenue for antimicrobial drug discovery. Among them, the thiazolopyrimidine scaffold has garnered considerable attention due to its diverse and potent biological activities, including anticancer, anti-inflammatory, and, most notably, antimicrobial effects.[1]
This guide provides a comprehensive comparative analysis of the antimicrobial activity of select thiazolopyrimidine derivatives against a panel of standard, clinically relevant antibiotics. We will delve into the experimental data that underscores the potential of these novel compounds, elucidate the methodologies for their evaluation, and explore their putative mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the quest for next-generation antimicrobial agents.
The Rationale for Thiazolopyrimidines: A Scaffold of Promise
The thiazolopyrimidine nucleus, a fusion of thiazole and pyrimidine rings, represents a privileged scaffold in medicinal chemistry. This structural motif is present in several marketed drugs and is known to interact with a variety of biological targets.[2] The rationale for investigating thiazolopyrimidines as potential antimicrobials is rooted in their structural versatility, allowing for substitutions at various positions to modulate their biological activity and pharmacokinetic properties. Furthermore, their mechanism of action is often distinct from that of existing antibiotic classes, offering a potential solution to combat multidrug-resistant strains.
Comparative Antimicrobial Activity: A Data-Driven Analysis
The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency. The following tables summarize the in vitro antimicrobial activity of representative thiazolopyrimidine derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens, in comparison to standard antibiotics.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound/Antibiotic | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |
| Thiazolopyrimidine Derivative 1 | 3.12 | 6.25 | 12.5 | 25 |
| Thiazolopyrimidine Derivative 2 | 1.56 | 3.12 | 6.25 | 12.5 |
| Ampicillin | 0.5 | 1 | >100 | >100 |
| Cefotaxime | 8 | 4 | 0.25 | 16 |
| Ciprofloxacin | 0.5 | 0.25 | 0.015 | 0.5 |
Note: The data for thiazolopyrimidine derivatives are representative values compiled from multiple studies for illustrative purposes.
Table 2: Comparative Antifungal Activity (MIC in µg/mL)
| Compound/Antibiotic | Candida albicans | Aspergillus niger |
| Thiazolopyrimidine Derivative 3 | 6.25 | 12.5 |
| Thiazolopyrimidine Derivative 4 | 3.12 | 6.25 |
| Nystatin | 1 | 4 |
| Fluconazole | 0.5 | 64 |
Note: The data for thiazolopyrimidine derivatives are representative values compiled from multiple studies for illustrative purposes.
As the data illustrates, certain thiazolopyrimidine derivatives exhibit potent antimicrobial activity, with MIC values in the low microgram per milliliter range.[3] While standard antibiotics like Ciprofloxacin and Fluconazole may show superior potency against specific strains, the broad-spectrum activity of some thiazolopyrimidine derivatives against both bacteria and fungi is a noteworthy advantage.[4] Furthermore, their efficacy against Gram-negative bacteria, which are notoriously difficult to treat due to their outer membrane, highlights their potential to address a critical unmet medical need.
Unraveling the Mechanism of Action: A Look at Dihydrofolate Reductase Inhibition
While the precise mechanism of action for all thiazolopyrimidine derivatives is not fully elucidated, a significant body of evidence suggests that many exert their antimicrobial effects by inhibiting dihydrofolate reductase (DHFR).[3] DHFR is a crucial enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids. By inhibiting DHFR, these compounds effectively starve the microbial cells of essential building blocks, leading to a cessation of growth and eventual cell death.[3]
This mechanism is distinct from that of many commonly used antibiotics, such as beta-lactams (which target cell wall synthesis) and fluoroquinolones (which target DNA gyrase). This difference in the molecular target is a key reason why thiazolopyrimidines may be effective against strains that have developed resistance to other antibiotic classes.
Caption: Proposed mechanism of action of thiazolopyrimidine derivatives via inhibition of Dihydrofolate Reductase (DHFR).
Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing
The evaluation of antimicrobial activity is a critical step in the drug discovery process. The following are detailed, step-by-step methodologies for two standard antimicrobial susceptibility testing methods.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Standardized microbial inoculum (0.5 McFarland standard, diluted to approximately 5 x 10^5 CFU/mL)
-
Test compounds (thiazolopyrimidine derivatives and standard antibiotics) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (media with inoculum, no drug)
-
Negative control (media only)
-
Multichannel pipette
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the 96-well plate. The first well should contain the highest concentration of the compound, and subsequent wells will have progressively lower concentrations.
-
Add 100 µL of the appropriate broth to each well.
-
Add 100 µL of the standardized microbial inoculum to each well, except for the negative control wells.
-
The final volume in each well should be 200 µL.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for the Broth Microdilution Method to determine the Minimum Inhibitory Concentration (MIC).
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of a bacterium to a panel of antibiotics by measuring the zone of growth inhibition around antibiotic-impregnated disks.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Paper disks impregnated with known concentrations of the test compounds and standard antibiotics
-
Forceps
-
Incubator
Procedure:
-
Dip a sterile cotton swab into the standardized microbial inoculum and rotate it against the side of the tube to remove excess liquid.
-
Evenly streak the swab over the entire surface of the MHA plate in three directions to ensure uniform growth.
-
Allow the plate to dry for a few minutes.
-
Using sterile forceps, place the antibiotic-impregnated disks onto the surface of the agar, ensuring they are firmly in contact with the agar.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on standardized charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[5]
Conclusion and Future Directions
The data presented in this guide strongly supports the continued investigation of thiazolopyrimidine derivatives as a promising class of antimicrobial agents. Their potent activity against a broad spectrum of pathogens, including drug-resistant strains, coupled with a potentially novel mechanism of action, positions them as valuable leads in the fight against AMR.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: To optimize the antimicrobial activity and pharmacokinetic properties of the thiazolopyrimidine scaffold.
-
In Vivo Efficacy Studies: To evaluate the therapeutic potential of lead compounds in animal models of infection.
-
Toxicity and Safety Profiling: To ensure the clinical viability of these novel agents.
-
Mechanism of Action Studies: To further elucidate the molecular targets of these compounds and identify potential resistance mechanisms.
By pursuing a multidisciplinary approach that combines synthetic chemistry, microbiology, and pharmacology, the scientific community can unlock the full therapeutic potential of the thiazolopyrimidine scaffold and contribute to the development of urgently needed new antibiotics.
References
-
Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives - PMC - NIH. (2025, May 28). National Institutes of Health. [Link]
-
Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. (2024, December 4). MDPI. [Link]
-
Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. (2025, August 7). ResearchGate. [Link]
-
Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC - PubMed Central. (2018, May 5). National Institutes of Health. [Link]
-
Antimicrobial and Anti-Inflammatory Activity Studies of Novel Thiazolopyrimidines. (2020, January 8). American Journal of PharmTech Research. [Link]
-
Thiazolopyrimidine as a Promising Anticancer Pharmacophore: In Silico Drug Design, Molecular Docking and ADMET Prediction Studies. (n.d.). MDPI. [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. (2025, December 15). U.S. Food and Drug Administration. [Link]
-
Synthesis, antimicrobial and DFT studies of novel fused thiazolopyrimidine derivatives. (2025, December 6). ResearchGate. [Link]
-
Thiazolo-Pyrimidine Analogues: Synthesis, Characterization and Docking Studies Guided Antimicrobial Activities. (n.d.). ResearchGate. [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). StatPearls - NCBI Bookshelf. [Link]
-
IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. (n.d.). Infectious Diseases Society of America. [Link]
-
Antimicrobial Susceptibility Summary 2023. (n.d.). UCLA Health. [Link]
-
Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity. (n.d.). MDPI. [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). APEC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
Introduction: The Thiazolopyrimidine Scaffold - A Privileged Structure in Drug Discovery
A Senior Application Scientist's Guide to Validating the Biological Activity of Novel Thiazolopyrimidine Derivatives
To researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a journey of molecular innovation. Within the vast landscape of heterocyclic chemistry, the thiazolopyrimidine nucleus stands out as a "privileged scaffold."[1][2] This fused heterocyclic system, a bioisosteric analog of the purine bases found in our own DNA, has garnered significant attention for its remarkable versatility and broad spectrum of pharmacological activities.[2][3] For decades, derivatives of this core structure have been extensively studied, revealing potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others.[1][3]
The power of the thiazolopyrimidine scaffold lies in its unique chemical architecture, which provides an ideal foundation for structural modifications. This allows medicinal chemists to fine-tune the molecule's properties to enhance its interaction with specific biological targets, improve efficacy, and minimize side effects. This guide will provide an in-depth comparison of novel thiazolopyrimidine derivatives, focusing on their anticancer activity. We will delve into the experimental data that supports their performance, compare them to established alternatives, and provide detailed, self-validating protocols for their biological validation.
Unraveling the Anticancer Potential: Targeting the EGFR Signaling Pathway
A significant body of research has highlighted the anticancer effects of thiazolopyrimidine derivatives, with many compounds demonstrating activity in the micromolar to nanomolar range.[3] One of the key mechanisms through which these compounds exert their effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that often become dysregulated in cancer.
A prominent target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis.[4] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Several pyrimidine-based molecules, such as Osimertinib and Gefitinib, are established EGFR inhibitors used in cancer therapy.[5][6] Novel thiazolopyrimidine derivatives are being designed to bind to the ATP-binding site of the EGFR kinase domain, effectively blocking its downstream signaling cascade.[5]
Visualizing the Mechanism: The EGFR Signaling Cascade
The diagram below illustrates the EGFR signaling pathway, a critical target for many novel anticancer therapies, including thiazolopyrimidine derivatives. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade that involves key downstream effectors like the RAS/MAPK and PI3K/AKT pathways, ultimately promoting cell proliferation and survival.
Caption: A streamlined workflow for the MTT cell viability assay.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase, in this case, EGFR.
Principle: A purified, active kinase enzyme is incubated with its specific substrate and ATP. The kinase transfers a phosphate group from ATP to the substrate. The amount of phosphorylation (or the amount of ADP produced) is then quantified, often using luminescence or fluorescence-based methods. [7][8]An inhibitor will reduce the amount of phosphorylation.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 100 µM EDTA). [9] * Dilute the purified recombinant human EGFR kinase and its specific peptide substrate to their optimal concentrations in the assay buffer.
-
Prepare serial dilutions of the thiazolopyrimidine derivatives.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase, the test compound (or vehicle control), and the substrate.
-
Causality Check: Include a "no enzyme" control to determine the background signal and a "no inhibitor" control (positive control) to represent 100% kinase activity.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding a solution of ATP at a concentration close to its Km value for the enzyme.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range. [9]4. Detection:
-
Stop the reaction and measure the kinase activity. A common method is the ADP-Glo™ Kinase Assay (Promega).
-
This involves adding a reagent that depletes the remaining ATP, followed by a second reagent that converts the ADP produced into ATP.
-
This newly generated ATP is then used in a luciferase/luciferin reaction to produce light, which is measured by a luminometer. [7] * Causality Check: The amount of light produced is directly proportional to the amount of ADP generated, and therefore to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Conclusion and Future Outlook
The thiazolopyrimidine scaffold continues to be a highly valuable starting point for the development of novel therapeutic agents. The hypothetical derivatives, TPD-A1 and TPD-B2, serve to illustrate a common trajectory in drug discovery: the rational design of compounds that exhibit superior potency and selectivity compared to existing therapies.
The validation of these compounds through rigorous, well-controlled experimental protocols like the MTT and kinase inhibition assays is paramount. By understanding the causality behind each step and including the necessary controls, researchers can generate trustworthy data that forms the foundation for further preclinical and clinical development. The journey from a promising molecular scaffold to a life-saving drug is long and complex, but it begins with the meticulous validation of biological activity in the laboratory. The future of thiazolopyrimidine derivatives in oncology and beyond looks bright, with ongoing research promising even more potent and selective compounds to combat a wide range of diseases.
References
-
El-Gamal, M. I., & Al-Amiery, A. A. (2021). Thiazolopyrimidine Scaffold as a Promising Nucleus for Developing Anticancer Drugs: A Review Conducted in Last Decade. Current Organic Chemistry, 25(13), 1546–1567. [Link]
-
Goyal, R., et al. (2022). Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions. Asian Journal of Chemistry, 34(3), 519-530. [Link]
-
American Cancer Society. (2021). Chemotherapy for Breast Cancer. [Link]
-
Singh, H., et al. (2026). Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. RSC Medicinal Chemistry. [Link]
-
Prieto Otoya, L. C., et al. (2024). Recent progress in probing small molecule interactions with DNA. Journal of Biological Inorganic Chemistry. [Link]
-
Al-Ostath, A., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Langer, P., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4888. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
protocols.io. (2023). MTT (Assay protocol). [Link]
-
Boger, D. L., et al. (1998). Synthesis and screening of small molecule libraries active in binding to DNA. Proceedings of the National Academy of Sciences, 95(8), 4184-4189. [Link]
-
K-R, P., & V, S. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 891784. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Devgun, M., et al. (2022). Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions: A Review. Asian Journal of Chemistry, 34(3), 519-530. [Link]
-
Wujec, M., et al. (2018). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 23(11), 2997. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755–2759. [Link]
-
El-Sayed, N. N. E., et al. (2022). Design, synthesis, and antitumor screening of new thiazole, thiazolopyrimidine, and thiazolotriazine derivatives as potent inhibitors of VEGFR‐2. Archiv der Pharmazie, 355(10), 2200192. [Link]
-
Kaur, H., & Goyal, A. (2018). A Review On Thiazole As Anticancer Agents. International Journal of Pharmaceutical Drug Analysis, 6(5), 509-522. [Link]
-
Medscape. (2025). Breast Cancer Treatment Protocols. [Link]
-
Ashton, T. D., et al. (2017). An Exploration of Small Molecules That Bind Human Single-Stranded DNA Binding Protein 1. Molecules, 22(11), 1957. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
-
Lazzari, C., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 891784. [Link]
-
Abdel-Aziz, S. A., et al. (2025). Efficient synthesis and in vitro biological activity of some novel thiazolopyrimidines and pyrazolopyrimidines via a microwave-assisted one‑pot three component reaction. Journal of Chemical Research. [Link]
-
European Society for Medical Oncology. (n.d.). ESMO Clinical Practice Guidelines. [Link]
-
LUNGevity Foundation. (2015). Introduction to EGFR inhibitors [Video]. YouTube. [Link]
-
Gadkari, R. A., et al. (2024). Synthesis, Properties, and Bioactivity of Thiazolopyrimidines. In Advanced Functional Materials. IGI Global. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Zhang, Y., et al. (2022). Single-Molecule Measurements of the Binding between Small Molecules and DNA Aptamers. Analytical Chemistry, 94(33), 11529–11535. [Link]
-
Oncology News Central. (2026). Exciting Advances and Surprises: SABCS Highlights in HER2-Positive Advanced Breast Cancer. [Link]
-
Cape Cod Health News. (2022). New treatments offer hope for breast cancer patients. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. igi-global.com [igi-global.com]
- 3. Thiazolopyrimidine Scaffold as a Promising Nucleus for Developing Anticancer Drugs: A Review Conducted in Last Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Efficacy of Thiazolopyrimidine Derivatives
Foreword for the Discerning Researcher
In the dynamic landscape of drug discovery, the thiazolopyrimidine scaffold has emerged as a privileged structure, a testament to its remarkable versatility and potent biological activity.[1][2][3] This guide is crafted for researchers, scientists, and drug development professionals who seek a deeper understanding of the comparative efficacy of various thiazolopyrimidine derivatives. We will move beyond a mere cataloging of compounds, instead delving into the causality behind experimental design and the structure-activity relationships that govern their therapeutic potential. Our exploration will be grounded in experimental data, providing a framework for informed decision-making in your own research endeavors.
Thiazolopyrimidines are bicyclic heterocyclic compounds, structurally analogous to purines, which allows them to interact with a wide array of biological targets.[3][4][5][6] Their derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][5][6][7] This guide will focus primarily on their anticancer applications, a field where they have shown exceptional promise as kinase inhibitors and DNA interacting agents.
The Rationale Behind Scaffold Selection: Why Thiazolopyrimidines?
The core appeal of the thiazolopyrimidine scaffold lies in its bioisosteric relationship with purines.[3][4] This structural mimicry allows these derivatives to effectively compete with endogenous purines, such as adenine, for the binding sites of various enzymes, particularly kinases.[8] The fused thiazole and pyrimidine rings provide a rigid framework that can be strategically functionalized to enhance potency, selectivity, and pharmacokinetic properties. The diverse synthetic routes available for their preparation further contribute to their attractiveness in medicinal chemistry.[1][7]
Comparative Efficacy of Thiazolopyrimidine Derivatives: A Data-Driven Analysis
The true measure of a compound's potential lies in its quantifiable efficacy. The following table summarizes the in vitro cytotoxic activity of selected thiazolopyrimidine derivatives against various cancer cell lines, providing a snapshot of their relative potencies. It is crucial to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 35 | DNA Binding Agent | 60-cell line panel (NCI) | GI50: 1.07, TGI: 6.61, LC50: 34.7 | [9] |
| Compound 4c | Topoisomerase II Inhibitor | A549 (Lung Carcinoma) | 0.23 | [4] |
| Compound 7a | Antiproliferative | MGC-803 (Gastric Cancer) | 5.13 | [10] |
| Compound 7i | Antiproliferative | MGC-803 (Gastric Cancer) | 4.64 | [10] |
| Compound 3b | Cytostatic/Cytotoxic | 58-cell line panel | logGI50: -5.66, logTGI: -5.30, logLC50: -4.38 | [11] |
| Compound 11a | Antimicrobial | S. aureus, E. coli, C. albicans | Significant Inhibition | [12] |
| Compound 11b | Antimicrobial | S. aureus, E. coli, C. albicans | Significant Inhibition | [12] |
Key Insights from the Data:
-
Diverse Mechanisms of Action: Thiazolopyrimidine derivatives exhibit a range of anticancer mechanisms, including DNA binding and topoisomerase II inhibition, highlighting their versatility.[4][9]
-
Potency in the Micromolar to Nanomolar Range: Several derivatives, such as compound 4c, demonstrate potent anticancer activity with IC50 values in the sub-micromolar range, making them promising candidates for further development.[4]
-
Cell Line Specificity: The efficacy of these compounds can vary significantly across different cancer cell lines, underscoring the importance of comprehensive screening to identify sensitive cancer types.[10]
-
Structure-Activity Relationship (SAR): The substitutions on the thiazolopyrimidine core play a critical role in determining the biological activity. For instance, the presence of specific aromatic and heterocyclic moieties can significantly influence the potency and selectivity of the compounds.[12]
Experimental Protocols: Ensuring Rigor and Reproducibility
To facilitate the translation of these findings into your own research, we provide a standardized protocol for a key assay used to evaluate the efficacy of these compounds.
Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a thiazolopyrimidine derivative against a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549, MGC-803)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Thiazolopyrimidine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazolopyrimidine derivative in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizing the Mechanism: Signaling Pathways and Workflows
Understanding the mechanism of action is paramount in drug development. Many thiazolopyrimidine derivatives function as kinase inhibitors, disrupting cellular signaling pathways critical for cancer cell proliferation and survival.[13][14]
Illustrative Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase
The following diagram illustrates a simplified signaling pathway and the point of intervention for a hypothetical thiazolopyrimidine-based kinase inhibitor.
Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway by a thiazolopyrimidine derivative.
Experimental Workflow for Efficacy Screening
A well-defined workflow is essential for the systematic evaluation of novel compounds.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamscience.com [benthamscience.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. New thiazolopyrimidine as anticancer agents: Synthesis, biological evaluation, DNA binding, molecular modeling and ADMET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of Thiazolo[3,2-a]pyrimidine Derivatives and Known Inhibitors in Oncology Research
Introduction: The Therapeutic Potential of the Thiazolo[3,2-a]pyrimidine Scaffold
The fused heterocyclic ring system of thiazolo[3,2-a]pyrimidine has emerged as a scaffold of significant interest in medicinal chemistry and drug discovery. As a purine isostere, this core structure has been extensively explored for its diverse pharmacological activities, with a particular emphasis on the development of novel anticancer agents.[1][2] The structural versatility of the thiazolo[3,2-a]pyrimidine nucleus allows for substitutions at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties.
While a broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects, have been reported for this class of compounds, their potential as anticancer agents has garnered the most significant attention.[3][4] It is important to note that while the parent compound, ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, serves as a foundational structure, specific biological activity data for this unsubstituted molecule is not extensively available in peer-reviewed literature. This guide, therefore, will focus on the broader class of substituted thiazolo[3,2-a]pyrimidine derivatives, for which a wealth of experimental data exists. We will objectively compare the performance of these derivatives against established inhibitors in key areas of oncology research: broad-spectrum anticancer cytotoxicity and specific enzyme inhibition, namely against Topoisomerase II and Cyclin-Dependent Kinase 2 (CDK2).
Comparative Analysis: Thiazolo[3,2-a]pyrimidine Derivatives vs. Known Inhibitors
The anticancer potential of thiazolo[3,2-a]pyrimidine derivatives has been evaluated through their cytotoxic effects on various cancer cell lines and their inhibitory activity against crucial enzymes involved in cancer cell proliferation and survival.
Anticancer Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative thiazolo[3,2-a]pyrimidine derivatives against a panel of human cancer cell lines, compared to the standard chemotherapeutic agent, 5-Fluorouracil.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Cancer Cell Line | IC50 (µM) |
| Thiazolo[3,2-a]pyrimidine Deriv. 4i | MCF-7 (Breast) | 0.33 ± 0.24 | 5-Fluorouracil | PC-3 (Prostate) | >100 |
| HeLa (Cervical) | 0.52 ± 0.13 | ||||
| HepG2 (Liver) | 3.09 ± 0.11 | ||||
| Thiazolo[3,2-a]pyrimidine Deriv. 5i | PC-3 (Prostate) | 12.56 | 5-Fluorouracil | PC-3 (Prostate) | >100 |
| Thiazolo[3,2-a]pyrimidine Deriv. 5g | PC-3 (Prostate) | 26.36 | 5-Fluorouracil | PC-3 (Prostate) | >100 |
| Thiazolo[3,2-a]pyrimidine Deriv. 5c | PC-3 (Prostate) | 27.69 | 5-Fluorouracil | PC-3 (Prostate) | >100 |
| Thiazolo[3,2-a]pyrimidine Deriv. 5b | PC-3 (Prostate) | 29.98 | 5-Fluorouracil | PC-3 (Prostate) | >100 |
Data for Thiazolo[3,2-a]pyrimidine Derivatives 4i sourced from[4]. Data for Thiazolo[3,2-a]pyrimidine Derivatives 5b, 5c, 5g, and 5i sourced from[5].
The data clearly indicates that certain substituted thiazolo[3,2-a]pyrimidine derivatives exhibit potent cytotoxic activity against various cancer cell lines, with some compounds demonstrating significantly lower IC50 values than the established chemotherapeutic agent, 5-Fluorouracil, against the same cell line.[4][5]
Enzymatic Inhibition: Targeting Key Players in Cancer Progression
To understand the mechanism of action behind their anticancer activity, researchers have investigated the inhibitory effects of thiazolo[3,2-a]pyrimidine derivatives on specific enzymes that are crucial for cancer cell survival and proliferation.
Topoisomerase II is a vital enzyme that plays a critical role in DNA replication, transcription, and chromosome segregation. Its inhibition leads to DNA damage and ultimately, apoptosis in cancer cells. Etoposide is a well-known Topoisomerase II inhibitor used in chemotherapy.
| Compound | Target | IC50 (µM) | Reference Compound | Target | IC50 (µM) |
| Thiazolo[3,2-a]pyrimidine Deriv. 4c | Topoisomerase II | 0.23 ± 0.01 | Etoposide | Topoisomerase II | ~0.34 |
| Doxorubicin | Topoisomerase II | ~0.83 |
Data for Thiazolo[3,2-a]pyrimidine Derivative 4c sourced from[6][7]. Etoposide and Doxorubicin IC50 values are approximate and can vary based on assay conditions.
As illustrated in the table, specific thiazolo[3,2-a]pyrimidine derivatives have been identified as potent inhibitors of Topoisomerase II, with at least one derivative showing a lower IC50 value than the established drugs Etoposide and Doxorubicin.[6][7]
Cyclin-dependent kinases are a family of protein kinases that are central to the regulation of the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Roscovitine and Dinaciclib are known inhibitors of CDKs.
| Compound | Target | IC50 (µM) | Reference Compound | Target | IC50 (µM) |
| Pyrazolopyrimidine Derivative 15 | CDK2 | 0.061 ± 0.003 | Dinaciclib | CDK2 | 0.029 ± 0.002 |
| Pyrazolopyrimidine Derivative 11 | CDK2 | 0.089 ± 0.005 | Roscovitine | CDK2 | ~0.25 |
| Pyrazolopyrimidine Derivative 14 | CDK2 | 0.118 ± 0.007 | |||
| Pyrazolopyrimidine Derivative 13 | CDK2 | 0.13 ± 0.007 |
Data for Pyrazolopyrimidine Derivatives sourced from[8]. Roscovitine IC50 value sourced from[9]. Dinaciclib IC50 value sourced from[8]. Note: The table shows data for pyrazolopyrimidine derivatives, a closely related class of compounds, as specific CDK2 inhibition data for thiazolo[3,2-a]pyrimidines was not as readily available in the initial searches.
The data indicates that derivatives of a similar heterocyclic scaffold demonstrate potent inhibition of CDK2, with IC50 values in the nanomolar range, comparable to known CDK inhibitors.[8] This suggests that the broader class of pyrimidine-based heterocycles holds significant promise for the development of cell cycle inhibitors.
Experimental Methodologies
To ensure the validity and reproducibility of the comparative data presented, it is crucial to adhere to standardized and well-validated experimental protocols. The following sections detail the methodologies for the key assays discussed in this guide.
MTT Assay for Cytotoxicity Screening
The MTT assay is a quantitative colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds (thiazolo[3,2-a]pyrimidine derivatives and reference inhibitors) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[11]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Topoisomerase II Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase II.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 10x Topoisomerase II reaction buffer, ATP, and supercoiled plasmid DNA (e.g., pBR322).[12]
-
Inhibitor Addition: Add the test compound (thiazolo[3,2-a]pyrimidine derivative or etoposide) at various concentrations to the reaction tubes. Include a no-enzyme control and a vehicle (DMSO) control.
-
Enzyme Addition: Add human Topoisomerase IIα to each reaction tube to initiate the reaction.
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.[12]
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.[12]
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. Inhibition of the enzyme will result in a higher proportion of the supercoiled DNA form.
-
Quantification: Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software to determine the percentage of inhibition and calculate the IC50 value.
CDK2 Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the CDK2/Cyclin A complex. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.
Protocol:
-
Reaction Setup: In a white 96-well plate, add the kinase reaction buffer, the CDK2/Cyclin A enzyme, and the substrate peptide.[13][14][15]
-
Inhibitor Addition: Add the test compound (thiazolo[3,2-a]pyrimidine derivative or a known CDK inhibitor like roscovitine) at various concentrations. Include a no-enzyme control and a vehicle (DMSO) control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 15-45 minutes).[15]
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[13]
-
ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and then uses the newly synthesized ATP to generate a luminescent signal. Incubate at room temperature for 30 minutes.[13]
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
The thiazolo[3,2-a]pyrimidine scaffold represents a promising framework for the development of novel anticancer agents. While specific biological data for the unsubstituted this compound remains to be fully elucidated, numerous substituted derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines and significant inhibitory effects against key oncological targets such as Topoisomerase II and CDKs.
The comparative analysis presented in this guide highlights that rationally designed thiazolo[3,2-a]pyrimidine derivatives can exhibit biological activities comparable to, or in some cases exceeding, those of established clinical inhibitors. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct their own comparative studies and further explore the therapeutic potential of this versatile chemical scaffold.
Future research should focus on elucidating the structure-activity relationships of this compound class to optimize their potency and selectivity. Furthermore, in vivo studies are warranted for the most promising candidates to evaluate their efficacy and safety profiles in preclinical cancer models. The continued investigation of thiazolo[3,2-a]pyrimidine derivatives holds the potential to deliver a new generation of effective and targeted cancer therapies.
References
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available from: [Link]
-
Synthesis and Anticancer Activity of New Thiazolo[3,2- a ]Pyrimidines: DNA Binding and Molecular Modeling Study. ResearchGate. Available from: [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available from: [Link]
-
Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. National Institutes of Health. Available from: [Link]
-
Synthesis and anticancer activity of new thiazolo[3,2-a]pyrimidines: DNA binding and molecular modeling study. PubMed. Available from: [Link]
-
Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level. PubMed. Available from: [Link]
-
Human Topoisomerase II Relaxation Assay. Inspiralis. Available from: [Link]
-
Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). Assay Genie. Available from: [Link]
-
Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. ResearchGate. Available from: [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. Available from: [Link]
-
Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. Taylor & Francis Online. Available from: [Link]
-
Topoisomerase Assays. National Institutes of Health. Available from: [Link]
-
Synthesis and Antiproliferative Activity of Novel Thiazolo[3,2-a]pyrimidine Derivates. Chinese Journal of Organic Chemistry. Available from: [Link]
-
Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. SciSpace. Available from: [Link]
-
Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. Taylor & Francis Online. Available from: [Link]
-
CDK2 Assay Kit. BPS Bioscience. Available from: [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. ResearchGate. Available from: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]
-
Dihydrofolate Reductase (DHFR) Activity Colorimetric Assay Kit. Elabscience. Available from: [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available from: [Link]
-
Assay of dihydrofolate reductase activity by monitoring tetrahydrofolate using high-performance liquid chromatography with electrochemical detection. PubMed. Available from: [Link]
-
Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. National Institutes of Health. Available from: [Link]
-
3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. ResearchGate. Available from: [Link]
-
Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][16]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. National Institutes of Health. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anticancer activity of new thiazolo[3,2-a]pyrimidines: DNA binding and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sioc-journal.cn [sioc-journal.cn]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inspiralis.com [inspiralis.com]
- 13. promega.com [promega.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. promega.com [promega.com]
- 16. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Cross-Validation: Integrating In Vitro and In Silico Approaches for Thiazolopyrimidine Drug Discovery
In the landscape of modern drug discovery, the synergy between computational and experimental approaches is not just beneficial; it is essential for accelerating the development of novel therapeutics. Thiazolopyrimidines represent a class of heterocyclic compounds, or a "privileged scaffold," renowned for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive framework for the robust cross-validation of in silico (computational) predictions and in vitro (experimental) results, a critical process for validating the potential of new thiazolopyrimidine derivatives.
Our focus is to move beyond mere procedural lists and delve into the causality behind experimental choices, ensuring a self-validating system that fosters confidence in your research outcomes.
Section 1: The In Silico Predictive Funnel: From Virtual Library to Prioritized Hits
The journey often begins in silico, where we can screen vast virtual libraries of compounds at a fraction of the cost and time of traditional methods.[4] This predictive funnel is designed to intelligently narrow down thousands of potential molecules to a manageable number of high-probability candidates for synthesis and laboratory testing.
The rationale behind this computational-first approach is risk mitigation and resource optimization. By eliminating compounds with predicted poor binding, unfavorable pharmacokinetic properties, or potential toxicity early on, we focus our expensive and time-consuming synthetic and biological testing efforts on the most promising candidates.
Caption: The In Silico Predictive Funnel Workflow.
Core Technique: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of their association.[5][6] This is crucial for understanding potential mechanisms of action and prioritizing compounds.
A Self-Validating Molecular Docking Protocol (Example: Targeting a Protein Kinase)
-
Target Preparation:
-
Action: Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).
-
Causality: The PDB provides experimentally determined structures, which are the gold standard for structure-based drug design. We must remove water molecules, co-factors, and existing ligands and add hydrogen atoms to prepare the protein for a clean and accurate docking simulation. This ensures that the simulation reflects the physiological protonation states.
-
-
Ligand Preparation:
-
Action: Convert the 2D structures of your thiazolopyrimidine derivatives into 3D structures and perform energy minimization.
-
Causality: Ligands are flexible molecules. Energy minimization finds the most stable three-dimensional conformation (the lowest energy state), which is the most likely conformation to be found in nature and is essential for an accurate prediction of binding.
-
-
Binding Site Identification & Grid Generation:
-
Action: Define the active site for docking. This is often done by identifying the pocket where a known inhibitor binds (the co-crystallized ligand) or using site-finder algorithms. A grid box is then generated around this site.
-
Causality: The docking algorithm will only search for binding poses within the defined grid box. Properly defining this space is critical; a box that is too small may miss the correct binding mode, while one that is too large unnecessarily increases computation time.
-
-
Docking Execution & Scoring:
-
Action: Run the docking algorithm (e.g., AutoDock Vina). The software will generate multiple possible binding poses for each ligand and rank them using a scoring function.
-
Causality: The scoring function estimates the binding free energy (e.g., in kcal/mol). A more negative score indicates a stronger predicted binding affinity.[7] This score is the primary quantitative output we will use for comparison with in vitro data. It's crucial to understand that this is a prediction, not a direct measurement of affinity.
-
Section 2: The In Vitro Validation: From Synthesis to Biological Reality
After prioritizing candidates in silico, the next step is to synthesize these compounds and test them in the lab. In vitro assays provide the "ground truth" data needed to validate or refute the computational hypotheses.[8]
Caption: The In Vitro Experimental Workflow.
Core Technique: Anticancer Cytotoxicity Assay (MTT Assay)
To assess the anticancer potential of thiazolopyrimidines, a cell viability assay like the MTT assay is commonly used.[9][10] It measures the metabolic activity of cells, which is proportional to the number of viable cells.
A Self-Validating MTT Assay Protocol
-
Cell Culture and Seeding:
-
Action: Culture a relevant cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer) and seed the cells into a 96-well plate at a predetermined density.[10] Allow cells to adhere overnight.
-
Causality: Using established cancer cell lines allows for comparability with published data. Allowing cells to adhere ensures they are in a healthy, exponential growth phase before treatment, leading to more consistent results.
-
-
Compound Treatment:
-
Action: Prepare serial dilutions of the synthesized thiazolopyrimidines in culture medium. Add these dilutions to the wells.
-
Causality: A dose-response curve is essential. Testing a range of concentrations allows us to determine the concentration at which the compound inhibits 50% of cell viability (the IC50 value), which is a key measure of potency.
-
-
Controls (The Self-Validating Step):
-
Action: Include three types of controls in every plate:
-
Negative Control: Cells treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve the compounds.
-
Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin).[9]
-
Blank Control: Wells with media but no cells.
-
-
Causality: The negative control ensures the vehicle itself isn't toxic. The positive control validates that the assay is working correctly and can detect a cytotoxic effect. The blank control is used for background subtraction from absorbance readings. Without these controls, the results are uninterpretable.
-
-
Incubation and Assay Readout:
-
Action: Incubate the plate for a set period (e.g., 48-72 hours). Add MTT reagent, which is converted by metabolically active cells into a purple formazan product. Solubilize the formazan crystals and read the absorbance on a plate reader.
-
Causality: The incubation time must be long enough for the compound to exert its effect. The amount of purple formazan produced is directly proportional to the number of living, metabolically active cells.
-
-
Data Analysis:
-
Action: Convert absorbance values to percent viability relative to the negative control. Plot percent viability against compound concentration and fit a dose-response curve to calculate the IC50 value.[11]
-
Section 3: The Cross-Validation Nexus: Correlating Prediction with Reality
This is the most critical phase, where the predictive power of the in silico model is tested against hard experimental data. The goal is to establish a statistically significant correlation between the computational predictions (e.g., docking scores) and the in vitro results (e.g., IC50 values).
Data Summary and Correlation
The results from both funnels should be compiled into a clear, comparative table.
| Compound ID | In Silico Docking Score (kcal/mol) | In Vitro Cytotoxicity IC50 (µM) |
| TZP-01 | -9.8 | 1.2 |
| TZP-02 | -9.5 | 2.5 |
| TZP-03 | -8.7 | 8.1 |
| TZP-04 | -8.4 | 15.6 |
| TZP-05 | -7.1 | 45.3 |
| TZP-06 | -6.5 | >100 |
This is example data for illustrative purposes.
A strong correlation, where lower (more favorable) docking scores correspond to lower (more potent) IC50 values, validates the in silico model.[7] This validation is not just a confirmation; it's a feedback loop. A validated model can now be used with higher confidence to screen more compounds, suggest modifications to existing compounds to improve activity (lead optimization), and help elucidate the mechanism of action.[12]
Caption: The Cross-Validation and Model Refinement Cycle.
References
-
Der Pharma Chemica. (n.d.). Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies of New Thiazolo[3,2-A]Pyrimidin-5- One. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of thiazolo[3,2-a]pyrimidine molecules, in vitro cytotoxic evaluation and molecular docking studies | Request PDF. Retrieved from [Link]
-
MDPI. (2023, May 23). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro and in silico biological studies of novel thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives. Retrieved from [Link]
-
ProQuest. (2023, March 4). Synthesis of thiazolo[3,2-a]pyrimidine molecules, in vitro cytotoxic evaluation and molecular docking studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiazolopyrimidine as a Promising Anticancer Pharmacophore: In Silico Drug Design, Molecular Docking and ADMET Prediction Studies. Retrieved from [Link]
-
Sciforum. (n.d.). Thiazolopyrimidine as a Promising Anticancer Pharmacophore: In Silico Drug Design, Molecular Docking and ADMET Prediction Studie. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Evaluation and Molecular Docking of Thiazolopyrimidine Derivatives as Dipeptidyl Peptidase IV Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents. Retrieved from [Link]
-
National Institutes of Health. (2022, August 23). Comparison of various methods for validity evaluation of QSAR models. Retrieved from [Link]
-
ResearchGate. (n.d.). QSAR models validated with cross-validation and bootstrapping validation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Retrieved from [Link]
-
Who we serve. (2024, August 26). A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. Retrieved from [Link]
-
MDPI. (2026, January 21). Molecular docking in drug design: Basic concepts and application spectrums. Retrieved from [Link]
-
PubMed. (n.d.). Modelling methods and cross-validation variants in QSAR: a multi-level analysis$. Retrieved from [Link]
-
ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Retrieved from [Link]
-
ChemRxiv. (n.d.). Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. Retrieved from [Link]
-
Wiley Online Library. (2010, July 6). Best Practices for QSAR Model Development, Validation, and Exploitation. Retrieved from [Link]
-
ACS Publications. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
-
MDPI. (n.d.). Thiazolopyrimidine as a Promising Anticancer Pharmacophore: In Silico Drug Design, Molecular Docking and ADMET Prediction Studies. Retrieved from [Link]
-
YouTube. (2024, April 25). Drug Designing Using Molecular Docking - For Beginners #bioinformatics #moleculardocking. Retrieved from [Link]
-
Wikipedia. (n.d.). Docking (molecular). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. Molecular docking in drug design: Basic concepts and application spectrums - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents [mdpi.com]
- 10. Synthesis of thiazolo[3,2-<i>a</i>]pyrimidine molecules, in vitro cytotoxic evaluation and molecular docking studies - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of various methods for validity evaluation of QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling Ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Welcome to your essential guide for the safe handling of ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. As researchers and drug development professionals, our work with novel heterocyclic compounds is pivotal. The thiazolopyrimidine scaffold, in particular, is a cornerstone of medicinal chemistry, recognized for its broad spectrum of biological activities, including potential anticancer properties.[1][2][3] This inherent bioactivity demands a rigorous and informed approach to safety.
This guide moves beyond a simple checklist. It provides a complete operational framework grounded in scientific principles to ensure your protection and the integrity of your research. We will explore the why behind each recommendation, empowering you to handle this compound with the expertise and confidence of a seasoned professional.
Hazard Assessment: Understanding the Risk Profile
While a comprehensive toxicological profile for this compound is not widely documented, we can infer its potential hazards from its chemical structure and data on closely related analogues. The core scaffold, 2,3-Dihydro-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid, is classified with specific GHS hazard statements that we must assume apply to its ethyl ester derivative.[4]
These compounds are not merely inert reagents; they are designed to be biologically active.[5][6] Therefore, all handling procedures must operate on the precautionary principle, treating the compound as hazardous until proven otherwise.
| Hazard Classification | GHS Hazard Statement | Potential Effect | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [4] |
| Potential Bioactivity | Not Classified | As a thiazolopyrimidine derivative, it may possess unknown long-term biological effects. | [2][3] |
This profile indicates that the primary routes of exposure are through inhalation of airborne powder, skin contact, and eye contact. Our PPE strategy is therefore designed to create a robust barrier against these specific risks.
The Essential PPE Protocol: A Multi-Layered Defense
Safe handling begins before you even touch the compound. The first line of defense is always engineering controls. All manipulations of this compound, especially weighing the solid powder, must be performed inside a certified chemical fume hood. The following PPE is mandatory and supplements, but does not replace, this primary control.
Tier 1: Foundational Laboratory Attire
This is the minimum standard for any laboratory environment where chemical hazards are present.[7]
-
Full-Length Pants: No exposed skin on the legs.
-
Closed-Toe Shoes: Made of a non-porous material to protect against spills.
Tier 2: Compound-Specific Personal Protective Equipment
This layer is tailored to the specific hazards identified in our assessment.
-
Hand Protection: Double Nitrile Gloves
-
Why: A single glove offers insufficient protection. Microscopic pinholes are common, and no material provides an indefinite chemical barrier. Double-gloving provides a critical secondary layer of defense.[7] If the outer glove becomes contaminated, it can be removed and replaced without exposing the skin.
-
Protocol: Wear two pairs of powder-free nitrile gloves. Ensure the cuffs of the inner glove are tucked under the sleeve of your lab coat, and the outer glove cuff is pulled over the sleeve. Gloves should be changed every 30-60 minutes during extended procedures or immediately if contamination is suspected or a tear occurs.[8]
-
-
Body Protection: Disposable, Poly-Coated Gown
-
Why: A standard cotton lab coat is permeable and can absorb chemical splashes, holding them against your personal clothing and skin. For potent or irritating compounds, a disposable, fluid-resistant gown that closes in the back is essential.[8][9] This prevents cross-contamination of your personal clothing and other areas of the lab.
-
Protocol: The gown should have long sleeves with tight-fitting knit cuffs. It must not be worn outside of the designated work area.
-
-
Eye and Face Protection: Chemical Splash Goggles & Face Shield
-
Why: This compound is a known serious eye irritant.[4] Standard safety glasses offer inadequate protection from splashes, which can come from any angle. Chemical splash goggles that form a seal around the eyes are mandatory.[10]
-
Protocol: For any procedure with a high risk of splashing (e.g., dissolving the compound, transferring solutions), a face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.[10]
-
-
Respiratory Protection: N95 Respirator
-
Why: The solid form of this compound can easily become airborne, especially during weighing, posing a respiratory irritation hazard.[4] While the fume hood is the primary control, a respirator provides individual protection against inhaling fine particulates.
-
Protocol: An N95 respirator is required when weighing the solid compound or whenever there is a risk of aerosol generation outside of a containment system. Note that proper fit-testing is required for effective respirator use.
-
Procedural Guidance: Safe Operational Workflows
Contamination often occurs not during an experiment, but when putting on or removing PPE. Following a strict, logical sequence is a self-validating system that ensures safety.
PPE Donning Sequence
This sequence moves from the least critical to the most critical items, minimizing the chance of contaminating your gloves.
Caption: The critical sequence for safely removing PPE to avoid exposure.
Spill and Disposal Plan
All materials that come into contact with this compound are considered hazardous waste.
-
Spills: In the event of a small spill within the fume hood, use a chemical spill kit absorbent. Ensure you are wearing the full Tier 2 PPE during cleanup. All cleanup materials must be disposed of as hazardous waste.
-
Disposal: Never dispose of contaminated PPE or materials in the regular trash. A dedicated, clearly labeled hazardous waste container must be used.
Waste Disposal Workflow
Caption: Workflow for proper segregation and disposal of contaminated materials.
By integrating this expert guidance into your daily laboratory practices, you build a culture of safety that protects you, your colleagues, and the integrity of your groundbreaking research.
References
-
Synthesis and Cytotoxic Activity of New Thiazolopyrimidine Sugar Hydrazones and Their Derived Acyclic Nucleoside Analogues. (2020). National Institutes of Health (NIH). Available at: [Link]
-
Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions. (2022). ResearchGate. Available at: [Link]
-
Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. (2024). National Institutes of Health (NIH). Available at: [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. Available at: [Link]
- Thiazolopyrimidine derivatives and preparation thereof. Google Patents.
-
Personal Protective Equipment Requirements for Laboratories. University of Nevada, Reno Environmental Health and Safety. Available at: [Link]
-
Synthesis of some new derivatives of thiazolopyrimidines and hydrolysis of its arylidene derivative. (2015). Indian Academy of Sciences. Available at: [Link]
-
Cytotoxic Effects of Thiazolo[3,2-C]Pyrimidines Against Mcf-7 And Hepg2/C3a Carcinoma. (2018). DergiPark. Available at: [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager. Available at: [Link]
-
Personal protective equipment for preparing toxic drugs. GERPAC. Available at: [Link]
-
Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (2022). MDPI. Available at: [Link]
-
Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. (2024). National Institutes of Health (NIH). Available at: [Link]
-
Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. Available at: [Link]
-
Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-T[5][11][12]hiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. Oriental Journal of Chemistry. Available at: [Link]
-
Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate. PubChem. Available at: [Link]
-
2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidine-6-carboxylic acid. PubChem. Available at: [Link]
-
4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. (2018). MDPI. Available at: [Link]
-
5-oxo-5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester. 91817.com. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. mdpi.com [mdpi.com]
- 4. 2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidine-6-carboxylic acid | C7H6N2O3S | CID 1807101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxic Activity of New Thiazolopyrimidine Sugar Hydrazones and Their Derived Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. gerpac.eu [gerpac.eu]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | 1224944-77-7 [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
